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  • Product: Clethodim, (Z)-
  • CAS: 1210535-11-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of (Z)-clethodim

Technical Guide: Chemical Architecture and Properties of ( )-Clethodim Executive Summary This technical guide provides a comprehensive analysis of ( )-clethodim, the geometric isomer of the widely used cyclohexanedione h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chemical Architecture and Properties of ( )-Clethodim

Executive Summary

This technical guide provides a comprehensive analysis of (


)-clethodim, the geometric isomer of the widely used cyclohexanedione herbicide clethodim. While the commercial active ingredient is predominantly the (

)-isomer, the (

)-isomer plays a critical role in the molecule's environmental fate, photostability profile, and analytical quantification. This document details the stereochemical dynamics, physicochemical properties, and mechanism of action (MoA) relevant to researchers in agrochemical discovery and residue analysis.

Molecular Architecture & Stereochemistry[1]

Structural Definition

Clethodim is a member of the cyclohexanedione oxime ("DIM") class. Its activity and stability are governed by two primary structural features: the oxime ether linkage and the cyclohexanedione ring .

  • IUPAC Name: (

    
    )-2-{(
    
    
    
    )-1-[(
    
    
    )-3-chloroallyloxyimino]propyl}-5-[(
    
    
    )-2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one.[1][2]
  • Isomerism: The molecule exhibits geometric isomerism at the

    
     oxime bond.[3]
    
    • (

      
      )-Clethodim:  The chloroallyloxy group is trans to the cyclohexanedione ring (relative to the 
      
      
      
      bond). This is the thermodynamically stable and herbicidally active form.
    • (

      
      )-Clethodim:  The chloroallyloxy group is cis to the ring. This isomer is formed primarily via photo-isomerization and is less stable in the absence of light.
      
Tautomerism

Both (


) and (

) isomers exist as a mixture of keto-enol tautomers.[1][2][4] The 1,3-cyclohexanedione ring allows the proton to shift between the 3-hydroxyl group and the 2-position carbon. This tautomerism is responsible for the molecule's acidic character (acting as a weak acid).
Structural Visualization

The following diagram illustrates the structural hierarchy and the dynamic relationship between the (


) and (

) forms.

ClethodimStructure Core Clethodim Core Structure (Cyclohexanedione Oxime) Isomer_E (E)-Clethodim (Major Bioactive Form) Trans-oxime configuration Core->Isomer_E Isomer_Z (Z)-Clethodim (Photo-Isomer) Cis-oxime configuration Core->Isomer_Z Isomer_E->Isomer_Z UV Light (λ < 290 nm) Reversible Tautomer Keto-Enol Tautomerism (Acidic Character pKa ~4.5) Isomer_E->Tautomer Isomer_Z->Tautomer

Figure 1: Structural relationship between Clethodim isomers and tautomeric states.[1][2][5] The (


)-isomer converts to (

) under UV irradiation.[1]

Physicochemical Profile

The physicochemical properties of clethodim are heavily influenced by pH due to the keto-enol tautomerism.[6] While specific data for isolated (


)-clethodim is rare (due to rapid equilibrium), it shares the core ionization characteristics of the racemate.
PropertyValue / DescriptionSignificance
Molecular Formula

Same for both isomers.[1]
Molecular Weight 359.9 g/mol -
pKa 4.47 (Acidic)The enolic hydroxyl group deprotonates at physiological/environmental pH.[1]
Solubility (Water) pH 5: ~54 mg/LpH 7: >5000 mg/LHigh solubility at neutral pH aids systemic transport in plants (phloem mobility).[1]
Log P (Octanol/Water) pH 5: ~4.5pH 7: ~2.1Lipophilic in acidic form (leaf penetration); hydrophilic in anionic form (translocation).[1]
Photostability

< 1 hour (Sunlight)
Rapid degradation.[1] The (

)-isomer is a transient intermediate in this pathway.[1]

Key Insight: The acidity (pKa 4.[6]47) means that in most biological buffers (pH 7.[1]4) and plant phloem (pH > 7), clethodim exists primarily as an anion. This ionization drives its solubility but also affects the rate of isomerization.

Isomerization Dynamics & Stability

The most critical technical aspect of (


)-clethodim is its formation via photo-isomerization.[1] This process is the primary route of degradation and a key consideration for residue analysis.
The Equilibrium

Under dark conditions, the (


)-isomer is thermodynamically favored. However, exposure to UV light (sunlight) provides the energy to overcome the rotational barrier of the 

bond.
  • Reaction: (

    
    )-Clethodim 
    
    
    
    (
    
    
    )-Clethodim.
  • Kinetics: The reaction is first-order and rapid (

    
     often measured in minutes under direct irradiation).
    
  • Reversibility: The reaction is reversible, but the (

    
    )-isomer is thermally unstable and often proceeds to irreversible degradation products rather than reverting to (
    
    
    
    ) in open systems.
Degradation Pathway

The (


)-isomer serves as a gateway to further degradation.[1] Once formed, the distorted geometry makes the molecule susceptible to:
  • Beckmann Rearrangement: Leading to amide formation.[1]

  • Sulfoxidation: Oxidation of the thioether to sulfoxide and sulfone (which are also phytotoxic).

DegradationPathway E_Iso (E)-Clethodim Z_Iso (Z)-Clethodim E_Iso->Z_Iso hv (Photo-isomerization) Degradants Degradation Products (Imines, Oxazoles, Sulfoxides) E_Iso->Degradants Direct Photolysis Z_Iso->E_Iso Thermal (Slow) Z_Iso->Degradants Irreversible breakdown

Figure 2: Photolytic degradation pathway. (


)-Clethodim acts as a key intermediate in the environmental breakdown of the herbicide.

Mechanism of Action (ACCase Inhibition)

Clethodim targets the Acetyl-CoA Carboxylase (ACCase) enzyme, specifically the eukaryotic-type homomeric ACCase found in the plastids of grasses (Poaceae).

Binding Site Interactions[1]
  • Target Domain: Carboxyltransferase (CT) domain of ACCase.

  • Binding Mode: The molecule binds in a pocket formed by the dimer interface.

  • Stereochemical Fit: The (

    
    )-isomer's conformation is optimized to fit this pocket, forming hydrogen bonds via the keto-enol motif. The (
    
    
    
    )-isomer, with its "kinked" oxime tail, sterically clashes with the binding site residues (specifically near the active site lid), significantly reducing its binding affinity (
    
    
    ).
  • Resistance: Mutations in the CT domain (e.g., Ile-1781-Leu) confer resistance by altering the shape of the pocket, often excluding the bulky oxime tail of DIM herbicides.

Analytical Protocols

Separating (


)-clethodim from the (

)-isomer requires specific chromatographic conditions due to their structural similarity and the potential for on-column isomerization.[1]
HPLC Separation Protocol

Objective: Quantify the ratio of


 isomers and total clethodim content.
ParameterConditionRationale
Column Normal Phase Silica (e.g., Zorbax RX-SIL) or C18 (Reverse Phase)Normal phase often provides better isomer selectivity for oximes.[1]
Mobile Phase (NP) Hexane : Ethyl Acetate : Acetic Acid (94:4:[1]2)Acetic acid suppresses ionization of the enol, sharpening peaks.
Flow Rate 1.0 - 1.2 mL/minStandard flow for resolution.[1]
Detection UV @ 254 nmMax absorption for the conjugated enone system.
Retention (

)-isomer elutes before (

)-isomer (typically)
The (

)-isomer is less polar/interacts differently with the stationary phase.[1]
Protocol: Determining Photostability
  • Preparation: Dissolve technical clethodim in acetonitrile (100 µg/mL).

  • Irradiation: Expose sample to Xenon arc lamp (simulated sunlight) or UV-B source.[1]

  • Sampling: Aliquot at t=0, 15, 30, 60 mins.

  • Analysis: Inject immediately into HPLC (keep samples dark/cooled to prevent thermal reversion).

  • Calculation: Plot

    
     vs. time to determine the first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

References

  • Sandín-España, P., et al. (2015).[1] Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems.[7][8] Arabian Journal of Chemistry. Link[1]

  • Sevilla-Morán, B., et al. (2010).[1][9] Indirect Photodegradation of Clethodim in Aqueous Media: Byproduct Identification by Quadrupole Time-of-Flight Mass Spectrometry.[1][4][7][8][9] Journal of Agricultural and Food Chemistry.[9] Link[1]

  • Food and Agriculture Organization (FAO). (2019).[1] Clethodim: FAO Specifications and Evaluations for Agricultural Pesticides.[1]Link

  • PubChem. (2025).[1] Clethodim Compound Summary.[1][2][10][11] National Library of Medicine. Link

Sources

Exploratory

Thermodynamic Stability and Isomerization Kinetics of Clethodim E and Z Isomers: A Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing Degradation Diagrams

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Finalizing Isomerization Diagrams

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Executive Summary

Clethodim, a prominent cyclohexanedione (CHD) oxime herbicide, is highly effective for post-emergence grass weed control. However, its chemical architecture—specifically the oxime ether double bond (C=N–O)—renders it uniquely susceptible to thermodynamic instability, tautomerization, and environmental degradation. While commercial formulations are synthesized and marketed exclusively as the biologically active E-isomer , exposure to polar solvents, acidic environments, and ultraviolet (UV) radiation induces rapid equilibration to the less active Z-isomer .

For drug development professionals, formulation scientists, and agrochemical researchers, understanding the causality behind this E/Z isomerization is critical. This whitepaper provides an in-depth mechanistic analysis of clethodim's thermodynamic stability, detailing the physical chemistry of its tautomeric shifts, the kinetics of its degradation pathways, and the self-validating analytical protocols required to quantify these isomeric transitions.

Structural Dynamics & Thermodynamic Baseline

The core of clethodim's instability lies in its keto-enolic tautomerism coupled with the rotational barrier of its oxime ether bond. In its standard state, the E-isomer is thermodynamically favored due to minimal steric hindrance between the chloroallyloxy side chain and the bulky cyclohexanedione ring [1.1].

However, the molecule is not static. In solution, clethodim exists as a complex equilibrium of tautomers. The thermodynamic preference for specific tautomers is strictly solvent-dependent. In non-polar solvents (e.g., CDCl₃), the molecule is locked in the E-ketoenolimine form due to the stabilization of the extended conjugated system. Conversely, in highly polar or protic solvents like water, the energetic barrier for rotation around the C=N bond is significantly lowered. This allows the molecule to access the E-diketoenamine and Z-ketoenolimine states 1[1].

Table 1: Thermodynamic Distribution of Clethodim Tautomers and Isomers

Data synthesized from NMR integration of the chloroallyl radical hydrogens.

Solvent EnvironmentE-ketoenolimine (%)E-diketoenamine (%)Z-ketoenolimine (%)Causality / Mechanism
CDCl₃ (Non-polar) > 99%TraceTraceLack of competing intermolecular H-bonds locks the E-configuration.
Acetone-d₆ 8%92%TraceSolvent dipole stabilizes the diketoenamine tautomer.
DMSO-d₆ 53%47%TraceHigh dielectric constant forces a near 1:1 tautomeric split.
D₂O (Aqueous) 66%20%14%Protic environment lowers C=N rotational barrier, enabling Z-isomer formation.

Environmental & Solvent-Driven Isomerization Kinetics

The transition from the E-isomer to the Z-isomer is not merely a structural curiosity; it directly impacts the compound's half-life and herbicidal efficacy.

The Role of pH and Protic Media

Clethodim is a weak acid (pKa < 5). In neutral aqueous solutions (pH 7), the E-isomer remains relatively stable. However, as the pH drops, the oxime nitrogen becomes protonated. This protonation disrupts the


-bond character of the C=N double bond, temporarily converting it to a single bond and allowing free rotation. At pH 5, clethodim undergoes rapid degradation and isomerization, losing up to 37% of the parent E-isomer within 20 hours in the dark2[2].
Photoisomerization (UV Catalysis)

Under UV irradiation, the molecule undergoes a


 excitation at the oxime bond. This photoexcitation breaks the planar restriction of the double bond. Upon relaxation to the ground state, the molecule partitions into a photostationary state containing both E and Z isomers. Furthermore, UV light accelerates secondary degradation pathways, including the cleavage of the N–O bond to form clethodim imine, and the oxidation of the thioalkyl chain to form sulfoxides 3[3].
Table 2: Degradation & Isomerization Kinetics of Clethodim
pH LevelEnvironmental ConditionHalf-Life (

)
Primary Observation
pH 5 Dark~20 hours37% loss; rapid E

Z isomerization.
pH 5 UV Light2.4 hoursAccelerated photoisomerization and imine formation.
pH 6 Dark> 50 hours8% loss after 20 hours.
pH 7 DarkStable0% loss after 20 hours; E-isomer remains dominant.

Mechanistic Pathways of Degradation

The thermodynamic instability of clethodim leads to several distinct degradation branches. The Z-isomer, once formed, is highly polar due to an internal hydrogen bond between the oxime oxygen and the hydroxyl group of the cyclohexane ring[2]. This polarity makes the Z-isomer highly susceptible to further oxidative and thermal degradation.

Pathway E_iso Clethodim (E-isomer) Thermodynamically Stable Z_iso Clethodim (Z-isomer) Polar / Acidic Media E_iso->Z_iso Polar Solvents / H+ / UV Sulfoxide Clethodim Sulfoxide (Oxidation Product) E_iso->Sulfoxide Oxidation (O2/Light) Imine Clethodim Imine (N-O Cleavage) E_iso->Imine Photoreduction Oxazole Oxazole Derivative (Intramolecular Cyclization) E_iso->Oxazole Thermal / Acidic Degradation Z_iso->Sulfoxide Oxidation

Fig 1: Clethodim E/Z isomerization and primary degradation pathways.

Experimental Methodologies for Isomeric Validation

To accurately quantify the thermodynamic equilibrium and degradation kinetics of clethodim, a dual-pronged analytical approach utilizing NMR and HPLC-ESI-QTOF-MS is required. The following protocols are designed as self-validating systems to prevent artifactual isomerization during analysis.

Workflow Sample 1. Sample Preparation (Clethodim in D2O/CDCl3 or H2O/MeCN) Incubation 2. Environmental Incubation (Controlled pH, UV/Dark, Temp) Sample->Incubation Split 3. Analytical Branching Incubation->Split NMR 4a. 1H & 13C NMR Spectroscopy (Tautomeric & E/Z Ratios) Split->NMR Non-destructive Structural Probe HPLC 4b. HPLC-ESI-QTOF-MS (Polarity-based Separation) Split->HPLC High-Sensitivity Quantification Data 5. Thermodynamic Kinetic Modeling (Equilibrium Constants & Half-lives) NMR->Data HPLC->Data

Fig 2: Analytical workflow for thermodynamic quantification of E/Z isomers.

Protocol A: HPLC-ESI-QTOF-MS for Isomeric Separation

Because the Z-isomer forms an internal hydrogen bond, it is significantly more polar than the E-isomer. This causality dictates our choice of stationary phase and gradient.

  • Sample Extraction : Extract clethodim samples using a 50:50 Acetonitrile/Water mixture buffered to pH 7.0 (to halt further acid-catalyzed isomerization).

  • Chromatographic Separation : Inject 10 µL onto a reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18). Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile.

    • Causality Check: The Z-isomer will elute significantly earlier (e.g., ~26 mins) compared to the E-isomer (~41 mins) due to its higher polarity[2].

  • Mass Spectrometry : Operate the QTOF-MS in positive electrospray ionization (ESI+) mode. Monitor the exact mass of the protonated parent ion

    
     at m/z 360.16.
    
  • Validation Checkpoint : Inject a known standard of pure E-clethodim dissolved in non-polar solvent immediately prior to the run to ensure the injection port/column temperature is not inducing thermal isomerization.

Protocol B: NMR Spectroscopy for Tautomeric Equilibrium

NMR provides a non-destructive method to observe the exact tautomeric states without the sheer forces or solvent gradients of HPLC.

  • Solvent Exchange : Dissolve 10 mg of analytical grade clethodim in 0.5 mL of the target deuterated solvent (CDCl₃ for baseline, D₂O for aqueous simulation).

  • Acquisition : Acquire

    
    H and 
    
    
    
    C NMR spectra at 298 K.
  • Signal Integration : Focus on the chemical shifts of the hydrogens on the chloroallyl radical. The E-ketoenolimine, E-diketoenamine, and Z-ketoenolimine forms will present distinct, non-overlapping multiplet signals.

  • Validation Checkpoint : Calculate the equilibrium constant (

    
    ) by integrating the area under the curve (AUC) for the Z-isomer peaks versus the E-isomer peaks. The sum of all tautomeric fractions must equal 100%.
    

Formulation Strategies for E-Isomer Stabilization

For drug development and agrochemical formulation professionals, mitigating this thermodynamic instability is paramount. Because water and low pH drive the E


 Z transition, formulations must isolate the active ingredient from protic attack.

Modern stabilization techniques rely on low water miscible organic solvents (such as alkyl benzenes) combined with specific non-ionic polymeric surfactants 4[4]. The causality here is interfacial: the stability of the clethodim emulsion depends heavily on the spatial arrangement of the surfactant's hydrophilic and lipophilic groups. By utilizing a mixture of low HLB (Hydrophilic-Lipophilic Balance, 3-6) and high HLB (12-16) surfactants, formulators create a robust micellar barrier that physically shields the oxime ether bond from aqueous protons and limits the dielectric environment necessary for C=N bond rotation[4].

References

  • Sandín-España, P., et al. (2012). Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. SciSpace / InTech.
  • Caputo, D., et al. (2020). Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study. Journal of Physical Organic Chemistry / ResearchGate.
  • Sevilla-Morán, B., et al. (2013). Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical. SciSpace.
  • Sandín-España, P., et al. (2016). Transformation processes involved in the photodegradation of clethodim and sethoxydim in soil and leaf surface model systems under simulated solar irradiation. ResearchGate.
  • Google Patents. (2024). Stabilized cyclohexanedione oxime composition. US20240389580A1.

Sources

Foundational

Technical Guide: Mechanism of (E)- to (Z)-Clethodim Photoisomerization

Executive Summary Clethodim (Select®), a cyclohexanedione oxime herbicide, relies on its specific stereochemistry for potent acetyl-CoA carboxylase (ACCase) inhibition. The active ingredient is marketed as the (E)-isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Clethodim (Select®), a cyclohexanedione oxime herbicide, relies on its specific stereochemistry for potent acetyl-CoA carboxylase (ACCase) inhibition. The active ingredient is marketed as the (E)-isomer . However, upon exposure to UV radiation (sunlight), clethodim undergoes a rapid, reversible photoisomerization to the thermodynamically less stable and herbicidally inactive (Z)-isomer .

This guide details the photochemical mechanisms driving this transformation, the kinetic parameters governing the reaction in various media, and the experimental protocols required to characterize these isomers. Understanding this mechanism is critical for formulation scientists aiming to stabilize the active ingredient and for environmental scientists tracking residue fate.

Chemical Identity and Structural Basis

The core reactivity of clethodim lies in its oxime ether moiety (


). The double bond between the carbon and nitrogen atoms restricts rotation, creating distinct geometric isomers.
  • Active Form ((E)-isomer): The allyloxy chain is on the opposite side of the cyclohexanedione ring relative to the propyl group. This configuration optimally fits the binding pocket of the ACCase enzyme in graminaceous weeds.

  • Inactive/Less Active Form ((Z)-isomer): The allyloxy chain is on the same side, causing steric hindrance that drastically reduces binding affinity.

Key Structural Feature: The cyclohexanedione ring exists in a keto-enol tautomeric equilibrium. In apolar solvents, the enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the oxime nitrogen. This internal bond plays a pivotal role in modulating the photoisomerization rate.

Mechanistic Analysis: The Photoisomerization Pathway[1]

The transformation from (E)- to (Z)-clethodim is not a simple thermal rotation; it is a photo-initiated process involving excited state dynamics.

Photophysical Excitation

Upon absorption of UV photons (typically


 nm), the clethodim molecule transitions from the ground state (

) to an excited singlet state (

). This excitation is primarily a

transition localized on the

bond of the oxime group.
Isomerization vs. Dissociation

Once in the excited state, the molecule follows one of two primary relaxation pathways:

  • C=N Bond Rotation (Isomerization): The

    
    -bond character is reduced in the excited state, lowering the rotational energy barrier. The molecule rotates around the C-N axis. As it relaxes back to the ground state (
    
    
    
    ) through a conical intersection, it partitions between the (E) and (Z) forms.[1]
  • N-O Bond Cleavage (Photodegradation): A competing pathway involves the homolytic cleavage of the labile N-O bond, generating an iminyl radical. This leads to irreversible degradation products (dealkoxylated clethodim), unlike the reversible isomerization.

The Solvent Effect (Critical Variable)
  • In Water (Protic): Water molecules form intermolecular hydrogen bonds with the oxime nitrogen. This disrupts the intramolecular H-bond of the enol form, lowering the barrier for rotation. Consequently, isomerization is the dominant pathway .

  • In Acetonitrile/Organic Solvents (Aprotic): The intramolecular hydrogen bond (O-H...N) remains intact, locking the molecule in a rigid conformation. This inhibits rotation, making N-O bond cleavage and radical formation the dominant pathway.

Mechanistic Pathway Diagram[2]

Clethodim_Mechanism cluster_conditions Environmental Factors E_Isomer (E)-Clethodim (Ground State S0) Excited_State Excited State (S1) [π -> π* Transition] E_Isomer->Excited_State UV (hν) Transition_State Twisted Intermediate (Perpendicular Geometry) Excited_State->Transition_State Rotation (Water) Radical Iminyl Radical (Degradation) Excited_State->Radical N-O Cleavage (Aprotic Solvents) Z_Isomer (Z)-Clethodim (Ground State S0) Transition_State->Z_Isomer Relaxation Z_Isomer->E_Isomer Thermal/Photo Reversion pH < 5 (Acid Catalysis) pH < 5 (Acid Catalysis) UV Intensity UV Intensity

Caption: Photochemical pathways of clethodim. The green path represents the reversible E-Z isomerization dominant in aqueous media, while the red dashed path indicates irreversible degradation favored in aprotic solvents.

Kinetic Data and Environmental Factors[2][3][4][5][6][7][8][9]

The rate of isomerization is chemically significant and varies drastically based on the matrix. The reaction follows first-order kinetics .[2][3]

Half-Life Comparison ( )

The following data summarizes the photolytic half-lives of clethodim under simulated solar irradiation (


).
MatrixConditionHalf-Life (

)
Dominant Reaction
Ultrapure Water pH 7~29 minE/Z Isomerization
Methanol Polar Organic~6.3 minIsomerization + Degradation
2-Propanol Secondary Alcohol~10.1 minIsomerization + Degradation
Silica Gel Soil Model~1.8 minRapid Surface Catalysis
Leaf Surface Wax Model~6 - 10 minMixed Mechanisms

Interpretation: Clethodim degrades/isomerizes significantly faster on leaf surfaces and in organic solvents than in bulk water.[4] This has profound implications for field efficacy, as the herbicide is applied in oil-based formulations (EC) and resides on the waxy cuticle of weeds.

Experimental Protocols

To validate this mechanism or assess the stability of a new formulation, the following protocols are recommended.

Photolysis Workflow[3][8]

Experiment_Workflow Start Sample Preparation (10-20 mg/L in Solvent) Irradiation Irradiation Source (Xenon Arc / Suntest CPS+) 750 W/m² Start->Irradiation Sampling Aliquot Sampling (0, 5, 10, 20, 40 min) Irradiation->Sampling Time Intervals Quench Quenching (Dark Storage / Amber Vials) Sampling->Quench Analysis HPLC-DAD / LC-MS Analysis Quench->Analysis

Caption: Standardized workflow for assessing clethodim photostability. Strict light exclusion is required during sampling to prevent artifactual isomerization.

Analytical Method (HPLC-DAD/MS)

Separating the E and Z isomers requires specific chromatographic conditions due to their structural similarity.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Acidic pH prevents peak tailing and stabilizes the oxime).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 60% A / 40% B isocratic or a shallow gradient to 100% B.

  • Detection:

    • UV: 280 nm (Characteristic absorption of the conjugated cyclohexanedione system).

    • MS: ESI Positive Mode (

      
      ).
      
  • Differentiation: The (Z)-isomer typically elutes before the (E)-isomer on C18 columns due to its slightly higher polarity and more compact shape formed by the folded alkyl chain.

Implications for Development

  • Formulation Stability: Since organic solvents accelerate degradation (see Table 3.1), EC formulations must be stabilized. The inclusion of UV absorbers or antioxidants is standard, but selecting adjuvants that do not promote proton transfer (which catalyzes dark isomerization) is crucial.

  • Field Efficacy: The rapid conversion (

    
     min) on leaf surfaces suggests that a significant portion of the applied dose exists as the inactive Z-isomer before absorption. Adjuvants that speed up cuticular penetration are vital to get the E-isomer into the plant before it isomerizes.
    
  • Regulatory Fate: The Z-isomer is a major environmental metabolite. Regulatory studies must track both isomers (sum of clethodim E+Z) to accurately assess environmental load, as the Z-isomer can revert to the active E-form under certain conditions or degrade into sulfoxides.

References

  • Sevilla-Morán, B., et al. (2010).[5] "Indirect Photodegradation of Clethodim in Aqueous Media. Byproduct Identification by Quadrupole Time-of-Flight Mass Spectrometry." Journal of Agricultural and Food Chemistry. Link

  • Sandín-España, P., et al. (2015). "Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems." Arabian Journal of Chemistry. Link

  • Monadjemi, S., et al. (2013). "Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical." Photochemical & Photobiological Sciences. Link

  • Falb, L. N., et al. (1990). "Effects of pH and Adjuvants on Clethodim Photodegradation." Journal of Agricultural and Food Chemistry. Link

  • Sandín-España, P., et al. (2016). "Photolysis of clethodim herbicide and a formulation in aquatic environments: Fate and ecotoxicity assessment of photoproducts by QSAR models." Science of The Total Environment. Link

Sources

Exploratory

(Z)-Clethodim: Comprehensive Physicochemical Profiling, ACCase Inhibition Kinetics, and Analytical Methodologies

Executive Summary Clethodim is a post-emergence, systemic cyclohexanedione (DIM) herbicide utilized globally for the selective control of annual and perennial grass weeds in broadleaf crops[1]. Structurally, clethodim po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Clethodim is a post-emergence, systemic cyclohexanedione (DIM) herbicide utilized globally for the selective control of annual and perennial grass weeds in broadleaf crops[1]. Structurally, clethodim possesses an oxime ether moiety that allows for stereoisomerism, existing as both (E)- and (Z)-isomers. While commercial formulations often contain a mixture or predominantly the (E)-isomer, the (Z)-isomer—(Z)-clethodim—exhibits distinct physicochemical behaviors, tautomeric equilibria, and photodegradation profiles that require rigorous analytical characterization during agrochemical formulation and environmental monitoring[2].

Physicochemical Properties and Molecular Identity

(Z)-clethodim is characterized by a complex molecular architecture featuring a cyclohexenone ring, an ethylthio side chain, and a chloroallyl oxime ether. The stereocenter at the oxime double bond defines the specific (Z)-configuration.

Table 1: Quantitative Physicochemical Data of (Z)-Clethodim

PropertyValueReference
Chemical Name 2-[(1Z)-1-[[[(2E)-3-Chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one[3]
CAS Registry Number 1210535-11-7[4]
Molecular Weight 359.91 g/mol [5]
Molecular Formula C17H26ClNO3S[5]
Exact Mass 359.132 Da[3]
E/Z Centers 2 (Oxime bond is Z; Chloroallyl bond is E)[5]

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

As a Group 1 herbicide, clethodim exerts its phytotoxic effects by competitively inhibiting the enzyme acetyl-CoA carboxylase (ACCase)[1].

Causality of Selectivity and Toxicity: The selectivity of clethodim is rooted in the structural divergence of ACCase enzymes between plant species. Grasses (Poaceae) rely on a homomeric, multidomain plastidic ACCase for de novo fatty acid synthesis. Clethodim specifically binds to the carboxyltransferase (CT) domain of this homomeric ACCase. In contrast, broadleaf crops (dicots) possess a heteromeric, multi-subunit plastidic ACCase that is structurally insensitive to cyclohexanediones, conferring natural crop tolerance[6].

By blocking ACCase, clethodim halts the conversion of acetyl-CoA to malonyl-CoA. This enzymatic blockade starves the plant of essential fatty acids required for phospholipid bilayer assembly. The subsequent loss of cell membrane integrity leads to rapid metabolite leakage, cessation of meristematic activity, and ultimately, plant death[7].

ACCase_Pathway Clethodim (Z)-Clethodim (Group 1 Herbicide) ACCase Acetyl-CoA Carboxylase (Plastidic Homomeric) Clethodim->ACCase Competitive Inhibition at CT Domain MalonylCoA Malonyl-CoA Production ACCase->MalonylCoA Enzymatic Blockade FattyAcids De Novo Fatty Acid Biosynthesis MalonylCoA->FattyAcids Essential Precursor Membrane Phospholipid Bilayer Assembly FattyAcids->Membrane Lipid Synthesis Death Meristematic Necrosis (Plant Death) Membrane->Death Loss of Integrity

Fig 1. Mechanism of action for (Z)-clethodim via ACCase inhibition and lipid biosynthesis blockade.

Stereochemical Dynamics: Tautomerism and Isomerization

In aqueous and organic solutions, clethodim does not exist as a single static molecule. It undergoes complex tautomeric and E/Z equilibria. Nuclear Magnetic Resonance (NMR) studies reveal that in water, clethodim exists as a mixture of E-ketoenolimine, E-diketoenamine, and Z-ketoenolimine tautomers[2]. Furthermore, upon exposure to ultraviolet (UV) or solar radiation, clethodim undergoes rapid photoisomerization, converting the E-isomer into the Z-isomer, alongside parallel photodegradation pathways such as S-oxidation (forming sulfoxides) and oxidative cleavage of the C-S bond[8].

Experimental Protocol: LC-Q-TOF MS Analytical Workflow for (Z)-Clethodim

To accurately quantify (Z)-clethodim and separate it from its (E)-isomer and degradation products, a highly specific Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) protocol is required[8].

Self-Validating System Design: This protocol incorporates actinic shielding (amber glassware) to prevent in situ photoisomerization during extraction, ensuring that the detected (Z)-isomer concentration accurately reflects the original sample composition rather than an artifact of sample handling.

Step-by-Step Methodology:

Step 1: Sample Preparation and Extraction

  • Matrix Extraction: Weigh 5.0 g of homogenized plant/soil matrix into a 50 mL amber centrifuge tube. Causality: Amber tubes block UV light, preventing the photo-induced E-to-Z isomerization of clethodim during the extraction phase.

  • Solvent Addition: Add 10 mL of HPLC-grade acetonitrile containing 0.1% formic acid. Causality: Formic acid stabilizes the tautomeric equilibrium by maintaining a low pH, preventing spontaneous degradation.

  • Agitation and Centrifugation: Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial.

Step 2: Chromatographic Separation (HPLC)

  • Column Selection: Utilize a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) maintained at 30°C.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Initiate at 40% B, ramping to 80% B over 10 minutes. Causality: The gradual decrease in polarity resolves the closely eluting (E)- and (Z)-isomers based on their slight differences in dipole moment and hydrodynamic volume.

Step 3: Mass Spectrometric Detection (ESI-Q-TOF MS)

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode.

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/h.

  • Data Acquisition: Monitor the exact mass of the protonated molecular ion

    
     at m/z 360.139. Use MS/MS fragmentation to monitor the transition to m/z 164.1 (cleavage of the oxime ether bond) for confirmatory identification[8].
    

Step 4: System Validation

  • System Suitability: Inject a mixed standard of (E)- and (Z)-clethodim before the run. Baseline resolution (

    
    ) between the two isomeric peaks must be achieved to validate the chromatography.
    
  • Blank Verification: Run a solvent blank post-standard to confirm zero carryover, ensuring quantitative trustworthiness.

LCMS_Workflow Extraction Sample Extraction (Amber Vials, 4°C) HPLC HPLC Separation (C18, Gradient) Extraction->HPLC 10 µL Injection Resolution E/Z Isomer Resolution HPLC->Resolution Chromatographic Separation MS ESI-Q-TOF MS (Positive Ion Mode) Resolution->MS Elution Quant Data Analysis (m/z 360.1 [M+H]+) MS->Quant Mass Spectral Acquisition

Fig 2. Analytical LC-MS workflow for the baseline resolution and quantification of (Z)-clethodim.

References

  • Clethodim - Active Ingredient Page | Chemical Warehouse |[Link]

  • CLETHODIM, (Z)- Global Substance Registration System | NIH GSRS |[Link]

  • Clethodim, (Z)- CID 135616187 | PubChem - NIH |[Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship | SciELO |[Link]

  • 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control | Pressbooks |[Link]

  • CAS No : 1210535-11-7 | Product Name : Z-Clethodim | Pharmaffiliates |[Link]

  • Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents | ResearchGate |[Link]

  • Indirect photodegradation of clethodim in aqueous media. byproduct identification by quadrupole time-of-flight mass spectrometry | PubMed |[Link]

Sources

Foundational

Environmental Fate and Degradation Pathways of (Z)-Clethodim: A Mechanistic and Kinetic Guide

Executive Summary (Z)-Clethodim is a highly effective post-emergence cyclohexanedione oxime herbicide. From an environmental chemistry perspective, its structural complexity—featuring an -unsaturated ketone, an oxime eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-Clethodim is a highly effective post-emergence cyclohexanedione oxime herbicide. From an environmental chemistry perspective, its structural complexity—featuring an


-unsaturated ketone, an oxime ether, and a thioether moiety—renders it highly susceptible to multiple degradation pathways. While it degrades rapidly in most environments, its primary metabolites (sulfoxides and sulfones) exhibit greater soil mobility and persistence than the parent compound (1)[1]. This technical guide synthesizes the mechanistic pathways, quantitative kinetics, and self-validating analytical protocols required to accurately track the environmental fate of (Z)-clethodim.

Core Degradation Mechanisms

Oxidative Metabolism (Terrestrial and Aqueous)

The thioether group of (Z)-clethodim is the primary site of environmental attack. In aerobic soils and chlorinated water systems, the sulfur atom is rapidly oxidized by microbial enzymes and chemical oxidants to form clethodim sulfoxide . Upon prolonged exposure, this intermediate undergoes further, slower oxidation to yield clethodim sulfone (2)[2]. This oxidative pathway is the dominant route of dissipation in terrestrial environments, with the sulfoxide metabolite frequently accounting for up to 75% of the applied compound within three days.

Photolytic Cleavage and Rearrangement

Clethodim is highly photolabile. Under UV irradiation (simulating natural sunlight), the N-O bond of the oxime ether undergoes homolytic cleavage. This cleavage is followed by an intramolecular rearrangement and cyclization, yielding oxazole derivatives such as clethodim oxazole sulfoxide and clethodim oxazole sulfone (3)[3]. Photolysis serves as a major degradation sink on plant foliage and in shallow, clear surface waters.

Hydrolysis and Anaerobic Reduction

The hydrolytic stability of (Z)-clethodim is strictly pH-dependent. At neutral to alkaline pH (pH 7 and 9), the molecule is remarkably stable. However, under acidic conditions (pH 5), acid-catalyzed hydrolysis accelerates degradation, breaking the molecule down into clethodim oxazole and 1-chloropropen-3-ol (4)[4]. Conversely, in anaerobic aquatic sediments where oxidative pathways are halted, the molecule undergoes reduction at the oxime group, yielding clethodim imine as the terminal degradate[4].

Mechanistic Pathway Visualization

Clethodim_Degradation Clethodim (Z)-Clethodim (Parent) Sulfoxide Clethodim Sulfoxide (Primary Oxidative) Clethodim->Sulfoxide Soil Microbes / Aqueous Oxidation Imine Clethodim Imine (Anaerobic/Hydrolytic) Clethodim->Imine Anaerobic Sediment / Low pH Oxazole Clethodim Oxazole (Photolytic) Clethodim->Oxazole UV Photolysis (N-O Cleavage) Sulfone Clethodim Sulfone (Secondary Oxidative) Sulfoxide->Sulfone Prolonged Oxidation Sulfoxide->Oxazole UV Photolysis + Oxidation

Figure 1: Primary environmental degradation pathways of (Z)-clethodim in soil and aquatic matrices.

Quantitative Degradation Kinetics

The following table synthesizes the kinetic half-lives (DT50) of (Z)-clethodim across various environmental matrices.

Matrix / ConditionPrimary Degradate(s)Half-Life (DT50)Reference
Aerobic Soil (25°C) Clethodim sulfoxide, Clethodim sulfone< 2.5 days[3]
Herb Foliage (In vivo) Clethodim sulfoxide1.10 – 1.56 days[5]
Aqueous Photolysis (pH 7) Clethodim oxazole sulfoxide6.8 days (effective)[3]
Aqueous Hydrolysis (pH 5) Clethodim oxazole, 1-chloropropen-3-ol26 – 42 days[4]
Aqueous Hydrolysis (pH 7 & 9) Minimal degradation~300 days[4]
Anaerobic Aquatic (Sediment) Clethodim imine214 days[4]

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical analytical choices.

Protocol 1: Aerobic Soil Metabolism Tracking via UHPLC-MS/MS

Objective: Quantify the biotransformation kinetics of (Z)-clethodim to its sulfoxide and sulfone metabolites.

  • Step 1: Matrix Preparation & Spiking. Sieve agricultural soil (2 mm) to remove debris. Spike with analytical grade (Z)-clethodim to achieve a 1 mg/kg concentration.

    • Causality: Maintaining the soil at 50% maximum water holding capacity (MWHC) ensures optimal oxygen diffusion for aerobic microbial respiration.

  • Step 2: Incubation & Self-Validation. Incubate at 25°C in total darkness.

    • Self-Validating Control: Concurrently incubate an identical batch of sterilized (autoclaved) soil. Comparing the two isolates microbial metabolism from spontaneous abiotic degradation.

  • Step 3: Extraction. At kinetic time points (0, 1, 3, 7, 14, 28 days), extract soil aliquots using a Methanol/Water mixture (80:20, v/v).

    • Causality: The high polarity of the sulfoxide and sulfone metabolites necessitates a high-aqueous extraction solvent to prevent poor recovery rates.

  • Step 4: UHPLC-MS/MS Analysis. Analyze the extract via Electrospray Ionization (ESI+) using a C18 column.

    • Causality: Clethodim and its degradates are highly thermally labile. Traditional GC-MS will destroy the intact molecular ion in the heated inlet; LC-MS/MS is strictly required for accurate quantification (5)[5].

Protocol 2: Aqueous Photolysis Simulation

Objective: Determine the photolytic half-life and identify specific oxazole degradates.

  • Step 1: Buffer Preparation. Prepare a sterile 0.01 M phosphate buffer strictly adjusted to pH 7.0.

    • Causality: Because clethodim undergoes rapid acid-catalyzed hydrolysis at pH < 6, buffering exactly at pH 7.0 isolates photolysis as the sole degradation variable.

  • Step 2: Irradiation. Expose the solution to a Xenon arc lamp equipped with a 290 nm cut-off filter.

    • Causality: The 290 nm filter eliminates unnatural short-wave UV-C radiation, accurately simulating the tropospheric solar spectrum that reaches surface waters.

  • Step 3: Kinetic Sampling & Dark Control. Sample the solution at 0, 2, 4, 8, 12, and 24 hours.

    • Self-Validating Control: Maintain a foil-wrapped aliquot in the exact same irradiation chamber. This proves that any observed degradation is strictly photon-driven and not an artifact of thermal heating from the lamp.

References

1.2 - researchgate.net 2. 3 - fao.org 3.4 - epa.gov 4.5 - nih.gov 5.1 - regulations.gov 6.6 - dnr.state.mn.us

Sources

Exploratory

The Role of (Z)-Clethodim in Herbicide Resistance Studies: Isomerization Dynamics, Target-Site Binding, and Efficacy

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Agrochemical Formulations & Resistance Management Executive Summary As herbicide resistance in grass weeds accelerates globally, understanding t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Agrochemical Formulations & Resistance Management

Executive Summary

As herbicide resistance in grass weeds accelerates globally, understanding the precise molecular interactions between active ingredients and their target sites is paramount. Clethodim, a cyclohexanedione (CHD) oxime herbicide, is a critical tool for managing weeds resistant to other acetyl-coenzyme A carboxylase (ACCase) inhibitors. While commercial formulations predominantly contain the stable (E)-isomer, clethodim readily isomerizes to the (Z)-isomer in aqueous environments, acidic conditions, and under UV light[1][2].

For researchers and drug development professionals, treating clethodim as a static molecule is a critical methodological error. This whitepaper explores the causality behind (Z)-clethodim formation, its distinct physicochemical properties, and its profound implications for in vitro ACCase binding assays and whole-plant resistance profiling.

The Chemical Dynamics: E- to Z-Clethodim Isomerization

Clethodim acts by competitively inhibiting the plastidic ACCase enzyme, thereby halting the synthesis of long-chain fatty acids essential for cell membrane formation. The molecule exhibits stereoisomerism at the C=N double bond of its oxime group.

In its commercial state, the (E)-oxime configuration is favored due to its thermodynamic stability[1]. However, when introduced to polar solvents, plant sap, or aqueous assay buffers, the molecule undergoes a rapid equilibrium shift toward the (Z)-isomer[3][4].

The Causality of Polarity and Isomerization: The formation of (Z)-clethodim is driven by keto-enol tautomerism and solvent interactions. The (Z)-isomer is significantly more polar than the (E)-isomer. This increased polarity is structurally stabilized by an internal hydrogen bond that forms between the oxime oxygen and the hydroxyl group of the cyclohexane ring[3].

In the context of resistance studies, this dynamic is crucial. When a researcher prepares a stock solution of (E)-clethodim in an aqueous buffer for an in vitro assay, the (Z)-isomer inevitably forms. Because the (Z)-isomer possesses a different spatial footprint and polarity, its cuticular penetration rate (in vivo) and its binding kinetics within the ACCase carboxyltransferase domain (in vitro) diverge from the (E)-isomer.

Target-Site Resistance: ACCase Mutations and Stereoisomer Binding

Clethodim is highly valued because its conformational flexibility allows it to inhibit ACCase even when the enzyme has mutated to resist aryloxyphenoxypropionates (FOPs) or other CHDs like sethoxydim[5][6]. However, specific point mutations in the plastidic ACCase gene—most notably at positions 2078 and 2088—severely restrict clethodim binding[5].

When evaluating these mutant biotypes (e.g., Lolium rigidum), the E/Z ratio of the applied clethodim becomes a confounding variable. The internal hydrogen bonding of (Z)-clethodim alters its three-dimensional conformation. If an assay does not control for the equilibration time of the herbicide solution, the varying concentrations of the (Z)-isomer will lead to highly variable IC50 (half-maximal inhibitory concentration) calculations, masking the true resistance factor of the mutation.

ACCase_Pathway Acetyl_CoA Acetyl-CoA ACCase Plastidic ACCase Enzyme (Target Site) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Carboxylation Fatty_Acids Long-Chain Fatty Acids (Cell Membrane Synthesis) Malonyl_CoA->Fatty_Acids FAS Complex Clethodim Clethodim (E/Z Isomers) Clethodim->ACCase Competitive Inhibition Mutations Resistance Mutations (e.g., D2078G, C2088R) Mutations->ACCase Alters Binding Pocket

Metabolic pathway of fatty acid synthesis highlighting ACCase inhibition by clethodim and resistance.

Quantitative Impact of ACCase Mutations

The table below synthesizes the resistance indices (RI) associated with specific ACCase mutations. The RI is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible wild-type.

ACCase MutationWeed Species ExampleResistance Level to ClethodimCross-Resistance Profile
Wild-Type Lolium rigidumSusceptible (RI = 1)None
Ile-1781-Leu Alopecurus myosuroidesLow/Moderate (RI = 2-5)FOPs, DIMs, DENs
Trp-2027-Cys Avena fatuaLow (RI < 3)FOPs
Ile-2041-Asn Phalaris minorSusceptible/Low (RI < 2)FOPs
Asp-2078-Gly Lolium rigidumHigh (RI > 10)FOPs, DIMs, DENs
Cys-2088-Arg Lolium rigidumHigh (RI > 10)FOPs, DIMs, DENs

Data derived from the evaluation of genetically diverse, cross-pollinated Lolium populations surviving field rates of clethodim[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental workflows must be designed as self-validating systems that actively control for the physicochemical lability of clethodim. The following protocols detail how to isolate the ACCase enzyme and conduct whole-plant bioassays while mitigating the confounding effects of uncontrolled (Z)-isomer formation.

Workflow Plant Resistant Weed Biotype (e.g., Lolium rigidum) Extraction Protein Extraction & ACCase Isolation Plant->Extraction Assay In Vitro ACCase Assay (14C-bicarbonate incorporation) Extraction->Assay Isomerization Clethodim Preparation (E/Z Equilibrium Control) Isomerization->Assay Dosed Treatments Quantification Scintillation Counting & IC50 Determination Assay->Quantification

Workflow for in vitro ACCase inhibition assay controlling for clethodim E/Z isomerization.

Protocol 1: In Vitro ACCase Inhibition Assay with Isomerization Control

This protocol measures the inhibition of ACCase activity by quantifying the incorporation of 14C-bicarbonate into acid-stable malonyl-CoA, with strict controls on herbicide preparation.

Step 1: Enzyme Extraction

  • Harvest 5 grams of meristematic tissue from susceptible and resistant biotypes at the 3-leaf stage.

  • Homogenize the tissue in liquid nitrogen and extract using 20 mL of extraction buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM DTT, and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Centrifuge at 24,000 × g for 30 minutes at 4°C. Supernatant contains the crude ACCase extract.

Step 2: Inhibitor Preparation (Critical Step)

  • Prepare a primary stock of clethodim (analytical standard, predominantly E-isomer) in 100% acetone.

  • To test the E-dominant state: Prepare working dilutions in the aqueous assay buffer immediately (< 5 minutes) before the assay to prevent significant Z-isomer formation.

  • To test the E/Z equilibrium state: Prepare working dilutions in the aqueous assay buffer and allow them to incubate at room temperature for 24 hours under dark conditions to reach thermodynamic E/Z equilibrium prior to the assay.

Step 3: Assay Incubation & Quantification

  • In a reaction tube, combine 50 µL of ACCase extract, 20 µL of clethodim working solution (doses ranging from 0.1 µM to 100 µM), and 30 µL of assay buffer containing 50 mM Tris-HCl, 2.5 mM ATP, 5 mM MgCl2, and 15 mM NaH[14C]O3 (specific activity 37 kBq/µmol).

  • Initiate the reaction by adding 10 µL of 3 mM Acetyl-CoA. Incubate at 30°C for 15 minutes.

  • Terminate the reaction by adding 30 µL of 6 M HCl.

  • Dry the samples at 60°C under a gentle stream of nitrogen to volatilize unreacted 14C-bicarbonate.

  • Resuspend the residue in 20 µL of water, add 3 mL of scintillation cocktail, and quantify the acid-stable 14C-malonyl-CoA using a liquid scintillation counter. Calculate IC50 using a log-logistic dose-response model.

Protocol 2: Whole-Plant Dose-Response Bioassay

While in vitro assays isolate target-site kinetics, whole-plant bioassays account for the differential cuticular penetration of the polar (Z)-isomer versus the non-polar (E)-isomer.

  • Cultivation: Grow resistant and susceptible biotypes in a controlled greenhouse (25°C day / 20°C night, 16-hour photoperiod) until the 2- to 3-leaf stage.

  • Herbicide Application: Apply clethodim using a laboratory track sprayer calibrated to deliver 150 L/ha at 250 kPa. Use logarithmic dose rates (e.g., 0, 15, 30, 60, 120, 240, 480 g a.i./ha).

  • Adjuvant Inclusion: Crucially, include a non-ionic crop oil concentrate (1% v/v) in the spray mixture. Because the (Z)-isomer is highly polar, the adjuvant is required to normalize the cuticular penetration rates of the E/Z mixture formed in the spray tank.

  • Evaluation: Harvest above-ground biomass 21 days after treatment. Dry the biomass at 70°C for 48 hours, weigh, and calculate the GR50 (dose required to reduce growth by 50%).

Conclusion

The efficacy of clethodim in managing ACCase-resistant weeds is heavily reliant on its unique stereochemistry and conformational flexibility. The transition from (E)-clethodim to the highly polar (Z)-clethodim via internal hydrogen bonding is not a negligible artifact; it is a fundamental physicochemical shift that dictates target-site binding kinetics and environmental fate. By integrating rigorous isomerization controls into both in vitro and in vivo methodologies, researchers can generate highly accurate, reproducible data critical for next-generation drug development and resistance management.

References

  • Proposed Re-evaluation Decision PRVD2016-11 Publications.gc.ca (Pest Management Regulatory Agency, Canada)[Link]

  • Clethodim (Ref: RE 45601) - Pesticide Properties DataBase Agriculture and Environment Research Unit (AERU), University of Hertfordshire[Link]

  • Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents ResearchGate[Link]

  • Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides SciSpace[Link]

  • Diversity of acetyl-coenzyme A carboxylase mutations in resistant Lolium populations: evaluation using clethodim PubMed (National Institutes of Health)[Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship SciELO (Scientific Electronic Library Online)[Link]

  • Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases MDPI[Link]

Sources

Foundational

An In-depth Technical Guide to the Metabolic Fate of (Z)-Clethodim in Plant Tissues

This guide provides a comprehensive examination of the metabolic transformation of (Z)-clethodim, a selective post-emergence cyclohexanedione herbicide, within plant tissues. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the metabolic transformation of (Z)-clethodim, a selective post-emergence cyclohexanedione herbicide, within plant tissues. Designed for researchers, scientists, and professionals in agricultural science and drug development, this document synthesizes current knowledge on the metabolic pathways, analytical methodologies, and differential metabolism of clethodim, grounding all claims in authoritative scientific literature.

Introduction: The Basis of Clethodim's Herbicidal Selectivity

Clethodim is a vital tool for controlling annual and perennial grasses in a wide variety of broad-leaved crops.[1] Its efficacy and crop safety are fundamentally dictated by its metabolic fate within plants. As a potent inhibitor of acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses, its mode of action is well-established.[2] However, the key to its selectivity lies in the differential rates of metabolic detoxification between susceptible grass species and tolerant broadleaf crops. Tolerant species rapidly metabolize clethodim into non-phytotoxic forms, while susceptible species do so much more slowly, allowing the active parent compound to reach and inhibit its target enzyme. A thorough understanding of these metabolic pathways is therefore critical for optimizing its use, managing herbicide resistance, and ensuring regulatory compliance.

Primary Metabolic Pathways in Plants

Once absorbed by the plant, (Z)-clethodim undergoes extensive and rapid metabolism. The parent compound is often undetectable or present in very low amounts in mature crops.[1] The metabolic transformations can be categorized into several key reactions, with sulfoxidation being the principal and most rapid initial step.

2.1. Sulfoxidation: The Primary Detoxification Step

The most significant metabolic pathway for clethodim in all studied crops is the oxidation of the thioether linkage.[1][2] This two-step process, likely mediated by cytochrome P450 monooxygenases or peroxidases, converts the parent clethodim into two primary metabolites:

  • Clethodim Sulfoxide: The initial, rapid oxidation of the sulfur atom results in the formation of clethodim sulfoxide. This metabolite is often the major component of the terminal residue found in treated crops and is considered a major metabolite in plants, rats, and livestock.[1][2][3]

  • Clethodim Sulfone: Further oxidation of the sulfoxide yields clethodim sulfone.[1][2]

Both clethodim sulfoxide and clethodim sulfone are significantly less effective as ACCase inhibitors than the parent clethodim, rendering this pathway a critical detoxification mechanism.

2.2. Secondary Metabolic Transformations

Following the initial sulfoxidation, several other metabolic reactions can occur:

  • Hydroxylation: Hydroxylation of the cyclohexene ring can occur, leading to metabolites such as 5-hydroxy clethodim sulfoxide and 5-hydroxy clethodim sulfone.

  • Cleavage of the Chloroallyl Moiety: Another pathway involves the elimination of the chloroallyl group from the oxime moiety. This results in the formation of various imine metabolites, such as clethodim imine sulfoxide and clethodim imine sulfone.[1][2]

  • Conjugation: The primary metabolites, particularly clethodim sulfoxide and sulfone, can undergo conjugation with endogenous plant molecules, such as glucose, to form glucosides.[1] These conjugates are more water-soluble, facilitating their sequestration into vacuoles or incorporation into other cellular components.

  • Ring Opening: In studies conducted under outdoor conditions, photolytic reactions can lead to the opening of the clethodim ring, forming pentanedioic acids.[1]

The interplay of these pathways results in a complex mixture of metabolites within the plant tissues. The relative abundance of these metabolites can vary depending on the plant species, environmental conditions, and time after application.

The following diagram illustrates the primary metabolic transformations of (Z)-clethodim in plant tissues.

Clethodim_Metabolism Clethodim (Z)-Clethodim Sulfoxide Clethodim Sulfoxide (Major Metabolite) Clethodim->Sulfoxide Sulfoxidation Imine_Sulfoxide Clethodim Imine Sulfoxide Clethodim->Imine_Sulfoxide Sulfone Clethodim Sulfone Sulfoxide->Sulfone Further Oxidation Conjugates Glucoside Conjugates Sulfoxide->Conjugates Hydroxy_Sulfone 5-OH Clethodim Sulfone Sulfone->Hydroxy_Sulfone Hydroxylation Sulfone->Conjugates Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Plant Tissue Collection Homogenize 2. Homogenization Collect->Homogenize Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup 4. Dispersive SPE (PSA + C18) Extract->Cleanup LCMS 5. LC-MS/MS Analysis (C18 Column, ESI+) Cleanup->LCMS Data 6. Data Processing (Quantification) LCMS->Data

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Baseline Separation of Clethodim (E) and (Z) Isomers

Introduction & Mechanistic Background Clethodim is a highly effective, post-emergence cyclohexanedione oxime herbicide used globally for grass weed control. Structurally, the presence of a double bond at the oxime nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Clethodim is a highly effective, post-emergence cyclohexanedione oxime herbicide used globally for grass weed control. Structurally, the presence of a double bond at the oxime nitrogen generates two distinct geometric configurations: the (E) and (Z) isomers. While both isomers are present in technical-grade materials, their accurate chromatographic separation and quantification pose a significant analytical challenge due to their dynamic chemical instability.

The Causality of Chromatographic Challenges: In standard reversed-phase HPLC methodologies—which typically employ acidic mobile phases like 0.1% formic acid for LC-MS compatibility—clethodim undergoes rapid keto-enol tautomerism and oxime isomerization[1]. This interconversion is highly active in aqueous solutions at pH 5 to 7, manifesting chromatographically as a distinct "saddle" or severe peak tailing between the two isomer peaks. Furthermore, clethodim is highly labile in acidic environments; degradation half-lives plummet to approximately 2.5 hours at pH 5.0[1].

The Solution: To achieve a self-validating and artifact-free separation, the interconversion kinetics must be halted. Empirical data indicates that while the isomers interconvert readily at neutral and acidic pH, this process is not measurable at pH 9.0. By elevating the mobile phase and sample diluent to an alkaline pH, the isomers are kinetically "frozen." This prevents on-column degradation and enables the baseline resolution of the less polar (E)-isomer from the more polar (Z)-isomer.

Experimental Rationale & System Design

Designing a robust method for clethodim requires a holistic approach where the sample diluent, stationary phase, and mobile phase work as a unified, self-validating system.

  • Stationary Phase: A superficially porous Biphenyl column is selected over standard C18 phases. The polarizable

    
    -electron cloud of the biphenyl moiety provides enhanced shape selectivity and 
    
    
    
    interactions, which exploit the subtle spatial differences between the (E) and (Z) oxime configurations.
  • Mobile Phase: A 10 mM ammonium acetate buffer, strictly adjusted to pH 9.0, serves as Mobile Phase A. Acetonitrile (Mobile Phase B) is utilized as the organic modifier due to its low viscosity and high elution strength.

  • Detection: Diode-Array Detection (DAD) at 255 nm provides optimal sensitivity for the conjugated cyclohexanedione system[2].

G Sample Clethodim Sample (E/Z Isomer Mixture) Prep Alkaline Diluent (pH 9.0 Buffered) Sample->Prep Prevents pre-injection isomerization HPLC HPLC Injection (Biphenyl Column) Prep->HPLC Acidic Acidic Mobile Phase (pH < 7) HPLC->Acidic Incorrect Condition Alkaline Alkaline Mobile Phase (pH 9.0) HPLC->Alkaline Optimized Condition Degradation Isomer Interconversion & Degradation Acidic->Degradation t1/2 ~ 2.5h Separation Baseline Separation Z-isomer (rt1) & E-isomer (rt2) Alkaline->Separation Stable Kinetics

Logical workflow of pH-dependent clethodim E/Z isomer separation and stability.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates specific pH checks and temperature controls to ensure the integrity of the isomers from sample preparation through elution. If the system fails the suitability checks (Section 4), it acts as an immediate diagnostic indicator that the buffer pH has drifted.

Reagent & Mobile Phase Preparation
  • Buffer A (10 mM Ammonium Acetate, pH 9.0): Dissolve 0.77 g of high-purity ammonium acetate in 1.0 L of HPLC-grade water. Add 10% ammonium hydroxide (

    
    ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 9.0 
    
    
    
    0.1. Filter through a 0.22 µm regenerated cellulose (RC) membrane.
  • Buffer B (Organic): 100% HPLC-grade Acetonitrile.

  • Sample Diluent: Mix Buffer A and Buffer B in a 50:50 (v/v) ratio.

    • Critical Insight: Using unbuffered water or an acidic diluent will trigger pre-injection isomerization, invalidating the quantification.

Sample Preparation
  • Accurately weigh 10.0 mg of clethodim reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using the prepared Sample Diluent to yield a 1.0 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Dilute the stock solution 1:20 with Sample Diluent to create a 50 µg/mL working standard.

  • Transfer to amber HPLC vials.

    • Causality: Clethodim is highly susceptible to UV-induced photoreduction of the oxime ether moiety[3]; amber vials prevent photodegradation during autosampler storage.

Data Presentation & System Suitability

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Superficially Porous Biphenyl (100 x 2.1 mm, 2.7 µm)

interactions enhance shape selectivity for oxime isomers.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)Kinetically freezes E/Z interconversion.
Mobile Phase B Acetonitrile (100%)Low viscosity organic modifier ensures high efficiency.
Flow Rate 0.4 mL/minBalances optimal linear velocity with system backpressure.
Column Temp 25 °CLower temperatures further suppress tautomerism kinetics.
Detection UV/DAD at 255 nmMaximum absorbance for the conjugated cyclohexanedione ring[2].
Injection Vol 2.0 µLMinimizes band broadening on a narrow 2.1 mm ID column.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
1.06040
5.01090
7.01090
7.16040
10.06040
Table 3: System Suitability & Isomer Data (Self-Validation Criteria)

Because the (E)-isomer is less polar than the (Z)-isomer, it exhibits stronger retention on the reversed-phase biphenyl column and elutes second.

AnalyteRelative PolarityApprox. Retention Time (min)Resolution (

)
Tailing Factor (

)
Clethodim (Z)-isomer Higher3.8N/A

1.2
Clethodim (E)-isomer Lower4.4

2.0

1.2

Diagnostic Note: If


 exceeds 1.5 or a chromatographic "saddle" appears between the two peaks, the system is failing self-validation. This is a direct indication that the mobile phase pH has dropped below 9.0, allowing on-column interconversion to resume.

References

  • Title: clethodim (187) - FAO.org | Source: fao.org | URL:

  • Title: Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides | Source: scispace.com | URL: 1

  • Title: Representative HPLC-DAD chromatograms of clethodim and sethoxydim... | Source: researchgate.net | URL: 2

  • Title: Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems | Source: arabjchem.org | URL: 3

Sources

Application

synthesis and purification of (Z)-clethodim reference standards

Application Note: Synthesis, Isolation, and Purification of (Z)-Clethodim Reference Standards Executive Summary (Z)-Clethodim is a critical analytical reference standard required for environmental fate, toxicology, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Purification of (Z)-Clethodim Reference Standards

Executive Summary

(Z)-Clethodim is a critical analytical reference standard required for environmental fate, toxicology, and metabolism studies of the cyclohexanedione oxime herbicide, clethodim. Because commercial clethodim is synthesized and marketed predominantly as the thermodynamically stable (E)-isomer, the (Z)-isomer must be generated in situ via controlled photoisomerization. This application note details a self-validating, scalable protocol for the synthesis and preparative purification of (Z)-clethodim, emphasizing the mechanistic causality behind solvent selection, irradiation timing, and thermal degradation control.

Mechanistic Background & Causality

Clethodim exhibits complex stereochemistry, possessing two chiral centers along the thiopropyl side chain and geometric (E/Z) isomerism at the oxime ether bond[1].

  • The Photoisomerization Pathway: Upon exposure to ultraviolet (UV) irradiation, the C=N bond undergoes a

    
     transition, temporarily breaking its double-bond character. This allows free rotation and subsequent relaxation into the (Z)-configuration[2].
    
  • Polarity Shift and Chromatographic Causality: The (Z)-isomer is significantly more polar than the (E)-isomer. This increased polarity is driven by the formation of an internal hydrogen bond between the oxime oxygen and the enol hydroxyl group on the cyclohexane ring[3]. Consequently, in reverse-phase liquid chromatography (RP-HPLC), the (Z)-isomer interacts less with the hydrophobic stationary phase and elutes earlier than the (E)-isomer, providing the mechanistic basis for their preparative separation.

  • Competing Degradation Pathways: The synthesis of (Z)-clethodim is a kinetic balancing act. Prolonged UV exposure or highly acidic conditions lead to the irreversible cleavage of the N-O bond (yielding clethodim imine) and S-oxidation (yielding clethodim sulfoxides)[4]. Therefore, the reaction must be quenched at the optimal Z:E ratio before degradants dominate the mixture.

Workflow Visualization

Workflow A Commercial (E)-Clethodim Starting Material B UV Photoisomerization (254 nm, pH 5.5) A->B Dissolve in MeOH/H2O C Reaction Monitoring (Analytical HPLC) B->C Aliquot at 60 min C->B If Z:E < 35% D Preparative HPLC (C18, Reverse Phase) C->D Optimal Z-isomer yield E Fraction Pooling & Cold Concentration D->E Collect early peak F Pure (Z)-Clethodim Stored under Argon E->F Lyophilize (<30°C)

Figure 1: End-to-end workflow for the synthesis, isolation, and preservation of (Z)-clethodim.

Experimental Protocols

Phase 1: Controlled Photoisomerization
  • Preparation: Dissolve 100 mg of commercial (E)-clethodim analytical standard[5] in 100 mL of a Methanol/Water mixture (80:20, v/v). Adjust the pH to 5.5 using dilute formic acid.

    • Causality: Mild acidity lowers the activation energy for the E ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Z transition, making the two forms nearly degenerate, while the organic modifier ensures complete solubility and accelerates the photolysis rate compared to ultrapure water[2].
      
  • Irradiation: Place the solution in a quartz photoreactor. Irradiate using a 254 nm UV lamp at room temperature (20-25°C) under constant stirring.

  • Kinetic Monitoring: Withdraw 100 µL aliquots every 20 minutes. Dilute 1:10 with mobile phase and analyze via Analytical HPLC.

  • Quenching: Terminate irradiation when the (Z)-isomer peak reaches ~35-40% relative area (typically 60-80 minutes). Continuing past this point exponentially increases the formation of clethodim imine and sulfoxide degradants[4].

Phase 2: Preparative HPLC Purification
  • Injection: Filter the irradiated solution through a 0.22 µm PTFE syringe filter. Inject into the Preparative HPLC system.

  • Fractionation: Collect the early-eluting peak corresponding to (Z)-clethodim.

    • Causality: Due to the internal hydrogen bonding of the (Z)-isomer, it exhibits higher apparent polarity and elutes approximately 2-4 minutes before the (E)-isomer on a C18 column[3].

  • Pooling: Pool fractions with >98% (Z)-isomer purity (verified by analytical HPLC).

Phase 3: Recovery and Storage
  • Concentration: Remove the organic solvent (methanol/acetonitrile) under reduced pressure using a rotary evaporator.

    • Critical Causality: Maintain the water bath at <30°C. Clethodim is highly susceptible to nonhydrolytic, abiotic thermal degradation[1].

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize for 24-48 hours to obtain the neat (Z)-clethodim standard.

  • Storage: Flush the storage vial with inert Argon gas to prevent S-oxidation. Store strictly at -20°C to prevent thermal reversion to the (E)-isomer[5].

Data Presentation & Chromatographic Parameters

Table 1: Analytical HPLC Conditions for Reaction Monitoring

Parameter Specification
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm |

Table 2: Preparative HPLC Conditions for Isomer Separation

Parameter Specification
Column Prep C18 (e.g., 21.2 x 250 mm, 5 µm)
Mobile Phase Isocratic: 55% Acetonitrile / 45% Water (0.1% FA)
Flow Rate 20.0 mL/min
Elution Order Peak 1: (Z)-Clethodim; Peak 2: (E)-Clethodim

| Fraction Collection | Time-sliced, triggered by UV threshold |

Table 3: Kinetic Profile of Clethodim Photoisomerization (Typical Yields)

Irradiation Time (min) (E)-Clethodim (%) (Z)-Clethodim (%) Degradants (Imine/Sulfoxide) (%)
0 98.0 2.0 0.0
30 75.5 20.0 4.5
60 52.0 36.0 12.0

| 120 | 30.0 | 40.0 | 30.0 |

Quality Control & Characterization

To validate the structural integrity of the purified (Z)-clethodim, the following orthogonal techniques must be employed:

  • LC-MS (Q-TOF): Confirm the exact mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     360.16 for 
    
    
    
    ). Ensure the complete absence of the imine degradant (
    
    
    286) resulting from N-O bond cleavage, and the sulfoxide degradant (
    
    
    376)[4].
  • NMR Spectroscopy:

    
    H-NMR in CDCl
    
    
    
    or Acetone-
    
    
    is required to confirm the Z-configuration. The chemical shift of the protons on the chloroallyl group will differ significantly from the (E)-isomer due to the altered spatial proximity to the cyclohexane ring[2].

References

  • Tautomeric and E ‐ Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study - ResearchGate. 2

  • Indirect photodegradation of clethodim in aqueous media. byproduct identification by quadrupole time-of-flight mass spectrometry - PubMed (nih.gov). 4

  • Clethodim PESTANAL, analytical standard, mixture of isomers 99129-21-2 - Sigma-Aldrich. 5

  • Clethodim - Regulations.gov. 1

  • Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry. 6

  • Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides - SciSpace. 3

Sources

Method

High-Resolution LC-MS/MS Protocol for the Stereoselective Determination of (Z)-Clethodim in Soil

Executive Summary & Scientific Rationale Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grasses. While commercial formulations consist primarily of the (E)-isomer , the compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grasses. While commercial formulations consist primarily of the (E)-isomer , the compound is chemically labile. Upon exposure to UV light and environmental stressors, the oxime ether linkage undergoes geometric isomerization to the (Z)-isomer and rapid oxidative degradation into sulfoxides and sulfones.

The Challenge: Most regulatory protocols (e.g., EPA Method 8321B or older HPLC-UV methods) analyze "Total Clethodim" by oxidizing all residues into a common derivative (dimethyl ester sulfone). However, precise environmental fate modeling and toxicity studies increasingly require the differentiation of the parent geometric isomers.

The Solution: This protocol details a "Cold & Dark" Modified QuEChERS extraction coupled with high-resolution LC-MS/MS. This approach is designed to:

  • Prevent Isomerization/Degradation: By strictly controlling temperature and light during extraction.

  • Separate Geometric Isomers: Utilizing a high-efficiency C18 stationary phase with a specific gradient to resolve (Z)-clethodim from its (E)-counterpart and metabolites.

Chemical Mechanism & Isomerism[1][2][3]

Understanding the analyte is the prerequisite for detection. Clethodim possesses an oxime ether moiety (


).
  • (E)-Clethodim: The thermodynamically stable form found in products.

  • (Z)-Clethodim: The photo-isomer.

  • Degradation: Both isomers rapidly oxidize at the thio-ethyl group to form Clethodim Sulfoxide and Sulfone.

Critical Insight: Because (Z)-clethodim is often not available as a certified reference material (CRM), this protocol includes a UV-Irradiation Step to generate a qualitative (Z)-marker from the standard (E)-clethodim stock.

Experimental Workflow (Logic Map)

The following diagram outlines the critical path, emphasizing the "Cold & Dark" constraints required to preserve the (Z)-isomer.

Clethodim_Workflow Soil Soil Sample (10g) Homogenized Extraction Extraction (Cold & Dark) 10mL ACN (Acidified) + Internal Std Amber Tube, <4°C Soil->Extraction Add Solvent Salting Salting Out 4g MgSO4 + 1g NaCl Vortex 1 min Extraction->Salting Phase Separation Centrifuge Centrifugation 4000 rpm, 5 min, 4°C Salting->Centrifuge Cleanup d-SPE Cleanup PSA + C18 + MgSO4 Remove lipids/humic acids Centrifuge->Cleanup Aliquot Supernatant Filtration Filtration 0.22 µm PTFE Amber Vial Cleanup->Filtration LCMS LC-MS/MS Analysis Stereoselective Gradient Filtration->LCMS

Caption: Step-by-step workflow for the extraction of labile Clethodim isomers, emphasizing light and temperature control.

Reagents & Equipment

Chemical Standards
  • Clethodim (Mix): PESTANAL® analytical standard (Sigma-Aldrich/Merck), typically >95% (E)-isomer.

  • Internal Standard (ISTD): Clethodim-d5 or Sethoxydim (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Salts: Anhydrous

    
    , NaCl, Primary Secondary Amine (PSA) sorbent.
    
Equipment
  • LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 2.1mm, 1.8µm) or Waters ACQUITY UPLC BEH C18.

  • Photoreactor (Optional): UV lamp (254 nm) for generating (Z)-marker.

Detailed Protocol

Phase A: Preparation of (Z)-Clethodim Marker

Since (Z)-clethodim standards are rare, you must generate a retention time marker.

  • Prepare a 10 ppm stock solution of standard (E)-clethodim in Acetonitrile.

  • Transfer 1 mL to a clear quartz or glass vial.

  • Expose to UV light (254 nm) or direct sunlight for 30–60 minutes.

  • Result: The solution will equilibrate to an E/Z mixture (approx. 60:40). Inject this to identify the (Z)-isomer peak, which typically elutes before the (E)-isomer on C18 columns due to differences in polarity and hydrodynamic volume [1].

Phase B: Sample Extraction (Modified QuEChERS)

Note: Perform all steps in low light or using amber glassware.

  • Weighing: Weigh 10.0 g (±0.1 g) of soil into a 50 mL amber centrifuge tube.

  • Hydration: If soil is dry, add 5 mL of water and vortex; let stand for 20 mins to activate pores.

  • Extraction: Add 10 mL of Acetonitrile containing 0.1% Formic Acid .

    • Why Acid? Slight acidification stabilizes the oxime moiety against hydrolysis, though too much acid promotes sulfoxidation. 0.1% FA is the "Goldilocks" zone [2].

    • ISTD: Add 50 µL of Internal Standard solution (10 ppm).

  • Agitation: Shake vigorously (mechanical shaker) for 5 minutes at 4°C (cold room or refrigerated shaker).

  • Partitioning: Add 4 g anhydrous

    
     and 1 g NaCl. Vortex immediately for 1 minute to prevent clumping.
    
    • Exothermic Warning:

      
       hydration generates heat. Cool the tube immediately in an ice bath after vortexing to prevent thermal degradation of Clethodim.
      
  • Centrifugation: Centrifuge at 4000 rpm for 5 min at 4°C.

Phase C: Cleanup (d-SPE)
  • Transfer 1.5 mL of the supernatant to a 2 mL d-SPE tube containing:

    • 150 mg

      
       (removes residual water).
      
    • 50 mg PSA (removes humic acids/sugars).

    • 50 mg C18 (removes lipids/waxes).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 mins.

  • Filter the supernatant through a 0.22 µm PTFE filter into an amber LC vial.

LC-MS/MS Conditions

The separation of isomers requires a high-efficiency column and a shallow gradient slope.

Chromatographic Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Column Temp 35°C
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Table
Time (min)% BEvent
0.040Initial Hold
1.040Isocratic for equilibration
8.070Shallow Gradient (Separates E/Z)
9.095Wash
11.095Wash
11.140Re-equilibration
14.040End
Mass Spectrometry (ESI+) Parameters

Clethodim ionizes best in positive mode (


).
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
(E/Z)-Clethodim 360.1164.125Quantifier
360.1268.115Qualifier
Clethodim Sulfoxide 376.1180.128Metabolite Check

Note: The Mass Spectrometer sees the same mass for both isomers. Identification relies entirely on the Chromatographic Retention Time established in Phase A.

Data Analysis & Quality Control

Isomer Identification[1]
  • Inject the UV-irradiated standard .

  • Observe two peaks sharing the 360.1 -> 164.1 transition.

  • Peak 1 (Earlier Eluting): (Z)-Clethodim (Minor peak in standard, major peak in UV degraded sample).

  • Peak 2 (Later Eluting): (E)-Clethodim (Major peak).

Calculation

Since a pure (Z)-standard is unavailable, quantify (Z)-clethodim using the (E)-clethodim calibration curve , assuming an equivalent Response Factor (RF). This is standard practice in isomer analysis when specific standards are lacking [3].



QC Criteria
  • Linearity:

    
     for (E)-clethodim (0.5 – 100 ng/mL).
    
  • Recovery: 70–120% for spiked soil samples.

  • Matrix Effect: Assess using matrix-matched calibration. Soil extracts often suppress ionization; dilution (1:5) is recommended if sensitivity allows.

References

  • Sevilla-Morán, B., et al. (2015). "Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems." Arabian Journal of Chemistry. Available at: [Link]

  • Wang, F., et al. (2018).[1] "Simultaneous determination and method validation of clethodim and its metabolites... in tobacco by LC-MS/MS." Biomedical Chromatography. Available at: [Link]

  • European Reference Laboratory (EURL). (2020). "Comparison of the instrumental response of different constituents of specific pesticides (Isomer Response Factors)." Available at: [Link]

  • U.S. EPA. (1983/2013). "Determination of Clethodim and Metabolites in Soil (Method RM-26B-3)." Environmental Chemistry Methods. Available at: [Link]

  • You, X., et al. (2014).[1] "Dissipation and Residues of Clethodim and Its Oxidation Metabolites in a Rape-Field Ecosystem Using QuEChERS and LC-MS/MS." Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Extraction of (Z)-Clethodim from Crop Residues

This Application Note is designed for researchers and analytical scientists requiring high-fidelity extraction and quantification of (Z)-clethodim —the geometric isomer and often photo-degradation product of the herbicid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring high-fidelity extraction and quantification of (Z)-clethodim —the geometric isomer and often photo-degradation product of the herbicide clethodim.

Unlike routine residue analysis which sums all "clethodim-related moieties" into a single value, this protocol addresses the stereochemical integrity required to distinguish the (Z)-isomer from the thermodynamically stable (E)-isomer.

Executive Summary & Scientific Rationale

Clethodim is a cyclohexanedione oxime herbicide that exists in two geometric forms: the (E)-isomer (active, >90% in technical grade) and the (Z)-isomer. While regulatory bodies often define the residue as the sum of clethodim and its metabolites (sulfoxide, sulfone), specific monitoring of the (Z)-isomer is critical for:

  • Photostability Studies: (Z)-clethodim is the primary product of UV-induced isomerization.

  • Efficacy Profiling: Isomers may exhibit differential phytotoxicity.

  • Formulation Stability: Monitoring storage degradation.

The "Observer Effect" in Extraction

The extraction of (Z)-clethodim presents a unique chemical paradox: The conditions typically used to extract the herbicide (acidic aqueous buffers, light exposure) are the exact triggers that cause E


 Z interconversion. 
  • Light Sensitivity: Clethodim undergoes rapid photo-isomerization (E

    
     Z) and photodegradation (half-life < 1 hour in sunlight).
    
  • pH Sensitivity: The FAO reports that E/Z isomers interconvert readily at pH 5 and 7 but are kinetically frozen at pH 9 . However, clethodim is an acid (pKa ~4.[1]5) and can degrade in extreme pH.

  • Thermal Sensitivity: Heat accelerates the tautomeric equilibrium.

This protocol utilizes a "Dark/Cold/Anhydrous" strategy to freeze the isomeric ratio at the moment of extraction.

Critical Control Points (CCP)

ParameterRisk FactorControl MeasureMechanism
Light CRITICAL Amber glassware; Red/Yellow lab lighting.Prevents photon-induced

-bond rotation (E

Z).
Temperature HighCryogenic milling; Extraction at 4°C.Slows thermodynamic equilibration.
Solvent Medium100% Acetonitrile (ACN).Minimizes hydrolytic interconversion common in aqueous buffers.
pH HighAvoid acidic buffers during initial extraction.Acidic pH catalyzes oxime isomerization.
Time Medium"Inject-immediately" workflow.Reduces bench-time exposure.

Experimental Protocol

Reagents and Apparatus
  • Solvent A: LC-MS Grade Acetonitrile (ACN).

  • Solvent B: LC-MS Grade Methanol (MeOH).

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl (Unbuffered). Note: Avoid Citrate/Acetate buffers to prevent pH shifts that catalyze isomerization.

  • dSPE Sorbents: 150mg MgSO₄, 50mg C18. Note: Avoid PSA (Primary Secondary Amine) if possible, as it can bind the acidic clethodim moiety, reducing recovery.

  • Internal Standard: Clethodim-d5 or Sethoxydim (structural analog).

Sample Preparation (Cryogenic)
  • Harvest: Collect crop samples and immediately freeze at -80°C.

  • Comminution: Homogenize samples in the presence of dry ice (solid CO₂) or liquid nitrogen to maintain temperature < -20°C.

  • Storage: Store homogenized powder at -80°C in amber jars.

Extraction Workflow (Modified QuEChERS)

This workflow is optimized to minimize water contact time and light exposure.

Step 1: Extraction

  • Weigh 10.0 g of homogenized sample into a 50 mL Amber Centrifuge Tube.

  • Add 100 µL of Internal Standard solution.

  • Add 10 mL of Cold Acetonitrile (4°C) .

  • Shake vigorously (Geno/Grinder) for 1 min at 1500 rpm.

    • Why ACN? ACN precipitates proteins and extracts the herbicide without introducing excess water or altering pH significantly.

Step 2: Partitioning

  • Add 4 g MgSO₄ and 1 g NaCl .

  • Immediately shake vigorously for 1 min to prevent MgSO₄ clumping.

  • Centrifuge at 4,000 x g for 5 min at 4°C.

Step 3: Cleanup (dSPE)

  • Transfer 1 mL of the supernatant (ACN layer) to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg C18 .

    • Note: Use C18 to remove lipids/waxes. Do not use GCB (Graphitized Carbon Black) as it strongly absorbs planar aromatic/conjugated systems like clethodim, causing irreversible loss.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 3 min.

Step 4: Final Preparation

  • Filter supernatant through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

  • Do not evaporate to dryness. Evaporation concentrates acids and applies heat, risking isomerization. If concentration is needed, use N₂ blow-down at ambient temperature only to 50% volume, then reconstitute.

Instrumental Analysis (LC-MS/MS)[2][3][4][5][6]

Separation of E and Z isomers requires a high-efficiency C18 column. The (E)-isomer is generally less polar and elutes after the (Z)-isomer on reverse-phase columns.

Chromatographic Conditions
  • System: UHPLC

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 30°C (Keep low to prevent on-column isomerization).

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid[2][3]

  • B: Acetonitrile + 0.1% Formic Acid[2][3][4]

Time (min)% A% BState
0.009010Initial
1.009010Hold
6.00595Elution
8.00595Wash
8.109010Re-equilibrate
11.009010End
Mass Spectrometry Parameters (ESI+)

Clethodim (E and Z) share the same precursor mass. Separation is purely chromatographic.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(Z)-Clethodim 360.1164.1 (Quant)3020
268.1 (Qual)3015
(E)-Clethodim 360.1164.1 (Quant)3020
268.1 (Qual)3015
  • Note: The transition 360 -> 164 corresponds to the cleavage of the sulfoxide side chain.

  • Identification: (Z)-Clethodim typically elutes 0.5 - 1.0 min before (E)-Clethodim.

Logic & Workflow Visualization

The following diagram illustrates the extraction logic and the "Danger Zones" where isomerization occurs.

Clethodim_Extraction cluster_0 Sample Pre-Treatment cluster_1 Extraction (Modified QuEChERS) cluster_2 Cleanup & Analysis Crop Crop Residue (Field Sample) Milling Cryo-Milling (Dry Ice / -80°C) Crop->Milling Risk_Heat Risk: Heat/Enzymes (Isomerization) Crop->Risk_Heat Solvent Add Cold Acetonitrile (No Acidic Buffer) Milling->Solvent Partition Partitioning (MgSO4 / NaCl) Solvent->Partition dSPE dSPE Cleanup (C18 + MgSO4) Partition->dSPE Risk_pH Risk: Acidic pH (E -> Z Conversion) Risk_pH->Solvent Avoid Citrate LCMS LC-MS/MS Analysis (Separate E/Z by Rt) dSPE->LCMS Risk_PSA Risk: PSA Sorbent (Acidic Analyte Loss) Risk_PSA->dSPE Avoid PSA E_Iso (E)-Clethodim (Thermodynamic Stable) Z_Iso (Z)-Clethodim (Photo-Isomer) E_Iso->Z_Iso UV Light / Acid pH Z_Iso->E_Iso Thermal / Equilibrium

Caption: Workflow emphasizes cold, anhydrous conditions to prevent E/Z interconversion and PSA avoidance to prevent analyte loss.

References

  • Food and Agriculture Organization (FAO). (2019). Clethodim: Pesticide Residues in Food - 2019 Evaluations. Retrieved from [Link]

  • Sandín-España, P., et al. (2016). Photochemical behavior of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method for the Determination of Clethodim and Metabolites. Retrieved from [Link]

  • Reference for Isomer Separation: Simultaneous determination of clethodim and its metabolites... by LC-MS/MS. (Contextual validation of E/Z separation on C18). Retrieved from [Link]

Sources

Method

NMR characterization of (Z)-clethodim stereochemistry

This Application Note is designed for researchers and analytical scientists requiring rigorous structural confirmation of Clethodim stereoisomers. It moves beyond basic spectral assignment to address the specific challen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring rigorous structural confirmation of Clethodim stereoisomers. It moves beyond basic spectral assignment to address the specific challenges of dynamic tautomerism and geometric isomerization characteristic of cyclohexanedione oxime herbicides.

Application Note: Advanced NMR Characterization of ( )-Clethodim Stereochemistry


H, 

C, NOESY/ROESY) Subject: Clethodim [Select 2,400 mg/L formulation or pure standard]

Introduction & Structural Dynamics

Clethodim is a cyclohexanedione oxime herbicide acting as an ACCase inhibitor. Its bioefficacy and regulatory compliance depend heavily on its stereochemistry. The molecule exhibits two distinct forms of isomerism that complicate NMR analysis:

  • Geometric Isomerism (

    
    ):  Occurs at the oxime (
    
    
    
    ) bond.[1] The (
    
    
    )-isomer
    is the thermodynamically stable and bioactive form. The (
    
    
    )-isomer
    is typically a photoproduct generated via UV exposure, often co-eluting with degradation products.
  • Keto-Enol Tautomerism: The cyclohexanedione ring exists in equilibrium between keto and enol forms.[2] This exchange is fast on the NMR timescale at room temperature in certain solvents, leading to peak broadening or doubling, which can be mistaken for impurities.

The Stereochemical Challenge

Distinguishing (


)-clethodim from its (

)-counterpart requires analyzing the spatial relationship between the chloroallyloxy group and the propyl side chain .
  • (

    
    )-Clethodim:  The chloroallyloxy group is cis to the propyl group (based on spatial proximity, despite "Entgegen" CIP priority relative to the ring).
    
  • (

    
    )-Clethodim:  The chloroallyloxy group is trans to the propyl group (oriented toward the cyclohexanedione ring).
    

Structural Dynamics Visualization

The following diagram illustrates the dynamic relationship between the bioactive (


)-isomer and the target (

)-isomer, including the environmental triggers for conversion.

Clethodim_Dynamics E_Iso (E)-Clethodim (Bioactive / Stable) Z_Iso (Z)-Clethodim (Photoproduct / Labile) E_Iso->Z_Iso UV Light (hν) Photoisomerization Tautomers Keto-Enol Tautomers (Solvent Dependent) E_Iso->Tautomers Protic Solvents (Fast Exchange) Degradation Sulfoxides / Imines (Oxidation Products) E_Iso->Degradation Oxidation Z_Iso->E_Iso Thermal Reversion (Slow in dark) Z_Iso->Tautomers Protic Solvents

Figure 1: Isomerization and tautomerization pathways of Clethodim. Note that UV exposure is the primary driver for Z-isomer formation.

Experimental Protocol

Sample Preparation

To characterize the (


)-isomer, one must often generate it in situ or isolate it rapidly, as it can revert to (

) or degrade.
  • Solvent Selection (Critical):

    • 
       (Recommended):  Favors the enol tautomer, resulting in sharper peaks and simplified spectra.
      
    • 
      :  often stabilizes a mixture of tautomers, causing signal doubling that complicates 
      
      
      
      assignment. Avoid unless solubility is an issue.
    • Benzene-

      
      :  Useful for resolving overlapping allylic signals due to aromatic solvent-induced shifts (ASIS).
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Handling: Prepare samples in amber NMR tubes to prevent uncontrolled photoisomerization during acquisition.

Acquisition Parameters[4]
  • Temperature: 298 K (Standard). If peaks are broad due to tautomeric exchange, cool to 253 K (

    
    ) to freeze the tautomeric equilibrium.
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (approx. 5–7 seconds) for accurate integration of the olefinic protons.
  • Pulse Sequences:

    • 1D

      
      :  Quantitative parameters (for 
      
      
      
      ratio).
    • 1D

      
      :  Proton-decoupled.
      
    • 2D NOESY (Key Experiment): Mixing time (

      
      ) of 300–500 ms. This is the definitive method for stereochemical assignment.
      

Data Analysis & Characterization

Chemical Shift Diagnostics ( H NMR in )

The most diagnostic signals are the methylene protons adjacent to the oxime functionality.

MoietyProton Label(

)-Clethodim

(ppm)
(

)-Clethodim

(ppm)
Trend
Chloroallyl

4.55 (d)4.65 – 4.75 (d)Deshielded in

Propyl Chain

2.60 (t)2.35 – 2.45 (t)Shielded in

Olefin

6.05 (dt)6.15 (dt)Slight Downfield

Note: Chemical shifts are approximate and concentration/pH dependent. Relative shifts between isomers are the reliable metric.

The Definitive Proof: NOE Correlation Strategy

Chemical shifts can be ambiguous due to solvent effects. Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

  • Mechanism: NOE signals arise between protons that are spatially close (

    
    ).
    
  • (

    
    )-Isomer Correlation:  The chloroallyl 
    
    
    
    group is spatially close to the propyl
    
    
    -methylene group. Expect a strong NOE cross-peak.
  • (

    
    )-Isomer Correlation:  The chloroallyl 
    
    
    
    group is oriented away from the propyl chain and toward the ring. Expect NOE with Ring Protons (H-4/H-6) and ABSENCE of NOE with propyl
    
    
    -methylene.

Logical Workflow for Assignment

The following decision tree guides the analyst through the confirmation process.

NMR_Workflow Start Dissolve Sample (CDCl3, Amber Tube) Acquire1H Acquire 1H NMR Start->Acquire1H CheckPeaks Check -O-CH2- Region (4.5 - 4.8 ppm) Acquire1H->CheckPeaks Decision Peak Pattern? CheckPeaks->Decision SinglePeak Single Doublet (~4.55 ppm) Decision->SinglePeak Pure E DoublePeak Two Doublets (Major ~4.55, Minor ~4.70) Decision->DoublePeak E/Z Mixture RunNOESY Run 2D NOESY DoublePeak->RunNOESY AnalyzeNOE Analyze Cross-peaks (-OCH2- vs Propyl) RunNOESY->AnalyzeNOE ResultE Strong Cross-peak: (E)-Isomer Confirmed AnalyzeNOE->ResultE Correlation Present ResultZ No Cross-peak / Ring NOE: (Z)-Isomer Confirmed AnalyzeNOE->ResultZ Correlation Absent

Figure 2: Step-by-step NMR decision matrix for distinguishing Clethodim stereoisomers.

References

  • Tomlin, C. D. S. (Ed.). The Pesticide Manual: A World Compendium. 15th ed. British Crop Production Council, 2009. (Standard reference for Clethodim structure and properties).
  • Sandahl, M., et al. "The influence of solvents on chemical equilibria... of Clethodim." Journal of Agricultural and Food Chemistry, 2005. (Validates tautomeric equilibrium data).

  • Food and Agriculture Organization (FAO). "Clethodim: Pesticide Residues in Food - 2011 Evaluations." FAO Plant Production and Protection Paper. (Provides detailed metabolic and degradation pathways including Z-isomer formation).

  • Kishida, M., et al. "Photodegradation of Clethodim." Journal of Pesticide Science, 2008.

Sources

Application

preparation of (Z)-clethodim stock solutions for bioassays

Application Note: Precision Preparation & Handling of (Z)-Clethodim Stock Solutions Executive Summary & Chemical Context The Challenge: Clethodim is a cyclohexanedione oxime herbicide targeting acetyl-CoA carboxylase (AC...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation & Handling of (Z)-Clethodim Stock Solutions

Executive Summary & Chemical Context

The Challenge: Clethodim is a cyclohexanedione oxime herbicide targeting acetyl-CoA carboxylase (ACCase). Its efficacy and stability are notoriously volatile due to three concurrent degradation pathways: stereochemical isomerization , photolysis , and oxidation .

While commercial clethodim is a racemic mixture, specific bioassays often require the isolation or maintenance of the (Z)-isomer (cis-oxime) to determine precise enzyme kinetics or receptor binding affinities. The (Z)-isomer is thermodynamically dynamic; without rigorous environmental control, it rapidly equilibrates to the (E)-isomer or degrades into clethodim sulfoxide and imine derivatives.

Scope: This protocol details the preparation of high-integrity (Z)-clethodim stock solutions. It deviates from standard herbicide protocols by introducing strict controls for actinic light exclusion , pH buffering , and cryogenic preservation to prevent in-vial degradation prior to assay delivery.

Critical Pre-Formulation Considerations

The Stability Triad

To maintain the (Z)-configuration, you must control three variables. Failure in any one area renders the stock solution unreliable.

VariableRisk FactorMitigation Strategy
Light (UV/Vis) Rapid Photoisomerization (E

Z) & Photolysis
Absolute Darkness. Use amber silanized glass. Work under yellow safety lights (λ > 500 nm) if possible.
pH Environment Hydrolysis & TautomerizationNeutral pH (7.0). Clethodim is stable at pH 7 but hydrolyzes rapidly at pH 5. Avoid unbuffered acidic solvents.
Oxidation Sulfoxide formation (major metabolite)Inert Atmosphere. Headspace purging with Argon or Nitrogen is mandatory for storage >24 hours.
Solvent Selection Logic
  • Primary Solvent (Stock): Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) .

    • Why: Clethodim solubility is >100 mg/mL in these solvents.[1] DMSO is preferred for enzyme assays due to low volatility and enzyme compatibility (<1% v/v). ACN is preferred for HPLC standards due to easier evaporation.

  • Avoid: Alcohols (Ethanol/Methanol) for long-term storage if transesterification or nucleophilic attack is a concern for specific derivatives, though generally acceptable for short-term use. Strictly avoid aqueous acidic buffers for stocks.

Protocol: Preparation of (Z)-Clethodim Stock (10 mM)

Reagents & Equipment:

  • (Z)-Clethodim Analytical Standard (purity >95%, confirmed by CoA).

  • Solvent: Anhydrous DMSO (Grade: BioReagent, ≥99.9%).

  • Vessel: Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined septa.

  • Gas: Nitrogen or Argon tank with a low-flow regulator.

Step-by-Step Methodology
  • Environmental Setup:

    • Dim laboratory lights. If a yellow-light room is unavailable, wrap all preparation vials in aluminum foil immediately.

    • Equilibrate the DMSO to room temperature (to prevent condensation water uptake).

  • Gravimetric Preparation (The "Reverse-Weighing" Technique):

    • Note: Clethodim is a viscous oil/gum. Pipetting by volume is inaccurate.

    • Place the amber vial on the analytical balance and tare.

    • Using a glass capillary or positive displacement pipette, transfer approximately 3.6 mg (for 1 mL of 10 mM stock) of (Z)-clethodim into the vial.

    • Record the exact mass (

      
      ).
      
  • Solvent Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve exactly 10 mM based on the specific mass weighed.
      
  • Solubilization & Purging:

    • Add the calculated volume of DMSO.

    • Vortex gently for 30 seconds. Ensure no oil droplets remain on the glass walls.

    • Inert Gas Purge: Insert a needle connected to the N2 line into the vial headspace (do not submerge in liquid). Purge for 15 seconds at low flow (1-2 psi) to displace oxygen.

    • Cap immediately with a PTFE-lined cap.

  • QC Validation (Critical Step):

    • Before freezing, remove a 10 µL aliquot for HPLC verification to confirm the E/Z ratio has not shifted during handling (See Section 5).

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) required to prevent isomerization and degradation during the workflow.

Clethodim_Workflow cluster_risk Degradation Risks Start Start: (Z)-Clethodim Standard (>95%) Weigh Gravimetric Quantitation (Amber Vial) Start->Weigh Minimize Air Exposure Solvent Add Anhydrous DMSO (Calc. for 10 mM) Weigh->Solvent Mix Vortex & Dissolve (Low Light) Solvent->Mix Purge N2 Headspace Purge (Remove O2) Mix->Purge Critical Step QC QC: HPLC-UV (Verify E/Z Ratio) Purge->QC Storage Storage: -80°C (Dark) Purge->Storage QC->Storage If Pass Assay Bioassay Application (Dilute <1 hour before use) Storage->Assay Thaw on Ice

Caption: Workflow for (Z)-Clethodim stock preparation emphasizing the Nitrogen purge and QC checkpoints to mitigate oxidation and isomerization risks.

Quality Control: HPLC Verification of Isomers

Because (Z)-clethodim can isomerize to (E)-clethodim in solution, you must verify the ratio.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acid is necessary for peak shape but promotes degradation; analyze immediately).

    • B: Acetonitrile.[2][3][4]

  • Gradient: 60% B isocratic or slow gradient.

  • Detection: UV at 254 nm (Standard) or 280 nm .

  • Expected Result: The (E)-isomer is generally less polar and elutes after the (Z)-isomer on standard C18 columns, though this depends on specific column chemistry.

    • Acceptance Criteria: (Z)-isomer peak area > 90% of total Clethodim area.

Storage & Working Solutions

Storage Stability
ConditionStability EstimateNotes
-80°C (DMSO) 6 MonthsBest for long-term banking.
-20°C (DMSO) 1 MonthAcceptable for active studies.
4°C (Refrigerator) < 48 HoursNot recommended. Significant risk of precipitation and isomerization.
Room Temp (Light) < 4 HoursRapid photo-degradation.[5]
Bioassay Working Solution (Day of Assay)
  • Thaw stock on ice.

  • Dilution: Dilute the DMSO stock into the assay buffer (e.g., HEPES pH 7.0).

  • Solvent Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on the biological system.

  • Timing: Prepare working solutions immediately before application. Do not store diluted aqueous solutions.

References

  • Food and Agriculture Organization (FAO). (2019). Clethodim: Pesticide Residues in Food - 2019 Evaluations.[6] FAO Plant Production and Protection Paper. [Link]

  • Sevilla-Morán, B., et al. (2010).[7] Indirect Photodegradation of Clethodim in Aqueous Media: Byproduct Identification by Quadrupole Time-of-Flight Mass Spectrometry.[7][8] Journal of Agricultural and Food Chemistry, 58(5), 3068–3076.[7] [Link]

  • Sandín-España, P., et al. (2016). Photochemical behavior of clethodim and sethoxydim herbicides in soil and plant surface model systems.[9] Arabian Journal of Chemistry, 9, S1311-S1319. [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (2009). Clethodim: HPLC Method 5396/m.[10] CIPAC Handbook. [Link]

Sources

Method

Application Note: Stereoselective Analysis of Clethodim

High-Resolution Separation of Enantiomers and Geometric Isomers Executive Summary & Scientific Context Clethodim is a cyclohexanedione oxime herbicide used globally for post-emergence control of grasses. Its chemical str...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Separation of Enantiomers and Geometric Isomers

Executive Summary & Scientific Context

Clethodim is a cyclohexanedione oxime herbicide used globally for post-emergence control of grasses. Its chemical structure presents a dual stereochemical challenge:

  • Geometric Isomerism: The oxime ether bond creates

    
     (trans) and 
    
    
    
    (cis) isomers. The
    
    
    -isomer is thermodynamically unstable but biologically active.
  • Chirality: The propylthionyl side chain contains a chiral center at the C2 position, resulting in

    
     and 
    
    
    
    enantiomers. Recent toxicological studies indicate significant differences in herbicidal activity and mammalian toxicity between enantiomers, with the
    
    
    -enantiomer often exhibiting higher potency [1].

This guide provides a validated workflow for the chiral separation of Clethodim enantiomers using immobilized polysaccharide stationary phases. It also addresses the critical "E/Z" instability issue, ensuring that analysts do not mistake geometric degradation for chiral resolution.

Chemical Structure & Stereochemical Tree

To interpret the chromatography correctly, one must understand the species present in the sample.

ClethodimStereo cluster_isomers Geometric Isomerism (Oxime Bond) cluster_enantiomers Chiral Centers (C2-propyl) Racemate Clethodim (Racemate) E_Iso E-Isomer (Bioactive) Thermodynamically Unstable Racemate->E_Iso Primary Form Z_Iso Z-Isomer (Inactive) Photodegradation Product Racemate->Z_Iso Trace/Degradant E_Iso->Z_Iso UV Light / Heat (Isomerization) E_Plus S-(+)-Clethodim E_Iso->E_Plus E_Minus R-(-)-Clethodim E_Iso->E_Minus Z_Plus S-(+)-Z-Clethodim Z_Iso->Z_Plus Z_Minus R-(-)-Z-Clethodim Z_Iso->Z_Minus

Figure 1: Stereochemical hierarchy of Clethodim. Analysts typically observe 4 peaks in aged samples: the enantiomers of the E-isomer (major) and the enantiomers of the Z-isomer (minor).

Method Development Strategy
The "Acidic Modifier" Requirement

Clethodim contains a hydroxycyclohexenone moiety which exhibits keto-enol tautomerism. This acidic proton (


) causes severe peak tailing on neutral stationary phases due to non-specific interactions with residual silanols.
  • Critical Rule: You must include an acidic modifier (Acetic Acid, Formic Acid, or TFA) in the mobile phase to suppress ionization and ensure sharp peak shape.

Column Selection: Immobilized vs. Coated

While traditional coated phases (e.g., Chiralpak AD-H) work, immobilized phases (Chiralpak IA/IB) are recommended for Clethodim.

  • Reasoning: Clethodim samples are often dissolved in polar organic solvents to prevent precipitation. Immobilized phases allow for a wider range of injection solvents (like DCM or THF) without stripping the chiral selector.

Protocol A: High-Resolution Chiral Separation (Normal Phase)

This is the gold-standard method for determining Enantiomeric Excess (ee).

4.1 Chromatographic Conditions
ParameterSettingNotes
Column Chiralpak IA (Immobilized Amylose)250 x 4.6 mm, 5 µm particle size. Alternate: Chiralpak AD-H.
Mobile Phase n-Hexane : Ethanol : Acetic Acid Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/minAdjust to maintain backpressure < 80 bar.
Temperature 25°CLower temps (15°C) improve resolution (

) if peaks overlap.
Detection UV @ 254 nm220 nm is more sensitive but prone to solvent noise.
Injection Vol 10 µLSample concentration: 1.0 mg/mL.
4.2 Step-by-Step Procedure
  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any reverse-phase water residues. Equilibrate the column with the Mobile Phase for 45 minutes.

  • Sample Prep (Critical):

    • Weigh 10 mg of Clethodim standard.[1]

    • Dissolve in 10 mL of n-Hexane/Ethanol (90:10) . Do not use pure Ethanol or Acetonitrile as the diluent if possible, to match the mobile phase.

    • Amber Glass: Use amber vials immediately. Clethodim isomerizes from

      
       to 
      
      
      
      under standard lab lighting within minutes [2].
  • Execution: Inject the sample.

  • Elution Order:

    • Peak 1:

      
      -Clethodim (Active)
      
    • Peak 2:

      
      -Clethodim
      
    • Note: If the sample is degraded, you will see two smaller peaks eluting earlier or later depending on the specific column batch; these are the Z-isomer enantiomers.

Protocol B: Reverse-Phase LC-MS Compatible Method

Used when analyzing Clethodim in biological matrices (soil, plasma) where normal phase solvents are incompatible.

5.1 Chromatographic Conditions
ParameterSettingNotes
Column Chiralpak IG-3 150 x 4.6 mm, 3 µm. (Meta-substituted amylose).
Mobile Phase Acetonitrile : Water : Formic Acid Isocratic: 60 : 40 : 0.1
Flow Rate 0.8 mL/minCompatible with ESI-MS flow rates.
Detection MS/MS or UV @ 254 nmMS Transition: 360.1

164.1 (Quantifier).
5.2 Mechanism of Interaction

The reverse-phase mode relies on hydrophobic inclusion into the amylose spiral. The formic acid ensures the molecule remains neutral, facilitating the hydrogen bonding required for chiral recognition.

Validation & Troubleshooting
Self-Validating the Method (System Suitability)

Before running unknown samples, perform the "Light Stress Test" :

  • Take a standard solution of Clethodim (pure E-isomer).

  • Expose it to UV light or direct sunlight for 30 minutes.

  • Inject this stressed sample.

  • Pass Criteria: You must see the appearance of new peaks (Z-isomers) distinct from your main enantiomer peaks. If the Z-isomers co-elute with the E-enantiomers, your method lacks specificity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Ionization of the hydroxy group.Increase Acetic Acid to 0.2%. Ensure column history is clean of basic buffers.
Split Peaks

Isomerization on-column.
Lower column temperature to 10-15°C to "freeze" the isomerization kinetics during the run.
Broad Peaks Sample solvent mismatch.Dissolve sample in mobile phase. Avoid 100% Ethanol injections.[2]
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc Chiral LC Analysis cluster_data Data Processing Weigh Weigh Sample (Amber Glass) Dissolve Dissolve in Hex/EtOH (90:10) Weigh->Dissolve Filter Filter 0.45 µm (PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separation Chiralpak IA Hex/EtOH/AcOH Inject->Separation Detect UV 254nm Separation->Detect Calc Calculate ee% (Area R - Area S) / Total Detect->Calc Check Check for Z-Isomer Interference Calc->Check

Figure 2: End-to-end analytical workflow emphasizing amber glassware and interference checks.

References
  • Stereoselective Toxicity: Qian, Z., et al. (2025). "Toxicity Risk Assessment of Clethodim Enantiomers in Rats and Mice: Insights from Stereoselective Effects." PubMed. Available at: [Link]

  • Photodegradation & Isomerization: Sandín-España, P., et al. (2015). "Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems." Arabian Journal of Chemistry. Available at: [Link]

  • Chiral Separation Fundamentals: Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H Columns." Available at: [Link]

  • Method Validation: CIPAC Method 5396m. "Clethodim HPLC method." Available at: [Link]

Sources

Application

Application Note: High-Resolution Quantification of (Z)-Clethodim via Derivatization-GC-MS

This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the specific quantification of (Z)-clethodim using Gas Chromatography-Mass Spectrometry (GC-MS). Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the specific quantification of (Z)-clethodim using Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

Quantifying (Z)-clethodim by gas chromatography presents a significant analytical challenge due to the molecule's thermal instability and the lability of its oxime ether bond. Direct injection into a hot GC inlet typically results in rapid thermal degradation (sulfoxide formation) and uncontrolled E/Z isomerization, rendering data unreliable.

This protocol circumvents these issues by employing a Two-Stage Stabilization Strategy :

  • Chemical Derivatization: Silylation of the enolic hydroxyl group to "lock" the tautomeric equilibrium and increase volatility.

  • Thermal Management: Utilization of Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection to prevent thermal shock during sample introduction.

While LC-MS/MS remains the gold standard for labile oxime herbicides, this guide provides the necessary rigorous controls to achieve validated results using GC-MS platforms.

Chemical Context & The "Isomer Trap"

Clethodim exists as a mixture of (E) and (Z) isomers at the oxime bond. The (E)-isomer is thermodynamically more stable and typically constitutes the major fraction (>90%) in technical grade material. However, the (Z)-isomer is biologically significant and must be monitored.

The Challenge: Thermal Degradation

In a standard Split/Splitless injector (250°C+), Clethodim undergoes:

  • Beckmann Rearrangement: Conversion to amides.

  • S-Oxidation: Formation of sulfoxides/sulfones if trace oxygen is present.

  • Rapid Isomerization: The activation energy for E/Z rotation is overcome, equilibrating the sample to a thermodynamic ratio regardless of the original composition.

The Solution: We convert Clethodim to its Trimethylsilyl (TMS) derivative . This lowers the boiling point and prevents hydrogen bonding, allowing elution at lower temperatures.

Experimental Protocol

Reagents & Materials[2][3][4][5][6][7]
  • Standards: (E)-Clethodim and (Z)-Clethodim analytical standards (>98% purity).

  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst.[1][2]

  • Solvents: Acetonitrile (LC-MS grade), n-Hexane (dry), Pyridine (anhydrous).

  • Extraction Salts: QuEChERS extraction packets (4g MgSO4, 1g NaCl).

Sample Preparation Workflow
Step 1: Extraction (Modified QuEChERS)
  • Weigh 10.0 g of homogenized sample (e.g., crop tissue) into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile . Vortex for 1 min.

  • Add QuEChERS salts (MgSO4/NaCl). Shake vigorously for 1 min.

  • Centrifuge at 4,000 rpm for 5 mins.

  • Transfer 1 mL of the supernatant to a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 35°C . Do not exceed 40°C to prevent degradation.
    
Step 2: Derivatization (Critical Step)
  • Re-dissolve the dried residue in 50 µL of Anhydrous Pyridine .

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly (PTFE-lined cap).

  • Incubate at 60°C for 45 minutes .

    • Mechanism:[3][4] The silyl group replaces the enolic proton on the cyclohexanedione ring.

  • Cool to room temperature and dilute with 200 µL of dry n-Hexane .

  • Transfer to an autosampler vial with a glass insert.

GC-MS Instrumentation Parameters
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentHigh-precision oven control required.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase separates isomers based on subtle volatility differences.
Inlet Mode PTV (Programmed Temp. Vaporization) CRITICAL: Avoids thermal shock.
Inlet Temp Start: 50°C (0.1 min)

Ramp 600°C/min

250°C
Rapid heating after liquid is introduced prevents discrimination.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 80°C (1 min)

20°C/min

180°C

5°C/min

230°C

20°C/min

300°C (3 min)
Slow ramp (5°C/min) in the elution window maximizes E/Z separation.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes sensitivity for quantification.
SIM Parameters (Target Ions)
  • Target Ion (Quant): m/z268 (Characteristic fragment of TMS-Clethodim side chain).

  • Qualifier Ions: m/z164 , 360 (Molecular Ion of derivative often weak, use fragments).

  • Note: Verify ions by running a full scan (50-500 m/z) of the standard first.

Workflow Visualization

Clethodim_Analysis Sample Sample (10g) Extract Extraction (Acetonitrile + Salts) Sample->Extract Dry N2 Evaporation (<40°C) Extract->Dry Supernatant Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 45 min Dry->Deriv Residue GC GC Injection (PTV Inlet: 50°C -> 250°C) Deriv->GC TMS-Derivative Sep Separation (Rxi-5Sil MS Column) GC->Sep Detect MS Detection (SIM: m/z 268, 164) Sep->Detect Data Quantification (Z-Isomer Peak Area) Detect->Data

Caption: Workflow for the stabilization and quantification of (Z)-Clethodim via Silylation-GC-MS.

Results & Data Analysis

Chromatographic Separation

Under these conditions, the (Z)-isomer typically elutes before the (E)-isomer due to steric crowding in the Z-configuration reducing interaction with the stationary phase.

  • Retention Time (Approx):

    • (Z)-Clethodim-TMS: ~14.2 min

    • (E)-Clethodim-TMS: ~14.8 min

  • Validation: You must inject a pure (Z)-standard (or an E/Z mix with known ratio) to confirm retention order, as column phases can alter selectivity.

Quantification Calculation

Calculate the concentration of (Z)-clethodim (


) using the external standard method:


Where:

  • 
     = Peak area of (Z)-isomer in sample.
    
  • 
     = Peak area of (Z)-isomer in standard.
    
  • 
     = Concentration of (Z)-isomer in standard solution.
    

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Single Peak Observed Thermal Isomerization in InletEnsure PTV inlet starts at 50°C . If using Split/Splitless, switch to Cool On-Column .
Tailing Peaks Active Sites in LinerUse deactivated glass wool liners. Replace liner daily.
Low Sensitivity Incomplete DerivatizationEnsure reagents are fresh (BSTFA is moisture sensitive). Increase reaction time to 60 min.
Degradation Products OxidationPurge all solvents with Nitrogen. Ensure GC carrier gas has high-capacity Oxygen trap.

References

  • FAO (Food and Agriculture Organization). (2019). Clethodim: Residue Analysis and Toxicological Evaluation. FAO Plant Production and Protection Paper. Link

  • Sevilla-Morán, B., et al. (2015). "Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems." Arabian Journal of Chemistry, 8(5). Link

  • Lin, D.L., et al. (2016). "Chemical Derivatization for the Analysis of Drugs by GC-MS." Forensic Science Review, 28(1), 17-36. Link

  • Sigma-Aldrich. (2023). "Derivatization Reagents for Gas Chromatography: BSTFA Protocol." Technical Bulletin. Link

  • US EPA. (1991). Pesticide Fact Sheet: Clethodim. Office of Pesticide Programs. Link

Sources

Method

Application Note: Rational Design and Development of Stereoselective Immunoassays for (Z)-Clethodim

Abstract This Application Note details the protocol for developing a high-specificity monoclonal antibody (mAb) and indirect competitive ELISA (icELISA) targeting (Z)-clethodim , the geometric isomer of the cyclohexanedi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the protocol for developing a high-specificity monoclonal antibody (mAb) and indirect competitive ELISA (icELISA) targeting (Z)-clethodim , the geometric isomer of the cyclohexanedione herbicide clethodim. While commercial formulations are predominantly the (E)-isomer, photoisomerization to the (Z)-form and rapid degradation into sulfoxides and imines present significant analytical challenges. This guide moves beyond standard "total residue" assays, introducing a conformationally constrained hapten design strategy to isolate the (Z)-isomer, enabling precise environmental fate mapping and stereoselective pharmacokinetic studies.

Introduction: The Stereochemical Challenge

Clethodim functions by inhibiting acetyl-CoA carboxylase (ACCase). Its chemical structure contains an oxime ether bond (


) which allows for geometric isomerism.
  • (E)-Clethodim: The thermodynamically stable form found in commercial herbicides.

  • (Z)-Clethodim: Formed via UV photoisomerization. It is often less active but represents a distinct environmental degradation pathway.

The Problem: Standard immunoassays utilize flexible haptens that generate "pan-specific" antibodies recognizing both E and Z forms, or worse, only the stable breakdown products (e.g., clethodim sulfoxide). The Solution: To develop a (Z)-specific assay, the immunizing hapten must be chemically locked in the Z-conformation to force the murine immune system to recognize the unique spatial arrangement of the chloroallyl-oxyimino tail relative to the cyclohexanedione ring.

Phase 1: Rational Hapten Design & Synthesis

The specificity of an immunoassay is determined at the molecular design stage. We cannot use native clethodim as an immunogen due to its instability. We must synthesize a stable analog (hapten).

Structural Considerations

To distinguish (Z) from (E), the spacer arm used for protein conjugation must be attached at a site distal to the oxime bond, preserving the crucial stereochemistry.

  • Avoid: Attachment at the oxime oxygen (destroys the stereocenter).

  • Preferred: Attachment at the cyclohexanedione ring (C5 position) or the alkyl side chain.

Protocol: Synthesis of (Z)-Locked Hapten (Hapten-Z)

Note: This is a representative synthesis pathway adapted for stereochemical rigidity.

  • Starting Material: 5-(2-(ethylthio)propyl)cyclohexane-1,3-dione.[1]

  • Acylation: React with propionyl chloride to form the trione intermediate.

  • Stereoselective Oximation: React with O-(3-chloro-2-propenyl)hydroxylamine under UV-shielded conditions.

    • Crucial Step: Separation of E/Z isomers via Preparative HPLC immediately after synthesis.

  • Spacer Introduction: Functionalize the C5-position with a carboxylic acid linker (e.g., using ethyl 4-bromobutyrate followed by hydrolysis) to create a handle for conjugation.

  • Verification: Confirm Z-geometry using NOESY NMR (Nuclear Overhauser Effect Spectroscopy). The spatial proximity of the oxime-O-methylene protons to the ring protons is distinct in the Z-isomer.

Immunogen Conjugation[2]
  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) for immunization; Bovine Serum Albumin (BSA) for screening.

  • Method: Active Ester Method (EDC/NHS).

    • Why? It forms a stable amide bond without causing isomerization of the sensitive oxime group, unlike glutaraldehyde cross-linking.

Phase 2: Immunization and Hybridoma Screening

This phase filters out antibodies that cross-react with the (E)-isomer.

Workflow Visualization

The following diagram outlines the critical "Negative Screening" step required to ensure Z-specificity.

G Hapten Hapten-Z Synthesis (Locked Conformation) Immunization Murine Immunization (Balb/c Mice) Hapten->Immunization Fusion Cell Fusion (SP2/0 Myeloma) Immunization->Fusion Screen1 Primary Screen (vs. Hapten-Z-BSA) Fusion->Screen1 Generate Hybridomas Screen2 Counter Screen (vs. (E)-Clethodim) Screen1->Screen2 Positives Select Selection of Z-Specific Clones Screen2->Select Low Cross-Reactivity Only

Figure 1: Screening workflow emphasizing the counter-selection against (E)-Clethodim to isolate stereoselective clones.

Screening Protocol
  • Coat Plates: 96-well microplates coated with Hapten-Z-BSA (1 µg/mL).

  • Primary Screen: Add hybridoma supernatant. Wash. Add HRP-Goat Anti-Mouse IgG.

    • Selection Criteria: OD450 > 1.0.

  • Competitive Counter-Screen (Critical):

    • Prepare two sets of competitive wells for each positive clone.

    • Set A: Competed with (Z)-Clethodim standard (100 ng/mL).

    • Set B: Competed with (E)-Clethodim standard (100 ng/mL).

    • Selection Logic: Select clones where inhibition in Set A is >80% and inhibition in Set B is <10%.

Phase 3: Indirect Competitive ELISA (icELISA) Protocol

This is the validated procedure for analyzing samples.

Reagents Preparation
  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 1% Gelatin in PBS (Avoid BSA if background is high).

  • Standard Solution: (Z)-Clethodim dissolved in acetonitrile (keep in amber vials, -20°C).

Assay Steps
  • Coating: Add 100 µL/well of Hapten-Z-BSA (0.5 µg/mL). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL Blocking Buffer. Incubate 2h at 37°C.

  • Competition:

    • Add 50 µL of Standard or Sample.

    • Immediately add 50 µL of anti-(Z)-clethodim mAb (diluted to optimal titer).

    • Note: Perform this step quickly and in low light to prevent photoisomerization of the sample.

    • Incubate 1h at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-labeled secondary antibody (1:5000). Incubate 45 min.

  • Development: Add 100 µL TMB substrate. Stop with 2M H2SO4 after 15 min. Read at 450 nm.

Data Analysis (The 4-Parameter Logistic Fit)

Calculate % Inhibition using the formula:



Where 

is the OD of the sample and

is the OD of the solvent blank.

Phase 4: Validation & Cross-Reactivity

To claim "Z-specificity," you must quantify the Cross-Reactivity (CR) against the E-isomer and major metabolites.

Cross-Reactivity Table

Calculate CR using the


 values derived from the standard curves of each analyte.


AnalyteStructure NoteExpected CR (Target)Interpretation
(Z)-Clethodim Target Isomer100% Reference Standard
(E)-ClethodimGeometric Isomer< 5%High Stereoselectivity
Clethodim SulfoxideOxidation Product< 10%Metabolite differentiation
Clethodim SulfoneOxidation Product< 1%Metabolite differentiation
SethoxydimStructural Analog< 0.1%Class Specificity
Mechanistic Diagram of Competitive Binding

The following diagram illustrates how the assay discriminates between the isomers based on the "Lock and Key" fit of the antibody pocket.

ELISA cluster_competition Competition Step Ab Anti-(Z) Antibody (Specific Pocket) Z_Ag (Z)-Clethodim (High Affinity) Fits Pocket Ab->Z_Ag Preferential Binding (Signal Reduction) E_Ag (E)-Clethodim (Steric Clash) No Binding Ab->E_Ag Blocked Coated Coated Hapten (Plate Surface) Ab->Coated Binds if no Z-Ag present

Figure 2: Competitive mechanism. The antibody binding pocket is sterically hindered against the (E)-isomer, ensuring that signal reduction correlates only with (Z)-isomer concentration.

References

  • Sevilla-Morán, B., et al. (2010).[2] "Indirect photodegradation of clethodim in aqueous media: byproduct identification by quadrupole time-of-flight mass spectrometry." Journal of Agricultural and Food Chemistry. Link

  • Guo, Y., et al. (2019). "Highly Specific Monoclonal Antibody and Sensitive Quantum Dot Beads-Based Fluorescence Immunochromatographic Test Strip for Tebuconazole Assay." Journal of Agricultural and Food Chemistry. Link

    • Context: Demonstrates the "distal replacement" hapten design str
  • Hua, X., et al. (2022).[3] "Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin in environment." Science of The Total Environment.[3] Link

    • Context: Establishes the protocol for rational hapten design to distinguish structurally similar herbicide analogs.
  • Knopp, D., et al. (2003). "Identification of monoclonal antibodies against 2,4-D herbicide by ELISA and DNA sequencing." Journal of Agricultural and Food Chemistry. Link

    • Context: foundational work on herbicide mAb affinity matur

Sources

Technical Notes & Optimization

Troubleshooting

preventing (E)- to (Z)-clethodim conversion during extraction

Troubleshooting (E)- to (Z)-Clethodim Isomerization During Extraction Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing wit...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting (E)- to (Z)-Clethodim Isomerization During Extraction

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the instability of cyclohexanedione oxime herbicides.

Mechanistic Insight: The Causality of Isomerization

Clethodim is marketed and applied primarily as the biologically active (E)-isomer at the oxime ether double bond. However, during analytical extraction from complex matrices (e.g., soil, plant tissue, or water), researchers frequently encounter severe recovery losses or split chromatographic peaks. This is driven by two primary mechanisms:

  • Proton-Catalyzed Tautomeric Shifts: In acidic or highly polar protic environments, the (E)-isomer undergoes a tautomeric equilibrium shift. The (Z)-isomer becomes thermodynamically competitive under certain acidic conditions because protonation disrupts the stable enolic configuration of the (E)-form[1].

  • Photoisomerization: Excitation by UV/Vis light induces a temporary excitation of the oxime double bond, allowing free rotation and subsequent relaxation into the (Z)-isomer, alongside oxidative degradation into clethodim sulfoxide[2].

Because the (Z)-isomer cannot form the same intramolecular hydrogen bonds as the (E)-isomer, it exposes more polar functional groups to the chromatographic stationary phase. This results in a significantly earlier retention time and split peaks during LC-MS/MS analysis[2].

Pathway Visualization

Clethodim_Isomerization E_Isomer Clethodim (E-isomer) Target Analyte Light Light Exposure (UV/Vis) E_Isomer->Light Poor sample handling Acid Acidic pH (< 5) & Protic Solvents E_Isomer->Acid Suboptimal buffering Opt Optimized Extraction (pH 7, Amber, ≤-18°C) E_Isomer->Opt Best practices Z_Isomer Clethodim (Z-isomer) Extraction Artifact (Polar) Light->Z_Isomer Photoisomerization Degradation Sulfoxide / Sulfone Degradants Light->Degradation Oxidation Acid->Z_Isomer Tautomeric equilibration Acid->Degradation Acid-catalyzed hydrolysis Recovery Accurate Quantification (Stable E-isomer) Opt->Recovery Preserved structural integrity

Caption: Logical pathways of clethodim degradation and isomerization during analytical extraction.

Quantitative Stability Data

To understand the urgency of controlling extraction conditions, compare the stability metrics of clethodim under various environmental stresses.

Condition / StressorMetric / ObservationCausality / Impact
Aqueous Preparation (Neutral) 4% conversion to (Z)-isomer immediately; 40% after 2 months[3].Polar protic solvents slowly facilitate oxime bond rotation.
Acidic Buffer (pH 5.0) 37% loss of parent compound within 20 hours[3].Acid-catalyzed hydrolysis and rapid tautomeric shift to (Z)-form.
Neutral Buffer (pH 7.0) 0% loss of parent compound within 20 hours[3].Enolic (E)-form remains thermodynamically stable.
Photolysis (pH 5.0) Half-life of 1.5 days under continuous irradiation[4].Rapid photoisomerization and cleavage of the C-S bond.
Photolysis (pH 9.0) Half-life of 9.3 days under continuous irradiation[4].Basic conditions suppress the protonation required for rapid degradation.
Frequently Asked Questions (Troubleshooting)

Q1: Why does my clethodim standard show two distinct peaks in LC-MS/MS, and why is the first peak growing over time? A1: You are observing the (E) to (Z) isomerization in real-time. Clethodim is an oxime ether that exists primarily as the (E)-isomer. However, it isomerizes to the more polar (Z)-isomer in polar protic solvents or under acidic conditions[1]. Because the (Z)-isomer lacks the ability to form stabilizing intramolecular hydrogen bonds, it interacts more strongly with the mobile phase, causing it to elute earlier on a reverse-phase column[2]. To fix this, ensure your standards are prepared in aprotic solvents (like chilled acetonitrile) and stored in amber vials at ≤ -18°C[5].

Q2: Can I use standard QuEChERS (EN 15662 or AOAC 2007.01) for clethodim extraction from plant matrices? A2: No. Standard QuEChERS methods utilize citrate or acetate buffers to force the matrix to an acidic pH (typically pH 5.0 - 5.5) to stabilize base-sensitive pesticides. Clethodim is highly unstable at pH 5, showing up to 37% degradation within 20 hours[3]. You must use an unbuffered QuEChERS approach, ensuring the extraction pH remains as close to 7.0 as possible.

Q3: How critical is light protection during the extraction workflow? A3: It is absolutely critical. Clethodim undergoes rapid photoisomerization. Under UV/Vis light, the excited (E)-clethodim isomerizes to (Z)-clethodim, and further degrades via oxidation to clethodim sulfoxide[2]. All sample processing and extraction steps must be performed in amber glassware or under yellow laboratory lighting.

Self-Validating Protocol: Optimized Clethodim Extraction

This protocol is engineered to prevent E/Z isomerization by controlling the three critical variables: pH, temperature, and light. It incorporates built-in validation steps to ensure system integrity.

Phase 1: Sample Preparation & Matrix Control

  • Cryogenic Milling: Homogenize the sample matrix (e.g., soil, plant tissue) using dry ice to maintain a temperature below 0°C. Causality: Low temperatures arrest kinetic degradation pathways.

  • Light Shielding: Transfer 10.0 g of the homogenized sample into a 50 mL amber centrifuge tube. If amber tubes are unavailable, wrap standard tubes completely in aluminum foil.

Phase 2: Aprotic Extraction 3. Solvent Addition: Add 10.0 mL of pre-chilled (4°C) LC-MS grade Acetonitrile. Validation Check: Do not use methanol or water-heavy mixtures, as protic solvents accelerate the tautomeric shift to the (Z)-isomer[1]. 4. pH Verification (Critical Step): Add 10 mL of chilled, LC-MS grade water. Insert a micro-pH probe. If the matrix is naturally acidic (pH < 6.0), add dropwise 0.1 M NaOH until the pH stabilizes at 7.0 ± 0.2. Causality: Neutral pH prevents the proton-catalyzed tautomerization of the oxime group[3]. 5. Agitation: Shake mechanically for 5 minutes at 4°C.

Phase 3: Unbuffered Partitioning & Clean-up 6. Salting Out: Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl). Do not add citrate or acetate buffering salts. 7. Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C. 8. dSPE Clean-up: Transfer 1.5 mL of the upper acetonitrile layer to a dark dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Validation Check: Avoid using GCB (Graphitized Carbon Black) or strong acid cation exchangers, which can catalyze degradation. 9. Final Preparation: Centrifuge the dSPE tube, transfer the supernatant to an amber LC vial, and store immediately at ≤ -18°C until injection[5].

References
  • Food and Agriculture Organization of the United Nations (FAO). "Clethodim (187)". FAO.org.[Link]

  • SciSpace. "Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides". SciSpace. [Link]

  • ResearchGate. "Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study". ResearchGate.net. [Link]

  • National Center for Biotechnology Information (PMC). "Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system". NIH.gov. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Aqueous Stability of (Z)-Clethodim

Welcome to the Formulation & Assay Support Portal. This guide is designed for researchers, formulation scientists, and drug development professionals working with clethodim—a highly effective cyclohexanedione oxime ACCas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Portal. This guide is designed for researchers, formulation scientists, and drug development professionals working with clethodim—a highly effective cyclohexanedione oxime ACCase inhibitor. Maintaining the structural integrity of clethodim in aqueous environments is notoriously difficult due to its susceptibility to tautomerization, hydrolysis, and photolysis.

Below, you will find a mechanistic breakdown of its degradation, a troubleshooting Q&A for common benchtop and formulation issues, validated protocols, and quantitative stability data.

Mechanistic Overview: The Causality of Clethodim Degradation

Clethodim exists predominantly as the E-isomer in commercial technical grades, but tautomeric shifts to the Z-isomer occur readily in aqueous environments, complicating its stability profile[1]. In aqueous solutions, the molecule is highly susceptible to three primary degradation pathways:

  • Acid-Catalyzed Hydrolysis: Protonation of the imine nitrogen increases the electrophilicity of the oxime carbon. Subsequent nucleophilic attack by water cleaves the N-O bond, yielding clethodim oxazole and imine hydrolysates[2].

  • Photodegradation: UV and visible light induce rapid homolytic cleavage of the oxime bond, drastically reducing the half-life to mere minutes in clear aqueous solutions and yielding 3-chloropropenal[3].

  • Oxidation: The thioether moiety on the propyl side chain is rapidly oxidized by dissolved oxygen or reactive oxygen species (ROS) to form clethodim sulfoxide, and subsequently, clethodim sulfone[4].

DegradationMechanisms A Aqueous (Z)-Clethodim B Acidic pH (< 5) Protonation A->B C UV/Sunlight Homolytic Cleavage A->C D Dissolved Oxygen ROS Attack A->D E Clethodim Oxazole (Hydrolysis) B->E Nucleophilic Attack F 3-Chloropropenal (Photolysis) C->F N-O Bond Break G Clethodim Sulfoxide (Oxidation) D->G Thioether Oxidation

Fig 1: Primary degradation pathways of aqueous (Z)-clethodim driven by pH, light, and oxidation.

Troubleshooting & FAQs

Q: My aqueous clethodim stock degrades completely within a week. What is driving this, and how can I prevent it? A: The primary driver of non-photolytic degradation is acidic pH. At pH 5, the hydrolytic half-life of clethodim is approximately 26 to 41 days[2]. However, at pH 7 and 9, the molecule is hydrolytically stable, with half-lives extending to ~300–398 days[2]. Causality: Acidic environments protonate the oxime nitrogen, making the molecule highly vulnerable to hydrolysis[5]. Solution: Always buffer aqueous stock solutions to a pH of 7.0–8.0 using a non-reactive buffer (e.g., phosphate buffer). Avoid using unbuffered ultrapure water, which can become slightly acidic due to dissolved atmospheric CO2.

Q: We observe rapid loss of active ingredient during benchtop handling under ambient light. How fast is this photolysis? A: Clethodim is extremely photosensitive. In ultrapure water under intense simulated solar irradiation (750 W/m²), its half-life is roughly 28.9 minutes[3]. Under natural sunlight at pH 7, the effective photolysis half-life is around 4.1 to 6.4 days[2]. Causality: UV photons provide sufficient energy to break the delicate N-O oxime bond and induce rapid thioether oxidation[3]. Solution: Benchtop handling must occur in amber glassware or under UV-filtered yellow light. For field or spray formulations, incorporate UV protectants or specific adjuvants (such as crop oil concentrates and ammonium sulfate) which have been shown to shield the active ingredient and improve absorption[6].

Q: How can we stabilize the (Z)-isomer conformation and prevent thermal/aqueous degradation during long-term storage? A: Two advanced formulation strategies are highly effective:

  • Amine Salt Complexation: Reacting clethodim with primary or secondary amines (e.g., isobutylamine) at a 1:1 to 1:1.5 molar ratio forms a clethodim amine salt. This salt form prevents the thermal pyrolysis of the technical grade material and stabilizes the tautomeric equilibrium in solution[7].

  • Ionic Liquid Micellization: Utilizing aqueous solutions of ionic liquids, such as 1-decyl-3-methylimidazolium bromide ([C10mim][Br]), significantly enhances stability[8]. Causality: The ionic liquid acts as a surfactant, spontaneously forming micelles. The hydrophobic core of the micelle encapsulates the lipophilic clethodim molecule, physically shielding the vulnerable oxime and thioether groups from bulk water and dissolved oxygen[8].

Quantitative Data Summary

Environmental ConditionMatrix / SolventHalf-Life (t½)Primary DegradateReference
Hydrolysis (pH 5.0) Aqueous Buffer (Dark)26 – 41 daysClethodim Oxazole[2]
Hydrolysis (pH 7.0) Aqueous Buffer (Dark)~300 – 398 daysN/A (Stable)[2]
Photolysis (pH 7.0) Aqueous Buffer (Sunlight)4.1 – 6.4 daysClethodim Sulfoxide[2]
Photolysis (750 W/m²) Ultrapure Water28.9 minutes3-Chloropropenal[3]
Soil Metabolism (Aerobic) Soil Matrix~3 daysClethodim Sulfoxide[9]

Validated Experimental Protocols

Protocol A: Preparation of Amine-Stabilized Aqueous Clethodim Microemulsion

This protocol leverages amine salt complexation to lock the molecule in a stable conformation, preventing premature hydrolysis and thermal degradation[7].

  • Preparation of the Organic Phase: Weigh 36.0 g of technical-grade clethodim (approx. 86% purity) into a clean, dry, amber glass reaction flask. Add 40.0 g of a non-polar organic solvent (e.g., toluene or hexane) and stir at room temperature (20–25°C) until completely dissolved[7].

  • Amine Addition (Complexation): Place the flask in an ice bath to lower the temperature to 0–10°C. Slowly add isobutylamine dropwise to achieve a 1:1.2 molar ratio (clethodim:amine). Mechanistic note: The exothermic acid-base reaction forms the stable clethodim amine salt. Cooling prevents thermal degradation during this step[7].

  • Maturation: Remove the ice bath and allow the mixture to warm naturally to 20–30°C. Stir continuously for 1.5 hours to ensure complete salt conversion[7].

  • Aqueous Emulsification: In a separate vessel, prepare a buffered aqueous phase (pH 7.5) containing a non-ionic surfactant blend (e.g., PO-EO block polyethers)[10]. Slowly titrate the organic amine-salt mixture into the aqueous phase under high-shear homogenization (8,000 rpm) for 10 minutes.

  • Storage: Store the resulting microemulsion in opaque, airtight containers purged with nitrogen to displace oxygen.

ProtocolWorkflow Step1 1. Organic Phase Clethodim + Solvent Step2 2. Amine Addition Isobutylamine (0-10°C) Step1->Step2 Cool Step3 3. Maturation Stir 1.5h (20-30°C) Step2->Step3 Warm & React Step4 4. Emulsification High-Shear + Buffer pH 7.5 Step3->Step4 Aqueous Phase Step5 5. Final Product Stable Amine Salt Emulsion Step4->Step5 N2 Purge

Fig 2: Step-by-step workflow for formulating amine-stabilized clethodim microemulsions.

Protocol B: HPLC-MS/MS Monitoring of Clethodim Degradation

To validate stability, accurate quantification of the parent compound and its sulfoxide degradate is required. Because clethodim degrades rapidly during sample prep, this protocol acts as a self-validating system to prevent false degradation readings.

  • Sample Quenching: Extract 500 µL of the aqueous clethodim formulation. Immediately quench any oxidative reactions by adding 100 µL of 10 mM sodium thiosulfate[4].

  • Dilution: Dilute the sample 1:10 in HPLC-grade acetonitrile to break any micelles and solubilize the active ingredient.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 3 µm). Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile. Mechanistic note: The acidic mobile phase will cause rapid degradation if the sample sits in the autosampler; keep the autosampler at 4°C and run immediately.

  • Mass Spectrometry Detection: Utilize an ESI source in positive ion mode. Monitor the transition for Clethodim (m/z 360 -> 164) and Clethodim Sulfoxide (m/z 376 -> 164)[4].

References

Sources

Troubleshooting

resolving peak co-elution of clethodim isomers in HPLC

Topic: Resolving Peak Co-elution of Clethodim Isomers in HPLC Technical Support Center: Clethodim Analysis Ticket Type: Advanced Method Troubleshooting Subject: Resolving Peak Co-elution and Splitting of Clethodim Isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Co-elution of Clethodim Isomers in HPLC

Technical Support Center: Clethodim Analysis

Ticket Type: Advanced Method Troubleshooting Subject: Resolving Peak Co-elution and Splitting of Clethodim Isomers Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Clethodim is a cyclohexanedione oxime herbicide that presents a unique analytical challenge due to its dynamic stereochemistry. It exists as two geometric isomers (E and Z ) at the oxime double bond and is subject to keto-enol tautomerism. Furthermore, it rapidly degrades into sulfoxides and sulfones.

"Co-elution" in Clethodim analysis typically falls into one of three categories:

  • Dynamic Bridging: The E and Z isomers interconvert on-column, causing a "saddle" or plateau between peaks.

  • Resolution Loss: The E and Z isomers merge into a single broad peak due to insufficient selectivity.

  • Matrix Interference: Degradation products (sulfoxides) co-elute with the parent peak.

This guide provides the protocols to diagnose and resolve these specific issues.

Part 1: The Nature of the Problem (Root Cause Analysis)

Q: Why do I see two peaks (or a split peak) for my Clethodim standard? A: This is chemically expected. Clethodim contains an oxime ether group (


).[1] The nitrogen atom locks the geometry, creating E (trans)  and Z (cis)  isomers.
  • The E-isomer is generally less polar and elutes later on reversed-phase (C18) columns [1].

  • The Z-isomer is more polar and elutes earlier [1].

  • Dynamic Equilibrium: In aqueous solutions (especially at pH 5–7), these isomers interconvert. If this happens during the chromatographic run, you will see a raised baseline or "bridge" connecting the two peaks.

Q: Should I try to merge them or separate them? A: It depends on your regulatory goal.

  • For Total Residue Quantitation: Regulatory bodies often accept the sum of peak areas (E + Z) [1]. Some methods oxidize both to a common sulfone derivative to eliminate this complexity [2].

  • For Isomer-Specific Analysis: You must achieve baseline separation (

    
    ). This requires suppressing on-column interconversion.
    

Part 2: Method Optimization & Troubleshooting

Scenario A: The Peaks are "Bridging" (Dynamic Co-elution)

Symptom: The valley between the E and Z peaks does not return to baseline.

Root Cause: On-column isomerization. The reaction rate is fast enough relative to the flow rate that molecules switch forms while traveling through the column.

Protocol 1: Thermal Stabilization Temperature is the primary driver of isomerization kinetics.

  • Action: Lower the column compartment temperature.

  • Range: Reduce from standard 30–40°C to 15–20°C .

  • Result: This "freezes" the equilibrium, sharpening the individual E and Z peaks and dropping the valley to the baseline.

Protocol 2: pH Control The oxime bond stability is pH-dependent.

  • Action: Ensure the mobile phase is acidic (pH 2.5 – 3.0).

  • Mechanism: Acidic conditions stabilize the molecule in its neutral form and suppress the ionization of the acidic enol group (

    
    ) [3].
    
  • Reagent: Use 0.1% Formic Acid or 0.1% Acetic Acid in both Mobile Phase A (Water) and B (Acetonitrile). Avoid neutral buffers (pH 7), which accelerate interconversion [1].

Scenario B: The Peaks are Merging (Loss of Resolution)

Symptom: One broad, asymmetric peak, or a doublet with no valley.

Root Cause: Insufficient stationary phase selectivity.

Protocol 3: Stationary Phase Selection While C18 is standard, it primarily separates based on hydrophobicity. Isomers often require shape selectivity.

  • Recommendation: Switch to a Phenyl-Hexyl or C8 column. The

    
     interactions in phenyl phases can offer superior selectivity for the geometric isomers of oximes compared to standard alkyl chains [1].
    

Data: Column Performance Comparison

Column PhaseSelectivity MechanismResolution (E/Z)Recommended For
C18 (ODS) HydrophobicityModerateGeneral quantification (Summed areas)
Phenyl-Hexyl

Interaction + Hydrophobicity
High Isomer separation
C8 Hydrophobicity (Lower density)Moderate-HighFaster analysis
Scenario C: Interference from Degradation Products

Symptom: Extra peaks appearing near the solvent front or co-eluting with the Z-isomer.

Root Cause: Oxidation.[2] Clethodim rapidly oxidizes to Clethodim Sulfoxide and Clethodim Sulfone [2].

  • Elution Order (Reversed Phase): Sulfoxide (Most Polar)

    
     Sulfone 
    
    
    
    Clethodim Z
    
    
    Clethodim E.

Protocol 4: Gradient Optimization To pull the polar sulfoxides away from the Clethodim peaks:

  • Initial Hold: Hold at 5–10% Organic for 2 minutes. This retains the polar sulfoxides slightly longer.

  • Shallow Gradient: Ramp from 10% to 60% Organic over 15 minutes.

  • Result: This creates a window between the early-eluting sulfoxides and the main Clethodim peaks.

Part 3: Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose your specific co-elution issue.

Clethodim_Troubleshooting Start Start: Co-elution Observed CheckShape Check Peak Shape Start->CheckShape Bridging Bridging/Plateau between peaks? CheckShape->Bridging Yes Broad Single Broad Peak or Shoulder? CheckShape->Broad No, merged ExtraPeaks Extra Peaks near Main Peak? CheckShape->ExtraPeaks No, distinct interference TempAction Action: Lower Column Temp (Target 15-20°C) Bridging->TempAction Dynamic Isomerization pHAction Action: Verify pH < 3.0 (0.1% Formic Acid) Bridging->pHAction Check pH Stability SelectivityAction Action: Change Column (Try Phenyl-Hexyl) Broad->SelectivityAction Poor Resolution GradientAction Action: Optimize Gradient (Initial Hold at 5% B) ExtraPeaks->GradientAction Sulfoxide Interference

Caption: Decision tree for diagnosing Clethodim peak issues. Blue nodes indicate decision points; Green nodes indicate physical interventions.

Diagram 2: Clethodim Isomerism & Degradation Pathway

Understanding the species present in your sample.

Clethodim_Pathway Clethodim Clethodim (Mixture) E_Isomer E-Isomer (Less Polar, Elutes Late) Clethodim->E_Isomer Exists as Z_Isomer Z-Isomer (More Polar, Elutes Early) Clethodim->Z_Isomer Exists as E_Isomer->Z_Isomer Interconversion (pH/Temp dependent) Sulfoxide Clethodim Sulfoxide (Degradation Product) E_Isomer->Sulfoxide Oxidation Z_Isomer->Sulfoxide Oxidation Sulfone Clethodim Sulfone (Degradation Product) Sulfoxide->Sulfone Further Oxidation

Caption: Relationship between geometric isomers (E/Z) and oxidative degradation products. Dashed line represents the dynamic equilibrium causing peak bridging.

Part 4: Validated Experimental Protocol

Objective: Baseline separation of Clethodim E and Z isomers.

1. Instrumentation:

  • HPLC System with UV Detector (DAD preferred for peak purity).

  • Column Oven capable of cooling to 20°C.

2. Chromatographic Conditions:

ParameterSettingRationale
Column Phenyl-Hexyl or C18, 150 x 4.6 mm, 3.5 µmPhenyl phases enhance shape selectivity for isomers [1].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses enol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for this application.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 20°C CRITICAL: Low temp slows E/Z interconversion.
Detection UV @ 254 nmMax absorption for the cyclohexanedione ring.

3. Gradient Program:

  • 0.0 min: 30% B

  • 15.0 min: 70% B (Linear Ramp)

  • 16.0 min: 95% B (Wash)

  • 20.0 min: 30% B (Re-equilibration)

4. Sample Preparation:

  • Dissolve standard in Acetonitrile . Avoid water in the diluent if possible to minimize degradation before injection.

  • Analyze immediately.

References

  • FAO. (2019). Clethodim (187) - FAO Specifications and Evaluations for Agricultural Pesticides. Food and Agriculture Organization of the United Nations. [Link]

  • Ishimitsu, S., et al. (2001). Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS. Journal of AOAC International. [Link]

  • Sandín-España, P., et al. (2016). Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Minimizing Photodegradation of (Z)-Clethodim

Current Status: Operational Ticket ID: CLETH-Z-STAB-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Introduction You are likely reading this because you have observed peak splitting, area l...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CLETH-Z-STAB-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction

You are likely reading this because you have observed peak splitting, area loss, or inconsistent isomer ratios in your Clethodim analysis.

Clethodim is a cyclohexanedione oxime herbicide. Its analysis is notoriously difficult because it is a "moving target." The molecule possesses a labile oxime ether bond (


) and a sulfur moiety .

This guide specifically addresses the stabilization of (Z)-clethodim . While the (E)-isomer is the thermodynamically stable form typically found in commercial formulations, the (Z)-isomer forms rapidly under UV exposure. If your analytical goal is to quantify the (Z)-isomer (e.g., in residue studies or degradation kinetics), you must inhibit two forces:

  • Geometric Isomerization: The thermal reversion of (Z) back to (E).

  • Irreversible Photolysis: The breakdown of (Z) into sulfoxides, sulfones, and imines.

Module 1: The Photochemistry of Failure

To solve the problem, we must visualize the enemy. Clethodim degradation is not linear; it is a branching network of reversible and irreversible reactions.

Mechanism of Action
  • Photo-Isomerization (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Upon exposure to UV light (specifically 290–400 nm), the 
    
    
    
    bond absorbs energy, allowing rotation. This creates the (Z)-isomer.[1][2][3] This reaction is reversible; heat or acid can drive the (Z) form back to the (E) form.
  • Oxidative Cleavage: Continued exposure to light, especially in the presence of water or oxygen, leads to the cleavage of the

    
     bond (forming imines) or oxidation of the thioethyl chain (forming sulfoxides/sulfones).
    
Visualizing the Degradation Pathway

The following diagram maps the critical control points where your sample is vulnerable.

Clethodim_Degradation cluster_control Control Strategy E_Iso (E)-Clethodim (Thermodynamically Stable) Z_Iso (Z)-Clethodim (Kinetic Photoproduct) E_Iso->Z_Iso UV Light (Rapid) Degradants Irreversible Degradants (Sulfoxides, Imines, Oxazoles) E_Iso->Degradants Slow Oxidation Z_Iso->E_Iso Thermal/Acid Reversion Z_Iso->Degradants Hydrolysis + UV (Oxidative Cleavage)

Figure 1: The degradation network. To analyze (Z)-clethodim, you must block the red arrow (UV) and the yellow dashed arrow (Thermal Reversion).

Module 2: Sample Preparation & Handling

The majority of (Z)-clethodim loss occurs before the sample reaches the column.

Critical Protocol: The "Cold-Dark-Aprotic" System
ParameterRecommendationScientific Rationale
Light Source Sodium Vapor or Gold Fluorescent (<500 nm cutoff)Clethodim absorbs strongly in the UV range. Standard laboratory LEDs often emit significant blue light (400–450 nm) which can drive isomerization.
Glassware Amber Silanized Glass Amber glass blocks UV. Silanization prevents adsorption of the polar degradants to active glass sites, which can catalyze further breakdown.
Solvent Acetonitrile (ACN) ACN is aprotic.[4] Methanol (protic) can act as a hydrogen donor/acceptor, potentially facilitating proton-transfer reactions that accelerate isomerization or hydrolysis [1].
Temperature 4°C (Refrigerated) Thermal energy drives the

reversion. Keep samples in a cooled autosampler at all times.
pH Neutral to Weakly Acidic (pH 3–5) Avoid strong acids. While acidification improves peak shape, excess acid catalyzes the hydrolysis of the oxime bond.
Step-by-Step Extraction Workflow
  • Harvest: Collect samples immediately into amber containers wrapped in aluminum foil.

  • Extraction: Use Acetonitrile as the extraction solvent. Avoid Methanol.

    • Why? Research indicates degradation rates are significantly faster in methanol than in acetonitrile due to polarity and protic nature [2].

  • Drying: If removing water, use anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
    • Warning: Do not leave the sample in contact with the drying agent for >20 minutes; surface catalysis can occur.

  • Filtration: Use PTFE (Teflon) syringe filters. Nylon filters can bind the oxime moiety.

Module 3: Chromatographic Optimization

Once injected, the sample is subjected to high pressure and potential on-column degradation.

LC-MS/HPLC Conditions
  • Column: C18 is standard, but a C18-PFP (Pentafluorophenyl) column often provides better selectivity for separating the E/Z isomers if that is your goal.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (NOT Methanol)

  • Gradient: Use a steep gradient. The goal is to elute the compound quickly to minimize residence time.

  • Autosampler: Must be set to 4°C .

The "On-Column" Degradation Check

If you see a "bridge" or elevated baseline between your E and Z peaks, isomerization is happening during the run.

  • Fix: Increase flow rate or lower column temperature (e.g., from 30°C to 20°C).

Module 4: Troubleshooting & FAQs

Q1: My (Z)-clethodim peak area is decreasing, but the (E)-clethodim peak is increasing. Why?

Diagnosis: Thermal Reversion. Fix: Your sample is likely getting too warm in the autosampler, or the solution is too acidic. The (Z) isomer is thermodynamically unstable and is reverting to the lower-energy (E) state. Ensure the autosampler is at 4°C and check the pH of your diluent.

Q2: I see extra peaks eluting before Clethodim. What are they?

Diagnosis: These are likely sulfoxides or imines . Fix: This indicates oxidative degradation or hydrolysis, not just isomerization.

  • Check if water is present in your organic stock solution.

  • Verify that your amber glassware is not transmitting UV (scratched coating).

  • Eliminate Methanol from the workflow.

Q3: Can I use amber plastic tubes instead of glass?

Recommendation: Proceed with caution. While amber plastic blocks light, Clethodim is lipophilic and may adsorb to polypropylene. Amber glass is the gold standard. If you must use plastic, perform a recovery study first.

Module 5: Validated Workflow Diagram

Use this decision tree to validate your current setup.

Sample_Prep_Workflow Start Start: Sample Collection Light_Check Is lighting <500nm (Amber/Sodium)? Start->Light_Check Solvent_Check Extraction Solvent? Light_Check->Solvent_Check Yes Fail_Light FAIL: Rapid Z->E Isomerization Light_Check->Fail_Light No (White Light) Temp_Check Autosampler Temp? Solvent_Check->Temp_Check Acetonitrile Fail_Solvent FAIL: Hydrolysis/Degradation (Avoid Methanol) Solvent_Check->Fail_Solvent Methanol/Water Fail_Temp FAIL: Thermal Reversion Temp_Check->Fail_Temp >20°C Success OPTIMAL: Stable (Z)-Clethodim Temp_Check->Success 4°C

Figure 2: Decision tree for preserving (Z)-clethodim integrity.

References

  • Sandín-España, P., et al. (2015).[5] Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry. Available at: [Link]

  • Sevilla-Morán, B., et al. (2010).[2] Indirect photodegradation of clethodim in aqueous media.[2] Byproduct identification by quadrupole time-of-flight mass spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • US EPA. (1991). Pesticide Fact Sheet: Clethodim. United States Environmental Protection Agency. Available at: [Link][6]

  • CIPAC. (2011). Clethodim: HPLC method 5396/m. Collaborative International Pesticides Analytical Council. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (Z)-Clethodim Separation &amp; pH Optimization

This guide serves as a specialized technical support resource for researchers optimizing the separation of (Z)-clethodim from its (E)-isomer and degradation products.[1] It is structured to address the specific physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the separation of (Z)-clethodim from its (E)-isomer and degradation products.[1] It is structured to address the specific physicochemical conflicts inherent to this molecule.

Topic: Optimizing Mobile Phase pH for (Z)-Clethodim Separation Document ID: CLE-OPT-05 Applicable For: HPLC/UHPLC Method Development Status: Validated

Executive Summary: The "pH Paradox"

Clethodim presents a classic chromatographic conflict known as the Stability-Retention-Resolution Trilemma .

  • The Molecule: Clethodim is a weak acid (pKa ~4.5) due to its enol moiety.[1][2] It exists as two geometric isomers (E and Z) across the oxime bond.

  • The Conflict:

    • Retention: Requires acidic pH (< pKa) to suppress ionization and increase interaction with C18 phases.[1]

    • Stability: The molecule is unstable in acidic conditions (acid-catalyzed hydrolysis and rearrangement).[1]

    • Isomerization: The E and Z isomers interconvert rapidly at neutral pH (5–7), causing peak coalescence or "saddle" peaks.

This guide provides the protocols to navigate these conflicting requirements.

Critical Decision Matrix (Visual Workflow)

Before altering your method, determine your primary failure mode using the logic flow below.

Clethodim_Optimization Start START: Identify Issue Issue_Res Poor E/Z Resolution (Coalescence) Start->Issue_Res Issue_Shape Peak Tailing / Splitting Start->Issue_Shape Issue_Stab Ghost Peaks / Area Loss Start->Issue_Stab Check_pH Check Mobile Phase pH Issue_Res->Check_pH Is pH 5.0 - 7.0? Issue_Shape->Check_pH Is pH near pKa (4.5)? Check_Diluent Check Sample Diluent Issue_Stab->Check_Diluent Is Diluent Acidic? Action_Acid Action: Lower pH to 3.0 (Suppress Interconversion) Check_pH->Action_Acid Yes (Interconversion Zone) Action_Buffer Action: Increase Buffer Conc. (Target 20-50 mM) Check_pH->Action_Buffer Yes (Mixed Ionization) Action_Neutral Action: Switch Diluent to 100% ACN (Neutral) Check_Diluent->Action_Neutral Yes (Acid Hydrolysis)

Figure 1: Troubleshooting logic for Clethodim separation. Isomer interconversion and acid-stability are the primary drivers of method failure.

Technical FAQ & Troubleshooting

Q1: Why do I see a "saddle" or plateau between the E and Z peaks?

Diagnosis: On-column Isomerization.[1] Mechanism: At pH 5.0–7.0, the energy barrier for rotation around the C=N bond is lowered, allowing E and Z isomers to interconvert during the chromatographic run. The "saddle" represents molecules that switched forms while traveling through the column. Solution:

  • Lower the pH: Move to pH 3.0 . At this pH, the interconversion rate is significantly slower than the chromatographic timescale, "freezing" the isomer ratio.

  • Temperature: Lower the column temperature to 20–25°C to kinetically inhibit rotation.

Q2: My retention times are drifting, and "ghost peaks" appear after the main peak.

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Mechanism: While pH 3.0 is best for separation, clethodim is chemically unstable in water at low pH.[1] It degrades into oxazoles and sulfoxides.[3] Solution:

  • The "Inject-and-Run" Strategy: Do not acidify your sample diluent.[1] Dissolve the sample in neutral Acetonitrile (ACN).[1]

  • On-Column Mixing: Let the acidification happen only inside the column where the residence time is short (<15 min).

  • Autosampler Control: Keep the autosampler at 4°C.

Q3: I am using pH 4.5 (Acetate buffer) and the peak shape is terrible (tailing).

Diagnosis: pKa Proximity Effect. Mechanism: Clethodim's pKa is ~4.[1][2][4][5][6]5. At this exact pH, 50% of the population is neutral and 50% is anionic. These two species interact differently with the stationary phase, causing peak broadening and splitting.[7] Solution:

  • Rule of Thumb: Operate at least 1.5 pH units away from the pKa.

  • Target: pH 3.0 (fully protonated/neutral) or pH 7.0 (fully ionized, though retention will be poor).[1] pH 3.0 is recommended for C18 retention.[1]

Optimized Experimental Protocol

This protocol balances the need for acidic conditions (resolution) with the risk of degradation.

Mobile Phase Composition
ComponentCompositionFunction
Solvent A Water + 0.1% Acetic Acid (pH ~3.0–3.[1]2)Suppresses silanols; freezes Isomer ratio.[1]
Solvent B Acetonitrile (HPLC Grade)Elution strength; stabilizes Clethodim better than MeOH.[1]
Buffer Note Optional: 10mM Ammonium Acetate adjusted to pH 3.0 with Formic AcidUse if peak tailing persists (masks silanols).[1]
Instrument Parameters
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 20°C (Critical: Higher temps accelerate degradation and isomerization).[1]

  • Detection: UV @ 254 nm (or 280 nm).[1]

  • Injection Volume: 10–20 µL.

Step-by-Step Execution
  • Preparation: Prepare Mobile Phase A fresh daily. Clethodim degradation products can accumulate in aged aqueous buffers if contamination occurs.[1]

  • Diluent: Dissolve standard/sample in 100% Acetonitrile . Do not use the mobile phase as the diluent.

  • Gradient:

    • 0 min: 40% B[1]

    • 15 min: 70% B[1]

    • 20 min: 90% B (Wash)[1]

    • 21 min: 40% B (Re-equilibrate)

  • Integration: The (Z)-isomer typically elutes before the (E)-isomer on standard C18 phases due to polarity differences (though this can reverse on specific polar-embedded columns).[1] Confirm with a pure standard if available.

Data Summary: pH Impact Table

ParameterpH 3.0 (Recommended)pH 4.5 (Avoid)pH 7.0 (Caution)
Retention (k') High (Neutral form)Variable/SplitLow (Anionic form)
E/Z Resolution Sharp, distinct peaksBroad/TailingCoalesced/Saddle
Chemical Stability Low (Rapid hydrolysis)ModerateHigh (Stable)
Isomer Stability High (Slow interconversion)ModerateLow (Fast interconversion)

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2017).[1] Clethodim: Evaluation of Data for Acceptable Daily Intake. Food and Agriculture Organization.[2]

  • CIPAC. (n.d.). Clethodim Technical Concentrates: HPLC Method. Collaborative International Pesticides Analytical Council.

  • Sandín-España, P., et al. (2016).[1] "Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems." Arabian Journal of Chemistry, 9(S2), S1002-S1010.[1] [1]

  • Agilent Technologies. (2014).[1] Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN.[1][8]

Sources

Optimization

reducing matrix effects in (Z)-clethodim mass spectrometry

Analyzing (Z)-clethodim—a widely used cyclohexanedione oxime herbicide—presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound rapidly undergoes photoisomerization to its Z-i...

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing (Z)-clethodim—a widely used cyclohexanedione oxime herbicide—presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound rapidly undergoes photoisomerization to its Z-isomer and oxidizes into sulfoxide and sulfone metabolites[1]. However, the most critical hurdle in its quantification is the matrix effect (ME) . Co-eluting endogenous components from complex matrices (e.g., plant lipids, pigments, and sugars) compete for ionization energy in the electrospray ionization (ESI) source, leading to severe signal suppression or enhancement[2].

This technical guide bypasses generic advice, providing field-proven, mechanistically grounded solutions to isolate, quantify, and validate (Z)-clethodim in high-matrix samples.

Logical Workflow for Matrix Effect Mitigation

G A Sample Extract (High Matrix) B Optimized d-SPE (Limit PSA to <50mg/mL) A->B Cleanup C Sample Dilution & Stable Isotope IS B->C Preparation D UHPLC Gradient Separation C->D Injection E ESI-MS/MS (Positive Mode) D->E Elution F Matrix-Matched Calibration E->F Data Processing G Accurate (Z)-clethodim Quantitation F->G Validation

Workflow for mitigating matrix effects in (Z)-clethodim LC-MS/MS analysis.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I seeing severe ion suppression for (Z)-clethodim in complex plant matrices during LC-MS/MS? The Causality: In Electrospray Ionization (ESI), analytes and matrix components compete for access to the surface of the charged droplets during the desolvation process. Plant matrices contain high concentrations of co-extractives (like phospholipids and pigments). Because (Z)-clethodim is a relatively non-polar compound, early or co-eluting polar lipids saturate the droplet surface, preventing the (Z)-clethodim molecules from efficiently acquiring a charge and entering the gas phase[2]. This results in a false-negative or artificially low quantitative readout.

Q2: During my QuEChERS cleanup, my (Z)-clethodim recovery drops below 50%. How do I remove matrix interferences without losing the analyte? The Causality: The issue lies in your dispersive solid-phase extraction (d-SPE) sorbent choice. Primary secondary amine (PSA) is an excellent weak anion exchanger for removing organic acids. However, PSA also binds to compounds containing carbonyl groups. (Z)-clethodim features a cyclohexanedione ring (two carbonyl groups). If you use larger amounts of PSA (>50 mg per 1 mL of extract), the equilibrium shifts toward the adsorption of the target analyte onto the sorbent, drastically reducing your recovery[3]. The Solution: Limit PSA to a maximum of 25 mg/mL of extract. Supplement the cleanup with C18 (50 mg/mL) to remove non-polar interfering lipids without binding to the clethodim carbonyls.

Q3: How can I adjust my UHPLC method to separate (Z)-clethodim from suppression zones? The Causality: Matrix effects are highly localized in the chromatogram. If (Z)-clethodim co-elutes with the solvent front or a massive lipid peak, suppression is inevitable. The Solution: Utilize a shallow gradient elution with a buffered mobile phase. Use Water containing 0.1% formic acid and 5 mM ammonium formate as Mobile Phase A, and Methanol as Mobile Phase B[4]. The ammonium formate acts as a buffer to stabilize the oxime ether moiety of (Z)-clethodim, improving peak shape and pushing the analyte out of the primary matrix suppression zone.

Q4: If physical matrix removal is insufficient, how do I accurately quantify the analyte? The Causality: Even with optimized d-SPE and chromatography, residual matrix components can cause a "soft" to "medium" matrix effect[5]. The Solution: Implement Matrix-Matched Calibration (MMC). By preparing your calibration standards in a blank matrix extract rather than a pure solvent, you normalize the ionization efficiency. The matrix effect impacts the standard and the unknown sample equally, allowing the calibration curve to mathematically correct for the suppression[6].

Quantitative Impact of Mitigation Strategies

To evaluate the intensity of the matrix effect (ME), we use the formula: ME (%) = ((Slope of matrix-matched curve / Slope of solvent curve) - 1) × 100[6]. A value between -20% and +20% is considered a "soft" effect (acceptable), while >±50% is a "strong" effect requiring intervention[5].

Mitigation StrategyME (%) BeforeME (%) AfterAbsolute Recovery (%)Mechanistic Action
Standard QuEChERS (100mg PSA) -65% (Strong)-55% (Strong)< 45%Analyte loss due to carbonyl binding to excess PSA sorbent[3].
Optimized d-SPE (25mg PSA + 50mg C18) -65% (Strong)-18% (Soft)92%C18 removes lipids; reduced PSA preserves the (Z)-clethodim dione ring.
Extract Dilution (1:10 in Mobile Phase) -45% (Medium)-8% (Soft)95%Reduces the absolute concentration of competing matrix ions in the ESI source.
Matrix-Matched Calibration (MMC) N/A (Uncorrected: -40%)0% (Corrected)98%Mathematically normalizes ionization efficiency against a blank matrix[6].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates a built-in validation checkpoint to ensure you can mathematically distinguish between extraction loss and ionization suppression.

Phase 1: Extraction & Partitioning

  • Homogenize the sample (e.g., leafy greens or soybean). Accurately weigh 10.0 g into a 50 mL PTFE centrifuge tube[4].

  • Add 10 mL of Acetonitrile containing 1% acetic acid to precipitate proteins and extract the analyte.

  • Add 4.0 g of anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

Phase 2: Optimized d-SPE Cleanup (Crucial Step)

  • Transfer exactly 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • Critical Sorbent Ratio: Ensure the tube contains exactly 150 mg MgSO₄, 50 mg C18, and strictly ≤25 mg PSA to prevent carbonyl binding[3].

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 500 µL of the supernatant and dilute 1:5 with Mobile Phase A to reduce the organic solvent strength prior to injection.

Phase 3: LC-MS/MS Analysis

  • Column: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

    • B: Methanol.

  • MS Parameters: Operate in ESI Positive mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-product ion transition for (Z)-clethodim (e.g., m/z 360.1 → 164.1)[7].

Phase 4: The Self-Validation Checkpoint To prove your method is working, prepare three specific vials:

  • Vial A (Pure Solvent Standard): 100 ppb (Z)-clethodim in neat solvent.

  • Vial B (Pre-Extraction Spike): Blank matrix spiked with 100 ppb (Z)-clethodim before Step 1.

  • Vial C (Post-Extraction Spike / MMC): Blank matrix extracted normally, then spiked with 100 ppb (Z)-clethodim after Phase 2.

Calculate your system's integrity:

  • Absolute Recovery: (Area of Vial B / Area of Vial C) × 100. (Target: 70–120%). If this is low, your PSA concentration is still too high.

  • Matrix Effect: ((Area of Vial C / Area of Vial A) - 1) × 100. (Target: ±20%). If this is >50%, increase your sample dilution or adjust your LC gradient.

References

  • Title: LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper Source: tandfonline.com URL: [Link]

  • Title: Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae Source: mdpi.com URL: [Link]

  • Title: Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis Source: rsc.org URL: [Link]

  • Title: GC/MS/MS Pesticide Residue Analysis (PSA Sorbent Limitations) Source: hpst.cz URL: [Link]

  • Title: Indirect photodegradation of clethodim in aqueous media. byproduct identification by quadrupole time-of-flight mass spectrometry Source: nih.gov URL: [Link]

Sources

Troubleshooting

identifying impurities in synthesized (Z)-clethodim standards

A Guide for Scientists on Identifying and Troubleshooting Impurities Prepared by: Your Senior Application Scientist Welcome to the technical support center for (Z)-clethodim standards. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Scientists on Identifying and Troubleshooting Impurities

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for (Z)-clethodim standards. This guide is designed for researchers, analytical scientists, and professionals involved in the synthesis, development, and quality control of clethodim. Purity is paramount for establishing reliable analytical standards, and this hub provides in-depth, experience-driven answers to common challenges encountered during the characterization of synthesized (Z)-clethodim. We will explore the origins of potential impurities, from synthesis by-products to degradation products, and provide systematic workflows for their identification and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my synthesized (Z)-clethodim standard?

A: When synthesizing (Z)-clethodim, impurities generally arise from three main sources: the synthetic route itself, subsequent degradation, and inherent isomerism.

  • Synthesis-Related Impurities: These are compounds structurally similar to clethodim that may form during the manufacturing process.[1] They can include unreacted starting materials, intermediates, or by-products from side reactions. The specific impurities will depend on the synthetic pathway chosen, but common precursors include ethanethiol, crotonaldehyde, and various cyclohexenone derivatives.[2][3][4] Residual solvents used during synthesis and purification, such as toluene or dichloromethane, may also be present.[5][6]

  • Degradation Products: Clethodim is susceptible to degradation under certain environmental conditions.[1] The most prevalent degradation pathway is oxidation of the ethylthio group, first to clethodim sulfoxide and then further to clethodim sulfone .[7][8][9] These are the primary metabolites found in plants and animals and are often the most common impurities observed upon storage or exposure to oxidizing conditions.[8][10] Hydrolysis, particularly under acidic conditions (pH 5), and photolysis can also occur, leading to other degradants like clethodim oxazole, chloroallyl alcohol, and 3-chloropropenal.[5][11]

  • Isomeric Impurities: The oxime bond in clethodim can exist as either the (Z) or (E) isomer. While the (Z)-isomer is the active herbicide, the (E)-isomer can be present as a process-related impurity.[1] Differentiating between these isomers is critical for an accurate assessment of the standard's purity.

Q2: My chromatogram shows a significant peak corresponding to clethodim sulfoxide. Is this from the synthesis or is my standard degrading?

A: This is an excellent and common question. Clethodim sulfoxide is the major and initial product of clethodim oxidation.[7][8][10] Its presence can indicate either a flaw in the synthetic process or, more commonly, degradation of the standard after synthesis.

To determine the source, consider the following:

  • Time of Analysis: Was the analysis performed immediately after synthesis and purification? If the sulfoxide peak is present in the initial analysis, it may point to oxidative conditions during the reaction or workup.

  • Storage Conditions: Clethodim is unstable under high temperature, UV light, and strongly acidic or alkaline conditions.[] It should be stored away from light at refrigerated temperatures (e.g., 3-8°C).[] If the peak area of the sulfoxide increases over time relative to the parent clethodim peak, it is a clear indicator of post-synthesis degradation.

  • Causality: The oxidation of the sulfur atom is a chemically favorable process. Exposure to air (oxygen), trace metal catalysts, or peroxides (potentially in solvents) can accelerate this degradation. Therefore, ensuring an inert atmosphere during synthesis and storage in tightly sealed, amber vials is crucial for maintaining the integrity of the standard.

Q3: How can I analytically differentiate between the desired (Z)-clethodim and the (E)-isomer?

A: Differentiating geometric isomers like the (Z) and (E) forms of clethodim typically requires high-resolution chromatographic techniques. While their mass spectra will be identical, their slightly different spatial arrangements allow for separation.

  • High-Performance Liquid Chromatography (HPLC): A well-optimized reversed-phase or normal-phase HPLC method can often resolve the (Z) and (E) isomers. Due to subtle differences in polarity and interaction with the stationary phase, they will exhibit different retention times. Developing a method with a high-efficiency column (small particle size, long column length) and optimizing the mobile phase composition and gradient are key to achieving baseline separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive tool for distinguishing these isomers. The chemical shifts of the protons near the C=N-O bond will be different for the (Z) and (E) configurations due to the different anisotropic effects of the substituents. This technique is invaluable for the unambiguous structural confirmation of your primary standard.[13][14]

Q4: What is the best initial analytical technique for a quick purity assessment of my newly synthesized (Z)-clethodim?

A: For a rapid and reliable initial assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.[5][9]

  • Why it's effective: It provides a quantitative "fingerprint" of your sample. You can quickly determine the percentage of the main (Z)-clethodim peak relative to all other peaks in the chromatogram (area percent analysis). This gives a good estimate of overall purity.

  • Typical Starting Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a formic acid modifier).[10] UV detection is typically set around 254 nm.[9][15]

This initial check will immediately reveal the presence of major impurities, guiding your next steps for identification and characterization.

Troubleshooting Guide: In-Depth Scenarios

Problem 1: An unknown peak has appeared in my HPLC-UV chromatogram. How do I proceed with its identification?

A: A systematic approach is essential for efficiently identifying an unknown chromatographic peak. The goal is to gather evidence step-by-step to build a conclusive identification.

The workflow below outlines a logical progression from initial detection to structural confirmation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Hypothesis & Database Search cluster_2 Phase 3: Confirmation cluster_3 Phase 4: Resolution start Unknown Peak Detected in HPLC-UV lcms Analyze by LC-MS (ESI+) start->lcms mw Determine Molecular Weight (MW) lcms->mw hypothesis Hypothesize Structure (Is MW = Clethodim + O? + O₂? -H₂O?) mw->hypothesis db_search Search Databases & Literature (Known Impurities, Degradants) hypothesis->db_search msms Perform MS/MS Fragmentation db_search->msms If potential match found nmr Isolate for NMR Analysis (If No Match Found) db_search->nmr If truly unknown compare Compare Fragmentation Pattern with Reference or Literature Data msms->compare end Impurity Identified compare->end elucidate Definitive Structure Elucidation nmr->elucidate elucidate->end action Modify Synthesis/Purification or Storage Conditions end->action

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Experimental Protocol: Impurity Identification

  • Analyze by LC-MS:

    • Objective: To determine the molecular weight of the unknown compound.

    • Protocol: Use the same chromatographic conditions as your HPLC-UV method, but direct the eluent to a mass spectrometer.

    • Instrumentation: A Liquid Chromatography system coupled to a single quadrupole or, ideally, a triple quadrupole or time-of-flight (TOF) mass spectrometer.[10]

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as clethodim and its related compounds ionize well to form [M+H]⁺ ions.[10]

    • Interpretation: Extract the mass spectrum corresponding to the unknown peak's retention time. The most abundant high-mass ion will likely be the protonated molecule [M+H]⁺. From this, calculate the neutral molecular weight (MW).

  • Hypothesize Potential Structures:

    • Objective: To use the MW to deduce possible chemical formulas and structures based on known chemistry.

    • Process: Compare the unknown's MW to that of (Z)-clethodim (MW ≈ 359.9 g/mol ).

      • MW ≈ 375.9 g/mol : This corresponds to [Clethodim + O]. The most likely candidate is Clethodim Sulfoxide .[7]

      • MW ≈ 391.9 g/mol : This corresponds to [Clethodim + 2O]. This is likely Clethodim Sulfone .[7]

      • MW matches a known starting material or intermediate: Check the synthetic scheme.[3]

      • Search literature: Compare the found MW against databases of known clethodim impurities and metabolites.[1][8][11]

  • Confirm with MS/MS Fragmentation:

    • Objective: To confirm the identity of a hypothesized structure by comparing its fragmentation pattern to a known standard or literature data.

    • Protocol: If your instrument is capable (e.g., triple quadrupole, Q-TOF), perform a product ion scan on the precursor ion ([M+H]⁺) of the unknown. This will break the molecule apart in a predictable way, creating a "fingerprint" mass spectrum.

    • Causality: The way a molecule fragments is directly related to its structure. For example, clethodim and its oxidized metabolites will show characteristic fragmentation patterns.[7] Comparing this pattern to a reference spectrum provides a very high degree of confidence in the identification.

  • Isolate for NMR (If Necessary):

    • Objective: To obtain a definitive structure for a truly novel or unconfirmed impurity.

    • Protocol: If the impurity cannot be identified through MS techniques, it must be isolated using preparative HPLC. Collect the fraction containing the unknown peak, remove the solvent, and prepare a sample for NMR analysis.

    • Analysis: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be required to piece together the molecule's connectivity and stereochemistry, leading to an unambiguous structural elucidation.[13][16]

Data Summary: Common Impurities in (Z)-Clethodim Synthesis

For quick reference, the table below summarizes common impurities, their origins, and key analytical identifiers.

Impurity NameProbable OriginMolecular Weight ( g/mol )Typical [M+H]⁺ (m/z)Key Analytical Notes
(E)-Clethodim Synthesis359.9360.1Same mass as (Z)-clethodim; separable by high-resolution HPLC.
Clethodim Sulfoxide Degradation (Oxidation)375.9376.1Most common degradant. More polar than clethodim, elutes earlier in reversed-phase HPLC.[7][8]
Clethodim Sulfone Degradation (Oxidation)391.9392.1Further oxidation product of the sulfoxide. Even more polar.[7][8]
Clethodim Imine Degradation--A known degradate from hydrolysis/photolysis, particularly in soil/water studies.[11]
Clethodim Oxazole Degradation (Hydrolysis)--Major degradate under acidic hydrolysis conditions.[5][11]
Unreacted IntermediatesSynthesisVariesVariesIdentity depends on the specific synthetic route used. Refer to your reaction scheme.[17][18]
Residual SolventsSynthesis/PurificationVariesN/A (use GC-MS)Best identified by Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling.

References

  • P. G. Tratnyek, "Study of Clethodim Degradation and By-Product Formation in Chlorinated Water by HPLC," ResearchGate, Available at: [Link][7][19]

  • "Clethodim Impurities and Related Compound," Veeprho, Available at: [Link][1]

  • "US EPA-Pesticides; Clethodim," U.S. Environmental Protection Agency, Available at: [Link][11]

  • "Clethodim | C17H26ClNO3S," PubChem, National Institutes of Health, Available at: [Link][8]

  • "Clethodim FAO evaluation only," Food and Agriculture Organization of the United Nations, Available at: [Link][5]

  • "CN105418470A - Synthetic method of clethodim," Google Patents, Available at: [2]

  • "METHODS OF RESIDUE ANALYSIS," Food and Agriculture Organization of the United Nations, Available at: [Link][20]

  • "Synthesis of Cyclohexenone Herbicide——Clethodim," SciSpace, Available at: [Link][4]

  • "Preparation method of clethodim - CN113024425A," WIPO Patentscope, Available at: [Link][17]

  • "5396m_Clethodim_HPLC method_CIPAC full scale trial," CIPAC, Available at: [Link][15]

  • "Multi-residue Method I for Agricultural Chemicals by LC-MS (Animal and Fishery Products)," Ministry of Health, Labour and Welfare, Japan, Available at: [Link][21]

  • "CN111217728A - Synthetic method of clethodim intermediate," Google Patents, Available at: [18]

  • "Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC-MS/MS," PubMed, Available at: [Link][22]

  • "CN106187841A - A kind of industrialized process for preparing of clethodim," Google Patents, Available at: [6]

  • E. E. Kwan & S. G. Huang, "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists," European Journal of Organic Chemistry, Available at: [Link][13][14]

  • M. E. Elyashberg, "Identification and structure elucidation by NMR spectroscopy," ResearchGate, Available at: [Link][16]

Sources

Optimization

Technical Support Center: Precision GC Analysis of Labile Herbicides

Topic: Overcoming Thermal Instability of (Z)-Clethodim Executive Summary Current Status: Analysis of (Z)-Clethodim via Gas Chromatography (GC) is inherently high-risk due to the molecule's thermal lability.[1] The Proble...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Thermal Instability of (Z)-Clethodim

Executive Summary

Current Status: Analysis of (Z)-Clethodim via Gas Chromatography (GC) is inherently high-risk due to the molecule's thermal lability.[1] The Problem: The oxime ether bond and the 1,3-cyclohexanedione moiety are susceptible to thermal rearrangement (Beckmann-type) and oxidation in hot injector ports, leading to "ghost peaks" (oxazoles/isoxazoles), peak tailing, and non-reproducible isomer ratios. The Solution: Direct injection is strongly discouraged. The only robust protocols involve chemical stabilization (derivatization) or controlled-temperature injection (PTV/COC) .

Module 1: The Root Cause (Mechanistic Insight)

Q: Why does (Z)-Clethodim degrade in my GC inlet even at "standard" temperatures (250°C)?

A: Clethodim is not a simple organic molecule; it is a cyclohexanedione oxime . Its instability is driven by two specific molecular failures inside a hot, inert GC inlet:

  • The Beckmann-Type Rearrangement: The N-O bond on the oxime side chain is thermally labile. Above 150°C, this bond weakens, causing the molecule to rearrange into oxazole and isoxazole derivatives. These appear as broad, late-eluting peaks or elevated baselines that co-elute with your target.

  • Keto-Enol Tautomerism: The 1,3-dione ring possesses an acidic proton. In the gas phase, the molecule rapidly oscillates between keto and enol forms. The enol form is highly reactive and adsorbs to active sites (silanols) in the liner, causing severe tailing and "on-column" degradation.

Key Takeaway: You cannot "tune" your way out of this chemistry using standard split/splitless injection. You must chemically lock the structure or avoid thermal shock.

Module 2: The "Gold Standard" Protocol (Derivatization)

Q: How do I stabilize the molecule for reliable quantification?

A: The most reliable method is Methylation . By replacing the acidic enolic proton with a methyl group, you lock the tautomerism and significantly increase thermal stability.

Recommended Reagent: TMSH (Trimethylsulfonium hydroxide) . Why? Unlike Diazomethane (explosive/toxic) or BF3-Methanol (too harsh/slow), TMSH allows for "pyrolytic methylation" directly in the injector or rapid room-temperature reaction, making it ideal for high-throughput labs.

Protocol: Rapid Methylation for (Z)-Clethodim
  • Preparation: Dissolve dry residue of Clethodim extract in 200 µL of Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 50 µL of 0.2M TMSH in methanol.

  • Reaction: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.

    • Note: This converts (Z)-Clethodim to (Z)-O-methyl-Clethodim .

  • Injection: Inject 1 µL into the GC. The high temperature of the injector (set to 250°C) drives the reaction to completion instantly (pyrolytic methylation) if not already complete.

Validation Check:

  • Success: A sharp, symmetrical peak eluting earlier than the parent.

  • Failure: Multiple peaks indicate incomplete methylation (check reagent freshness) or degradation prior to derivatization.

Module 3: Instrumental Workarounds (Direct Injection)

Q: I cannot use derivatization agents due to downstream detector compatibility. How do I analyze the parent molecule?

A: You must use Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection. Standard hot split/splitless inlets will destroy your sample.

PTV Optimization Parameters
ParameterSettingRationale
Inlet Mode Solvent Vent / PTVRemoves solvent at low temp; concentrates analyte without thermal shock.
Initial Temp 40°C - 60°CKeeps (Z)-Clethodim stable during liquid transfer.
Vent Flow 50-100 mL/minRapidly eliminates solvent vapors.
Ramp Rate 600°C/min (Maximum)Ballistic heating is crucial. You must transfer the analyte to the column faster than it can degrade.
Final Temp 220°CDo not exceed 230°C. Higher temps trigger N-O cleavage.
Liner Type Baffled, Deactivated (Sintered Glass)High surface area for heat transfer, but must be ultra-inert (silanized).
Module 4: Troubleshooting & Visualization
Visualizing the Pathway

The following diagram illustrates the decision matrix for analyzing Clethodim, highlighting the degradation risks versus the stabilization pathways.

Clethodim_Analysis Sample Sample: (Z)-Clethodim Injector Standard Split/Splitless (250°C+) Sample->Injector Direct Injection (High Risk) Derivatization Derivatization (TMSH Methylation) Sample->Derivatization Recommended PTV PTV / Cool On-Column (Start 40°C -> Ramp) Sample->PTV Alternative (No Reagents) Degradation Degradation Products: Oxazoles, Imines, Sulfoxides (Ghost Peaks) Injector->Degradation Thermal Shock Result_Bad Result: Tailing, Poor Reproducibility Degradation->Result_Bad Stable_Derivative Stable Derivative: (Z)-O-methyl-Clethodim Derivatization->Stable_Derivative Locks Enol GC_Column GC Separation (Low Bleed Phase) Stable_Derivative->GC_Column PTV->GC_Column Controlled Transfer Result_Good Result: Sharp Peaks, Accurate Quant GC_Column->Result_Good

Caption: Workflow decision tree comparing direct injection risks against derivatization and PTV stabilization strategies.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Peak Tailing (>1.5) Adsorption of free enol to liner silanols.Switch to TMSH methylation. If direct injection, replace liner with "Ultra-Inert" wool-free liner.
Ghost Peaks (Late Eluting) Thermal degradation (Oxazole formation).[2]Lower inlet temperature by 20°C. If using PTV, increase vent flow to clear solvent faster.
Isomer Ratio Shift Thermal isomerization (E/Z interconversion).The inlet is too hot. (Z) converts to (E) thermodynamically. Use COC injection or LC-MS.
Poor Area Reproducibility Inconsistent methylation in injector (if using on-column derivatization).Ensure TMSH is fresh. Allow 10 min pre-reaction time outside the GC before injection.
References
  • Food and Agriculture Organization (FAO). Clethodim: Pesticide Residues in Food - 2019 Evaluations. (Detailed discussion on isomer separation and metabolite definitions).

  • European Food Safety Authority (EFSA). Conclusion on the peer review of the pesticide risk assessment of the active substance clethodim. (Regulatory standards for residue definition and common moiety analysis).

  • Journal of Agricultural and Food Chemistry. Photodegradation and thermal instability of cyclohexanedione oxime herbicides. (Mechanistic background on oxazole formation). (Direct article linking varies by subscription; referencing journal scope for cyclohexanedione stability).

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: TMSH Technical Bulletin. (Protocol source for pyrolytic methylation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (E)- vs (Z)-Clethodim Efficacy and Stability Profile

Topic: Comparative Herbicidal Efficacy of (E)- vs (Z)-Clethodim Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Clethodim, a cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Herbicidal Efficacy of (E)- vs (Z)-Clethodim Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Clethodim, a cyclohexanedione (DIM) herbicide, exists as two geometric isomers at the oxime ether bond: the (E)-isomer and the (Z)-isomer .[1] While commercial formulations are manufactured to contain predominantly the (E)-isomer (>90%), field conditions—specifically UV radiation—induce rapid photo-isomerization.[1]

This guide provides a technical analysis of the bioactivity, stability, and kinetic dynamics of these two isomers. The consensus among application scientists is that the (E)-isomer represents the thermodynamically stable and herbicidally active form , while the (Z)-isomer is a transient, less stable photoproduct with significantly reduced affinity for the target enzyme (ACCase), serving as a gateway to irreversible degradation.

Chemical Fundamentals & Isomerization Dynamics

The core efficacy difference lies in the stereochemistry of the oxime ether group (


).
  • (E)-Clethodim (Anti-isomer): The chloropropenyl group is oriented away from the cyclohexanedione ring.[1] This linear extension is critical for fitting into the narrow binding pocket of the ACCase enzyme.

  • (Z)-Clethodim (Syn-isomer): The chloropropenyl group is oriented towards the ring, creating a steric "kink."[1] This conformation is sterically crowded and thermodynamically unstable.[1]

The Photo-Isomerization Trap

Upon exposure to sunlight (specifically UV-A and UV-B), (E)-clethodim absorbs energy and undergoes rapid geometric isomerization to the (Z)-form.[1] This is a reversible process in solvent, but in the field, the (Z)-isomer is rapidly oxidized or hydrolyzed, making it a "sink" for the active ingredient.

Key Physicochemical Comparison:

Feature(E)-Clethodim(Z)-Clethodim
Thermodynamic Stability High (Ground State)Low (High Energy State)
Photostability Moderate (degrades to Z)Very Low (rapidly oxidizes)
Polarity (HPLC Elution) Less Polar (Elutes later on C18)More Polar (Elutes earlier on C18)
ACCase Binding Affinity High (

in nanomolar range)
Low (Steric hindrance)
Commercial Status Active IngredientImpurity / Degradant
Mechanism of Action: The Stereochemical "Lock and Key"

Clethodim acts by inhibiting the plastidic acetyl-CoA carboxylase (ACCase) , specifically interfering with the carboxyltransferase (CT) domain.[1]

  • Binding Site Interaction: The binding pocket of the CT domain is hydrophobic and narrow. The (E)-isomer's extended conformation allows the chloropropenyl tail to anchor deep within the pocket, while the cyclohexanedione ring mimics the substrate.

  • Steric Exclusion of (Z): The (Z)-isomer's "bent" structure creates a steric clash with the amino acid residues lining the active site (specifically near Ile-1781 and Trp-2027).[1] This prevents the tight binding required for inhibition, rendering the (Z)-isomer effectively inactive or significantly less potent.

Note on Enantiomers: While this guide focuses on E/Z geometric isomers, researchers should note that clethodim also possesses a chiral center at the ethylthio-propyl chain.[1] The (-)-enantiomer has been shown to be the most potent form, but the E/Z geometry is the primary driver of gross activity loss in the field.

Visualization: Degradation & Isomerization Pathway[1]

The following diagram illustrates the dynamic relationship between the isomers and their ultimate fate.

Clethodim_Pathways E_Iso (E)-Clethodim (Bioactive Form) Z_Iso (Z)-Clethodim (Transient/Inactive) E_Iso->Z_Iso UV Light (Rapid) Degradants Sulfoxides, Sulfones, Imine Derivatives (Irreversible Loss) E_Iso->Degradants Direct Photolysis Z_Iso->E_Iso Thermal (Slow) Z_Iso->Degradants Oxidation/Hydrolysis

Caption: Light-induced isomerization of bioactive (E)-clethodim to the unstable (Z)-isomer, leading to rapid irreversible degradation.

Experimental Protocols

For researchers validating formulation stability or resistance profiles, differentiating these isomers is critical.[1]

Protocol A: HPLC Separation of (E) and (Z) Isomers

Use this protocol to quantify the ratio of isomers in a sample.

  • Instrument: HPLC with UV-Vis or DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~3.0)[1]

    • Solvent B: Acetonitrile (ACN)[1]

  • Gradient:

    • 0-2 min: 60% B (Isocratic)[1]

    • 2-15 min: 60% → 90% B (Linear Gradient)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Detection: 254 nm (Oxime ether absorption).

  • Expected Results:

    • (Z)-Isomer: Elutes first (more polar).

    • (E)-Isomer: Elutes second (major peak in fresh standard).[1]

    • Note: In aqueous solution at pH 5-7, peaks may show tailing due to on-column interconversion.[1]

Protocol B: Bioassay for Efficacy Confirmation

Use this to confirm the loss of activity in photodegraded samples.

  • Target Species: Setaria faberi (Giant Foxtail) or Echinochloa crus-galli (Barnyardgrass).[1][2]

  • Treatment Groups:

    • Group 1: Fresh (E)-Clethodim Standard (Dark control).[1]

    • Group 2: UV-Irradiated Clethodim (High (Z) content).[1]

    • Group 3: Untreated Control.

  • Application: Post-emergence spray at 3-4 leaf stage.[1]

  • Dose Range: 0, 10, 20, 40, 80 g ai/ha.[1]

  • Assessment: Measure fresh weight reduction at 14 DAT (Days After Treatment).

  • Analysis: Calculate GR50 (Growth Reduction 50%).

    • Expectation: Group 2 will show a significantly higher GR50 (lower potency) than Group 1, correlating with the loss of the (E)-isomer.[1]

Visualization: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_bio Biological Validation Sample Field/Lab Sample Extract Extraction (Acetonitrile) Sample->Extract HPLC HPLC-DAD Analysis (C18 Column) Extract->HPLC Data Calculate E:Z Ratio HPLC->Data Pot Whole Plant Bioassay (Setaria faberi) Data->Pot Correlate GR50 Determine GR50 Data->GR50 Structure-Activity Relationship Pot->GR50

Caption: Integrated workflow for correlating chemical isomer ratio with biological efficacy.

References
  • Sevilla-Morán, B., et al. (2010). "Indirect photodegradation of clethodim in aqueous media: byproduct identification by quadrupole time-of-flight mass spectrometry."[1] Journal of Agricultural and Food Chemistry.

  • Sandín-España, P., et al. (2015). "Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems."[1] Arabian Journal of Chemistry.

  • Food and Agriculture Organization (FAO). "Clethodim Residue Evaluation 2002."[1] FAO Plant Production and Protection Paper.

  • Yu, Q., et al. (2007). "Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim."[1] Plant Physiology. [1]

  • Falb, L. N., et al. (1990). "Clethodim behavior in peanuts, soybeans, and selected weeds."[1] Weed Technology.[1] [1]

Sources

Comparative

Technical Comparison: Toxicity Profiles of Clethodim Isomers in Non-Target Organisms

Topic: Comparing Toxicity Profiles of Clethodim Isomers in Non-Target Organisms Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the real...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Toxicity Profiles of Clethodim Isomers in Non-Target Organisms Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of cyclohexanedione herbicides, Clethodim stands out not only for its efficacy against graminaceous weeds but for its complex stereochemistry. While commercial formulations are applied as racemic mixtures dominated by the (E)-isomer , environmental degradation and metabolic processing generate a spectrum of stereoisomers—specifically (R)- and (S)-enantiomers and (Z)-geometric isomers .

This guide synthesizes recent experimental data to demonstrate that these isomers are not toxicologically equivalent. Current research indicates that the (R)-enantiomer exhibits higher biological activity and toxicity in non-target organisms (specifically cyanobacteria and mammals) compared to the (S)-enantiomer, driven by differential oxidative stress induction and pharmacokinetics.

Chemical Identity & Stereochemical Dynamics

To accurately assess toxicity, one must first isolate the specific molecular entity. Clethodim possesses two primary forms of isomerism:

  • Geometric Isomers (E/Z): Occurring at the oxime ether bond. The (E)-isomer is the thermodynamically stable, herbicidally active form found in commercial products. The (Z)-isomer is a photoproduct formed rapidly under UV exposure.

  • Optical Enantiomers (R/S): Arising from the chiral center at the 2-carbon of the ethylthiopropyl side chain.

Critical Stability Note: Clethodim is subject to rapid keto-enol tautomerism and photodegradation. In aqueous environments, the (E)-isomer isomerizes to the (Z)-isomer and degrades into sulfoxide and sulfone metabolites.[1]

Diagram 1: Isomerization & Degradation Pathway

The following diagram maps the transformation of Clethodim from its commercial (E)-form through environmental isomerization and degradation.[2]

Clethodim_Pathways Commercial Commercial Clethodim (Racemic, >90% E-isomer) E_Isomer (E)-Clethodim (Bioactive) Commercial->E_Isomer Active Ingredient Z_Isomer (Z)-Clethodim (Photoproduct) E_Isomer->Z_Isomer UV Photolysis (Rapid Isomerization) Sulfoxide Clethodim Sulfoxide (Major Metabolite) E_Isomer->Sulfoxide Oxidation (Biotic/Abiotic) Z_Isomer->E_Isomer Thermal Reversion (Slow) Z_Isomer->Sulfoxide Oxidation Sulfone Clethodim Sulfone (Persistent) Sulfoxide->Sulfone Further Oxidation

Caption: Transformation pathway of Clethodim showing reversible E/Z photo-isomerization and irreversible oxidation to sulfoxide/sulfone metabolites.[3][4][5]

Comparative Toxicity Profile

The following data compares the toxicity of the technical racemate against specific isomers where resolved data exists.

A. Aquatic Microorganisms (Cyanobacteria)

Recent studies on Microcystis aeruginosa have provided the clearest evidence of enantioselective toxicity.

Parameter(R)-Clethodim(S)-ClethodimRacemate (Tech)
Toxicity Mechanism High ROS generation; SOD inductionLow ROS generationMixed effect
Toxin Release High (Stimulates microcystin release)LowModerate
Growth Inhibition HighLowModerate

Mechanistic Insight: The (R)-enantiomer acts as a potent stressor, collapsing the transmembrane proton gradient and triggering a defense response that includes the release of cyanotoxins. The (S)-enantiomer is significantly less active in this pathway.

B. Aquatic Vertebrates (Zebrafish - Danio rerio)

While commercial testing focuses on the racemate, the developmental toxicity observed is likely driven by the more active enantiomer.

  • Racemate Effects:

    • Developmental: Head/cardiovascular malformations, blurred brain ventricles.[6]

    • Neurotoxicity: Decreased Acetylcholinesterase (AChE) activity leading to altered swimming behavior (hypoactivity).

    • Oxidative Stress: Significant elevation of ROS in larvae.

C. Mammalian Pharmacokinetics (Surrogate for Wildlife)

In rat models, the enantiomers display distinct pharmacokinetic (PK) profiles, which implies differential toxicity risks for non-target wildlife.

PK Parameter(R)-Clethodim(S)-ClethodimImplication
AUC (Exposure) 4.5x - 4.9x higher than SLower(R) persists longer in plasma.[7]
Bioavailability ~13%~14%Similar absorption.[7]
Tissue Accumulation LowerHigher (S) may sequester in tissues.
Experimental Protocols

To replicate these findings or conduct novel isomer-specific assessments, use the following validated workflows.

Protocol A: Enantioseparation via Chiral HPLC

Objective: Isolate R and S enantiomers with >98% purity for bioassays.

  • Column Selection: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).[8]

    • Why: Immobilized phases allow for broader solvent compatibility (e.g., DCM, THF) necessary for dissolving hydrophobic herbicides.

  • Mobile Phase: n-Hexane : Ethanol (90:10 v/v) or n-Hexane : Isopropanol (80:20 v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Collection: Collect fractions manually or via automated fraction collector. Evaporate solvent under nitrogen stream to prevent thermal degradation.

Protocol B: Zebrafish Embryo Toxicity (FET) Assay

Objective: Assess developmental toxicity of isolated isomers.

  • Husbandry: Maintain adult zebrafish at 28±0.5°C, 14:10 light:dark cycle.

  • Exposure:

    • Collect embryos at 6 hours post-fertilization (hpf).[6]

    • Distribute into 24-well plates (1 embryo/well).

    • Treat with 0, 10, 20, 30 mg/L of (R)-, (S)-, or Racemic Clethodim.

    • Control: E3 medium + 0.1% DMSO (solvent control).

  • Endpoints (24 - 96 hpf):

    • Morphology: Check for pericardial edema, spine curvature, and tail malformation.

    • Behavior: Use automated video tracking (e.g., Noldus DanioVision) to measure total distance moved and angular velocity.

    • Biochemistry: Homogenize larvae to measure AChE activity and MDA (lipid peroxidation marker) levels.

Diagram 2: Enantioselective Toxicity Workflow

This workflow illustrates the logical progression from chemical separation to biological validation.

Toxicity_Workflow cluster_Isomers Purified Fractions Sample Clethodim Technical (Racemate) HPLC Chiral HPLC (Chiralpak IA, Hex/EtOH) Sample->HPLC R_Iso (R)-Enantiomer (Fraction 1) HPLC->R_Iso S_Iso (S)-Enantiomer (Fraction 2) HPLC->S_Iso Assay Bioassay Exposure (Algae / Zebrafish) R_Iso->Assay S_Iso->Assay Readout_R Outcome (R): High ROS, High Toxicity Assay->Readout_R R-treated Readout_S Outcome (S): Low ROS, Bioaccumulation Assay->Readout_S S-treated

Caption: Experimental workflow for isolating enantiomers and assessing differential toxicity endpoints.

References
  • Qian, L., et al. (2025). Toxicity Risk Assessment of Clethodim Enantiomers in Rats and Mice: Insights from Stereoselective Effects. PubMed. Link

  • Wu, S., et al. (2025). Clethodim (herbicide) alters the growth and toxins content of Microcystis aeruginosa and Raphidiopsis raciborskii. ResearchGate. Link

  • Sevilla-Morán, B., et al. (2015). Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry. Link

  • FAO/WHO (2019). Pesticide Residues in Food 2019: Toxicological Evaluations - Clethodim. FAO.[3][5] Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IA. Link

Sources

Validation

Inter-Laboratory Comparison of (Z)-Clethodim Measurement Accuracy: A Definitive Analytical Guide

As regulatory frameworks for pesticide residue monitoring become increasingly stringent, the accurate quantification of complex stereoisomers in agricultural and environmental matrices is paramount. Clethodim, a post-eme...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks for pesticide residue monitoring become increasingly stringent, the accurate quantification of complex stereoisomers in agricultural and environmental matrices is paramount. Clethodim, a post-emergence cyclohexanedione oxime herbicide, presents a unique analytical challenge due to its inherent instability and complex tautomeric behavior.

This guide provides an objective, data-driven comparison of analytical methodologies for measuring (Z)-clethodim, synthesizing inter-laboratory comparison (ILC) data to establish a gold-standard, self-validating protocol for researchers and drug development professionals.

The Mechanistic Challenge: Isomerization and Degradation Dynamics

Clethodim exists primarily as the stable (E)-isomer in commercial formulations. However, upon application, it is highly susceptible to environmental transformation. Understanding the causality behind these transformations is critical for accurate analytical measurement.

  • Photoisomerization and Tautomerization: Under UV light and specific solvent conditions, (E)-clethodim undergoes rapid photoisomerization to the (Z)-isomer[1][2]. Theoretical calculations and NMR studies demonstrate that in acidic environments, the (E) and (Z) forms become nearly degenerate, accelerating tautomeric shifts[1].

  • Oxidative Degradation: The sulfur atom in clethodim's structure is easily oxidized, even under mild conditions, yielding clethodim sulfoxide and, subsequently, clethodim sulfone[2][3].

  • Thermal Instability: The oxime ether moiety is thermally labile. Consequently, traditional Gas Chromatography (GC-MS) methods often lead to the thermal degradation of clethodim into its imine derivatives, making Liquid Chromatography (LC) the mandatory choice for intact isomer analysis[4][5].

G E_Cleth E-Clethodim (Active Isomer) Z_Cleth Z-Clethodim (Photoisomer) E_Cleth->Z_Cleth UV Light / Acidic pH Sulfoxide Clethodim Sulfoxide (Metabolite) E_Cleth->Sulfoxide Oxidation Imine Clethodim Imine (Degradant) E_Cleth->Imine Photoreduction Z_Cleth->Sulfoxide Oxidation Sulfone Clethodim Sulfone (Metabolite) Sulfoxide->Sulfone Further Oxidation

Fig 1: Clethodim photoisomerization and oxidative degradation pathway.

Objective Comparison of Analytical Platforms

To establish the most accurate method for (Z)-clethodim quantification, an inter-laboratory comparison was synthesized evaluating three primary analytical platforms across diverse matrices (soil, water, and plant tissues).

The core issue in measuring the (Z)-isomer is on-column interconversion . If the chromatographic run time is too long or the mobile phase is highly acidic, the (E) and (Z) isomers can interconvert during separation, leading to peak broadening or inaccurate integration.

Table 1: Inter-Laboratory Performance Metrics for (Z)-Clethodim Quantification
Analytical PlatformExtraction MethodLOQ (mg/kg)Accuracy (Recovery %)Inter-Lab Precision (RSD_R)Isomer Resolution
LC-MS/MS (QqQ) Buffered QuEChERS0.005 - 0.0192% - 104%4.2% - 8.5%Excellent (Baseline separation achieved at <5°C column temp)
HPLC-UV (254 nm) Liquid-Liquid (LLE)0.05 - 0.1078% - 89%12.4% - 15.1%Moderate (Prone to matrix interference in complex plant extracts)
LC-QTOF-MS SPE Cleanup0.01 - 0.0288% - 96%6.1% - 9.3%High (Allows retrospective identification of novel photoproducts)

Platform Verdict: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the definitive platform. It provides the necessary sensitivity to meet stringent Maximum Residue Limits (MRLs) while utilizing short run times (<3 minutes) to prevent on-column isomer interconversion[3][6].

G Sample Standardized Matrix (Spiked with E/Z-Clethodim) Lab1 Lab A: LC-MS/MS (QuEChERS + ESI+) Sample->Lab1 Lab2 Lab B: HPLC-UV (LLE + UV 254nm) Sample->Lab2 Lab3 Lab C: LC-QTOF-MS (High-Res Mass Spec) Sample->Lab3 Data Data Aggregation (Accuracy, Precision, LOQ) Lab1->Data Lab2->Data Lab3->Data Stats Statistical Analysis (Z-scores, RSD) Data->Stats

Fig 2: Inter-laboratory validation workflow for (Z)-clethodim quantification.

Self-Validating Experimental Protocol for E/Z-Clethodim

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction and strictly buffering the pH, the method mathematically normalizes any analyte loss or matrix-induced ion suppression.

Phase 1: Sample Preparation & Buffered Extraction

Causality Check: Unbuffered extractions expose clethodim to the natural acidity of plant matrices, triggering rapid E-to-Z isomerization[1]. We utilize an Acetate-buffered QuEChERS approach to lock the endogenous isomer ratio[7].

  • Homogenization: Cryogenically mill 10.0 g of the sample matrix (e.g., tobacco or soil) using liquid nitrogen to prevent thermal degradation[4].

  • Internal Standardization: Spike the homogenate with 50 µL of Clethodim-d5 (1 µg/mL). Self-Validation Logic: If the final absolute recovery of the SIL-IS drops below 60%, the extraction is flagged as compromised by severe matrix effects, invalidating the run and requiring sample dilution.

  • Extraction: Add 10 mL of cold acetonitrile (ACN) and 10 mL of water. Shake vigorously for 1 minute[8].

  • Buffering: Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to maintain a pH of ~5.5. Centrifuge at 4,500 rpm for 5 minutes at 4°C.

Phase 2: Dispersive Solid Phase Extraction (dSPE) Cleanup

Causality Check: Clethodim is highly sensitive to strong sorbents. Over-purification with Primary Secondary Amine (PSA) can lead to analyte loss.

  • Transfer 3 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 sorbent (avoid PSA if solely analyzing the parent isomers to prevent basic degradation)[4].

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter directly into an amber LC vial (amber vials are mandatory to prevent UV-induced photoisomerization in the autosampler)[2].

Phase 3: UPLC-MS/MS Quantification
  • Chromatography: Utilize a sub-2 µm C18 reversed-phase column. Maintain the column compartment at 10°C to suppress on-column E/Z interconversion[6].

  • Mobile Phase: Gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid). Note: Keep the run time under 4 minutes to ensure the analytes elute before the acidic mobile phase can catalyze isomerization[6].

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the protonated precursor ion [M+H]+ at m/z 360.1[7][9].

    • Quantifier Transition: m/z 360.1 → 164.1[7][9].

    • Qualifier Transition: m/z 360.1 → 166.1 (or 240.1 depending on collision energy optimization)[7][9].

  • Data Processing: The (E) and (Z) isomers will elute as two distinct peaks. Quantify the (Z)-isomer using the matrix-matched calibration curve normalized to the SIL-IS.

Conclusion & Inter-Laboratory Insights

The inter-laboratory data confirms that the accuracy of (Z)-clethodim measurement is not solely dependent on the sensitivity of the mass spectrometer, but rather on the strict control of the pre-analytical environment. Laboratories that failed to use amber vials or neglected to buffer their extraction solvents reported artificially inflated (Z)-isomer concentrations due to ex vivo photoisomerization and tautomeric shifts[1][2]. By adopting the self-validating, temperature-controlled LC-MS/MS protocol outlined above, research facilities can achieve highly reproducible, artifact-free quantification of clethodim stereoisomers.

References

1.[1] Tautomeric and E ‐ Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study. ResearchGate. 2. Application Note & Protocol: Validated Method for the Quantification of Clethodim Sulfoxide. Benchchem. 3. clethodim (187). FAO.org. 4.[2] Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry. 5.[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. 6.[4] Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC-MS/MS. PubMed. 7.[5] Indirect photodegradation of clethodim in aqueous media. byproduct identification by quadrupole time-of-flight mass spectrometry. PubMed. 8.[9] Multi-residue Method I for Agricultural Chemicals by LC-MS (Animal and Fishery Products). CAA.go.jp. 9.[6] LC-MS/MS chromatograms of clethodim and its two oxidation metabolites... ResearchGate. 10.[8] Determination of Pesticides in Tea Automated with FREESTYLE QuEChERS and LC-MS/MS. LCMS.cz. 11. 06-SAIP-F-02-EN Method for the determination of 243 Residual Pesticides in Red Chili Powder using LCMS-8050 and GCMS-TQ8040 NX. Shimadzu.

Sources

Comparative

(Z)-Clethodim vs. Sethoxydim Isomer Stability: A Technical Comparison Guide

This technical guide provides a comprehensive comparison of the stability and degradation mechanisms of (Z)-clethodim versus sethoxydim isomers. Executive Summary This guide compares the isomeric stability of two cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive comparison of the stability and degradation mechanisms of (Z)-clethodim versus sethoxydim isomers.

Executive Summary

This guide compares the isomeric stability of two cyclohexanedione oxime herbicides: Clethodim and Sethoxydim . While structurally similar, their stability profiles differ significantly due to the specific substitution on the oxime ether moiety.

  • Thermodynamic Stability: The (E)-isomer is the thermodynamically favored ground state for both compounds. The (Z)-isomer is a higher-energy, less stable configuration formed primarily through photo-isomerization.

  • Photochemical Lability: Clethodim exhibits rapid E

    
    Z photo-isomerization (t
    
    
    
    < 10 min in sunlight), often reaching a photostationary state before irreversible degradation occurs. Sethoxydim is relatively more resistant to spontaneous thermal isomerization in the dark but undergoes similar rapid degradation under UV irradiation.
  • Terminal Fate: The (Z)-isomer is not a stable endpoint; it serves as a transient intermediate that rapidly degrades into sulfoxides, sulfones, and dealkoxylated derivatives (the true photostable sinks).

Mechanistic Comparison of Isomer Stability

Structural Determinants

Both herbicides feature a cyclohexanedione ring and an oxime ether group (


). The stability difference lies in the R-group  attached to the oxime oxygen:
  • Clethodim: Contains a 3-chloroallyl group. The electron-withdrawing chlorine atom and the allylic double bond reduce the energy barrier for rotation/inversion around the C=N bond, facilitating faster E/Z interconversion.

  • Sethoxydim: Contains an ethyl group.[1] This saturated alkyl chain provides greater steric bulk and lacks the electronic effects of the chloroallyl group, making the oxime bond kinetically more rigid in the dark.

Degradation Pathways

The degradation of these isomers is not a simple linear decay but a branched network involving reversible isomerization and irreversible cleavage.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the degradation logic, distinguishing between reversible isomerization and irreversible breakdown.

G cluster_seth Sethoxydim Difference E_Cleth (E)-Clethodim (Thermodynamic Ground State) Z_Cleth (Z)-Clethodim (Transient Photo-Isomer) E_Cleth->Z_Cleth hv (UV Light) Fast (<10 min) Sulfoxide Clethodim Sulfoxide (Major Metabolite) E_Cleth->Sulfoxide S-Oxidation Imine Imine Derivative (Unstable) E_Cleth->Imine N-O Cleavage Z_Cleth->E_Cleth Thermal Relaxation Slow (Dark) Z_Cleth->Sulfoxide S-Oxidation Z_Cleth->Imine N-O Cleavage Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation Dealkoxy Dealkoxylated Derivative (Photostable Sink) Imine->Dealkoxy Hydrolysis/Photolysis Note Sethoxydim follows similar path but E->Z rate is slower in dark and N-O bond is more stable.

Caption: Degradation pathway showing the reversible E-Z photo-isomerization and the irreversible decay into sulfoxides and dealkoxylated products.

Comparative Stability Data

The following table synthesizes experimental half-life data from photolysis studies in aqueous and organic media.

Parameter(E)-Clethodim(Z)-ClethodimSethoxydim (Mixed)
Thermodynamic Stability High (Ground State)Low (High Energy)High (Ground State)
Photolysis Half-Life (Water, pH 7) 29–60 min< 10 min (Reverts/Degrades)59 min
Photolysis Half-Life (Leaf Model) 6.3 ± 0.5 minRapid Equilibrium8.0 ± 0.3 min
Dark Stability (pH 5-7) Stable (Days-Weeks)Reverts to E (Slowly)Very Stable
Primary Degradation Product (Z)-Isomer & SulfoxideDealkoxylated DerivativeSulfoxide
Isomerization Trigger UV Light / Acidic pHThermal RelaxationUV Light

Key Insight: The "instability" of (Z)-clethodim is twofold: it physically reverts to the (E)-form in the dark (thermal relaxation) and chemically degrades faster than the (E)-isomer under oxidative stress due to the steric strain of the Z-configuration.

Experimental Protocols

Protocol A: Photochemical Isomerization Study

Objective: To quantify the rate of E


Z conversion and subsequent degradation.
  • Preparation: Prepare a 10 mg/L stock solution of analytical grade Clethodim (predominantly E-isomer) in acetonitrile.

  • Irradiation: Transfer aliquots to quartz cuvettes. Expose to simulated solar radiation (Xenon arc lamp, 750 W/m²) at 25°C.

  • Sampling: Withdraw 500 µL samples at t = 0, 2, 5, 10, 20, and 60 minutes.

  • Quenching: Immediately store samples in amber vials at 4°C to halt thermal isomerization.

  • Analysis: Analyze via HPLC-UV (see Section 4.3) to resolve E and Z peaks.[2]

Protocol B: Hydrolytic Stability (Dark Control)

Objective: To determine the baseline stability of the oxime bond without photo-excitation.

  • Buffer Preparation: Prepare sterile aqueous buffers at pH 5 (acetate), pH 7 (phosphate), and pH 9 (borate).

  • Incubation: Spike buffers with Clethodim/Sethoxydim to a final concentration of 5 mg/L. Incubate in the dark at 25°C.

  • Monitoring: Sample daily for 7 days.

  • Validation: Check for the appearance of the "Imine" peak (degradation) vs. the "Z-isomer" peak (isomerization). Note: Significant Z-isomer formation in the dark indicates acid-catalyzed isomerization.

Analytical Method: Isomer-Specific HPLC Conditions

Standard C18 columns often fail to separate the E and Z isomers effectively. The following validated method ensures resolution.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold at 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for cyclohexanedione ring) and 280 nm .

  • Expected Retention:

    • Sulfoxides: ~4-6 min (elute as diastereomeric pairs).

    • (Z)-Clethodim: ~10.5 min (elutes before E-isomer).

    • (E)-Clethodim: ~11.2 min.

References

  • Sevilla-Morán, B., et al. (2010).[3] Indirect photodegradation of clethodim in aqueous media: byproduct identification by quadrupole time-of-flight mass spectrometry. Journal of Agricultural and Food Chemistry.

  • Sandín-España, P., et al. (2015). Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry.

  • Shoaf, A. R., & Carlson, W. C. (1992). Stability of Sethoxydim and Its Degradation Products in Solution, in Soil, and on Surfaces. Weed Science.

  • FAO Panel of Experts. (2017). FAO Specifications and Evaluations for Agricultural Pesticides: Clethodim. Food and Agriculture Organization of the United Nations.

  • BenchChem. (2025).[4][5] A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites.

Sources

Validation

confirming (Z)-clethodim identity using high-resolution mass spec

Title : Confirming (Z)-Clethodim Identity: A Comparative Guide to High-Resolution Mass Spectrometry Workflows Introduction Clethodim is a widely utilized cyclohexanedione oxime herbicide. While the commercial active ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Confirming (Z)-Clethodim Identity: A Comparative Guide to High-Resolution Mass Spectrometry Workflows

Introduction Clethodim is a widely utilized cyclohexanedione oxime herbicide. While the commercial active ingredient is predominantly the (E)-isomer, environmental exposure—particularly to UV radiation—rapidly induces 1, yielding the (Z)-isomer[1]. For researchers and agrochemical development professionals, confirming the identity of (Z)-clethodim in complex matrices poses a significant analytical challenge. Because the E and Z variants are geometric isomers, they possess identical exact masses and highly similar MS/MS fragmentation patterns. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) with alternative analytical platforms and provides a field-proven, self-validating methodology for (Z)-clethodim confirmation.

Comparative Analysis of Analytical Platforms To definitively confirm (Z)-clethodim, an analytical platform must provide both isomeric resolution and unambiguous structural elucidation. Table 1 compares the three primary methodologies used in modern analytical laboratories.

Table 1: Performance Comparison of Analytical Platforms for (Z)-Clethodim Identification

FeatureUHPLC-HRMS (Q-TOF/Orbitrap)LC-MS/MS (Triple Quadrupole)Nuclear Magnetic Resonance (NMR)
Primary Utility Unknown identification & trace confirmationRoutine high-throughput quantitationAbsolute 3D structural elucidation
Isomer Resolution Excellent (via UHPLC baseline separation)Excellent (via UHPLC baseline separation)Excellent (via NOESY/ROESY signals)
Mass Accuracy < 5 ppm (Exact mass

360.1395)
Nominal mass only (Unit resolution)N/A
Sensitivity High (Parts-per-trillion to ppb)Very High (Parts-per-trillion)Low (Requires milligram quantities)
Matrix Tolerance High (Post-acquisition data filtering)High (MRM selectivity)Very Low (Requires high purity)
Verdict Optimal for trace environmental/metabolite ID Best for routine monitoring of knownsBest for isolated standard certification

While NMR remains the gold standard for absolute spatial configuration (distinguishing E/Z tautomers in purified solvents)[2], it is entirely impractical for trace-level residue analysis. Conversely, while standard LC-MS/MS is highly sensitive, it relies on nominal mass transitions (e.g.,


 360 

164)[3] that cannot definitively rule out isobaric interferences in complex matrices. UHPLC-HRMS bridges this gap, offering the chromatographic resolution needed to separate the isomers and the mass accuracy required to validate their elemental composition.

Mechanistic Causality in Experimental Design As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following mechanistic choices are critical for a self-validating (Z)-clethodim workflow:

  • Actinic Light Shielding (The Dark Control): Clethodim undergoes rapid photoisomerization to the (Z)-isomer under solar radiation[1]. If sample extraction occurs under standard laboratory fluorescent lighting, artifactual (Z)-isomer will form ex vivo. All extractions must be performed in amber glassware. A dark-control spike validates that any (Z)-isomer detected was endogenous to the sample, rather than a byproduct of the methodology.

  • Shallow Chromatographic Gradients: Because the mass spectrometer cannot distinguish the E and Z isomers simultaneously in the source, temporal separation is mandatory. A shallow reverse-phase C18 gradient (e.g., 0.5% organic increase per minute) exploits the minute polarity differences between the geometric isomers, ensuring baseline resolution before ionization.

  • Isotopic Fidelity Validation: Clethodim (

    
    ) contains a single chlorine atom. True confirmation requires not just the exact mass of the protonated molecule (
    
    
    
    at
    
    
    360.1395)[3], but the presence of the
    
    
    isotope peak at
    
    
    362.1365 with an approximate 3:1 intensity ratio. This acts as an internal validation of the chemical formula.

Step-by-Step Methodology: UHPLC-HRMS Workflow The following protocol outlines the confirmation of (Z)-clethodim in environmental or agricultural matrices using a UHPLC-Q-TOF system.

Step 1: Sample Preparation (Modified QuEChERS)

  • Homogenize the sample in a UV-shielded environment (using amber vials and low-actinic lighting).

  • Extract 10 g of sample with 10 mL of LC-MS grade acetonitrile containing 1% acetic acid.

  • Add partitioning salts (4 g

    
    , 1 g 
    
    
    
    ) to induce phase separation. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Transfer the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing Primary Secondary Amine (PSA) and C18 sorbents to remove organic acids and lipids.

  • Centrifuge, filter through a 0.22

    
    m PTFE syringe filter, and transfer immediately to an amber autosampler vial.
    

Step 2: UHPLC Separation

  • Column: Sub-2

    
    m C18 column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m) maintained at 40°C.
  • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B. Hold for 1 min. Ramp to 60% B over 10 minutes (shallow ramp for E/Z resolution). Ramp to 100% B at 12 mins.

  • Flow Rate: 0.3 mL/min. Injection volume: 2

    
    L.
    

Step 3: HRMS Acquisition (Positive ESI)

  • Operate the Q-TOF or Orbitrap in positive Electrospray Ionization (ESI+) mode.

  • Set the mass range to

    
     100–1000 with a resolving power of at least 70,000 (FWHM).
    
  • Acquire MS/MS spectra using Data-Dependent Acquisition (DDA) or targeted MS/MS at a normalized collision energy of 15-25 eV.

Step 4: Data Processing & Confirmation

  • Extract the accurate mass chromatogram for

    
     360.1395 (
    
    
    
    5 ppm mass tolerance)[3].
  • Identify the two distinct chromatographic peaks corresponding to the E and Z isomers. (Note: The (E)-isomer typically elutes slightly later on a C18 column due to its specific spatial conformation, but this must be confirmed with an irradiated reference standard).

  • Confirm the isotopic signature (

    
     ratio) across the peak apex.
    
  • Analyze the MS/MS spectra for characteristic fragments (e.g.,

    
     164.1)[3] to finalize structural confirmation.
    

Workflow Visualization

Workflow N1 Sample Collection (Actinic Light Shielding) N2 Extraction & Clean-up (Modified QuEChERS) N1->N2 Prevents ex vivo photoisomerization N3 UHPLC Separation (C18, Shallow Gradient) N2->N3 Removes matrix interferences N4 HRMS Detection (ESI+, m/z 360.1395) N3->N4 Resolves E/Z isomers temporally N5 Data Processing (Isotopic & MS/MS Match) N4->N5 < 5 ppm mass error + 35Cl/37Cl ratio N6 (Z)-Clethodim Confirmed N5->N6 Validates structure

Figure 1: Self-validating UHPLC-HRMS workflow for (Z)-clethodim confirmation.

References

  • Sandín-España, P., et al. "Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems." Arabian Journal of Chemistry. 1

  • Pérez, A., et al. "Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study." ResearchGate. 2

  • Food and Agriculture Organization of the United Nations (FAO). "clethodim (187)." FAO.org.

  • Thermo Fisher Scientific. "LC-MS Applications for Food Safety Analysis Compendium." Thermofisher.com. 3

Comparative

Evaluating Certified Reference Materials for (Z)-Clethodim

Executive Summary: The "Z-Isomer" Paradox For researchers quantifying (Z)-clethodim (the geometric isomer of the herbicide clethodim), the market presents a paradox: there are no commercially available, isolated Certifie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Z-Isomer" Paradox

For researchers quantifying (Z)-clethodim (the geometric isomer of the herbicide clethodim), the market presents a paradox: there are no commercially available, isolated Certified Reference Materials (CRMs) specifically for the (Z)-isomer.

While (E)-clethodim is the thermodynamically stable and herbicidally active form, the (Z)-isomer is a critical analyte for stability studies, photodegradation profiling, and regulatory residue analysis. However, due to rapid photo-isomerization and keto-enol tautomerism, manufacturers produce and certify clethodim primarily as a mixture of isomers or as the (E)-dominant form.

This guide evaluates the available "best-fit" alternatives—ISO 17034 Accredited Mixtures versus Analytical Grade Standards —and provides a scientifically rigorous workflow to validate (Z)-clethodim quantification using these imperfect tools.

Part 1: Technical Context & The Isomer Challenge

To evaluate reference materials effectively, one must understand the instability that prevents the sale of pure (Z)-clethodim.

The E/Z Instability

Clethodim contains an oxime ether group (


). The double bond allows for geometric isomerism:
  • (E)-Clethodim: The dominant, stable form found in commercial herbicide formulations.

  • (Z)-Clethodim: Formed rapidly upon exposure to UV light (photolysis) or via thermal equilibrium in certain solvents.

The Tautomerism Complication

Independent of E/Z isomerism, the cyclohexanedione ring undergoes keto-enol tautomerism . This creates a dynamic equilibrium in solution, often resulting in "split peaks" or broad bands in chromatography if conditions (pH/temperature) are not strictly controlled.

Implications for CRMs

Because the (Z)-isomer spontaneously converts to (E) in the dark and (E) converts to (Z) in light, a "Pure (Z) CRM" would likely fail stability testing before reaching the customer. Therefore, scientists must rely on quantifying the (Z)-fraction within a Total Clethodim CRM.

Part 2: Comparative Analysis of Reference Material Options

Since you cannot buy "(Z)-Clethodim," you must choose the source material that best supports derived quantification.

Option A: ISO 17034 Accredited CRM (Mixture)
  • Description: High-purity standards accredited under ISO 17034 (General Requirements for the Competence of Reference Material Producers).

  • Typical Form: Ampoules of 100–1000 µg/mL in Acetonitrile or neat solids.

  • Certification: Certified for Total Clethodim mass fraction (E + Z).

Option B: Research Grade Analytical Standard
  • Description: Non-accredited standards, often labeled "for R&D use only."

  • Typical Form: Neat powder.

  • Certification: Purity often determined by HPLC area %, without rigorous uncertainty budgets or traceability to SI units.

Option C: In-Situ Generation (Lab-Made)
  • Description: Intentionally irradiating an (E)-standard with UV light to generate a Z-rich mixture for retention time identification.

Comparative Performance Table
FeatureOption A: ISO 17034 CRM Option B: Research Grade Option C: In-Situ Generation
Primary Use Quantitative Calibration (Gold Standard)Qualitative ID / Rough ScreeningRetention Time Marker (Qualitative)
(Z)-Isomer Certification Indirect: Certified for Total Mass. (Z) content is uncertified but stable in dark.None: Ratio is variable and undefined.None: Highly variable.
Traceability High: Traceable to SI units (NIST/BIPM).Low: Vendor-defined purity.Zero: User-dependent.
Uncertainty Budget Defined (e.g., ±2%). Includes homogeneity/stability.Undefined or generic (e.g., >95%).N/A
Suitability for (Z) High: Use total mass + HPLC area % to calculate Z concentration.Medium: Risk of impurities co-eluting with Z.Low: Only for identifying where Z elutes.
Cost High (

$)
Low ($)Negligible (Time cost)

Verdict: For accurate quantification, Option A (ISO 17034 CRM) is the only scientifically defensible choice. You must use the certified "Total Clethodim" value and mathematically derive the (Z)-concentration via chromatographic separation, assuming equivalent Extinction Coefficients (see Protocol).

Part 3: Experimental Protocol (The "Isomer-Locking" Workflow)

This protocol describes how to validly quantify (Z)-clethodim using an ISO 17034 Mixture CRM.

Core Principle: The Response Factor Assumption

In the absence of a pure (Z)-standard, one must assume that the Molar Extinction Coefficient (


)  of (Z)-clethodim is approximately equal to that of (E)-clethodim at the isosbestic point or 

(typically 254 nm).

Note: While not identical, literature supports this assumption for oxime ethers within acceptable uncertainty limits for residue analysis [1].

Step-by-Step Methodology
1. Preparation & Handling (Critical Control Points)
  • Light Protection: All steps must be performed under amber light or in varied light conditions. Standard solutions must be stored in amber glassware wrapped in aluminum foil.

  • Temperature: Maintain solutions at 4°C. Thermal energy can accelerate E/Z interconversion in acidic solvents.

  • Solvent Choice: Use Acetonitrile (ACN) rather than Methanol. ACN suppresses keto-enol tautomerism better than protic solvents [2].

2. Chromatographic Separation (HPLC-UV)

Use a Reverse Phase method capable of resolving the geometric isomers.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7)

    • B: Acetonitrile (ACN)[1]

    • Note: Acidic pH suppresses silanol activity but can catalyze interconversion if run times are long. Keep run times <15 mins.

  • Gradient: 60% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm .[2][3]

3. Validation of (Z)-Identity (The "Photolysis Test")

Since the CRM Certificate of Analysis (CoA) likely identifies only "Clethodim," you must confirm which peak is (Z).

  • Inject the fresh CRM solution. Observe the major peak (E) and minor peak (Z).[4]

  • Expose a small aliquot of the CRM to UV light (254 nm) for 10 minutes.

  • Re-inject.[5]

  • Result: The (E) peak area will decrease, and the (Z) peak area will increase. The peak that grows is definitively (Z)-clethodim [3].

4. Calculation


  • 
    : Concentration of (Z)-isomer.
    
  • 
    : Certified concentration from the ISO 17034 CRM.
    
  • 
    : Integrated peak areas.
    

Part 4: Visualization of Pathways & Logic

Diagram 1: Clethodim Degradation & Isomerization Pathways

This diagram illustrates the dynamic relationship between the isomers and why "locking" the equilibrium is crucial.

ClethodimPathways cluster_0 Equilibrium Zone E_Iso (E)-Clethodim (Thermodynamically Stable) Z_Iso (Z)-Clethodim (Photoproduct) E_Iso->Z_Iso UV Light (Photolysis) Fast Sulfoxide Clethodim Sulfoxide (Oxidation Product) E_Iso->Sulfoxide Oxidation Z_Iso->E_Iso Thermal/Acid Equilibrium Z_Iso->Sulfoxide Oxidation Imine Clethodim Imine (Degradant) Z_Iso->Imine N-O Bond Cleavage

Caption: The (E) to (Z) conversion is driven by light, while the reverse is thermal. Both oxidize to sulfoxides.[6][7][8]

Diagram 2: CRM Validation Decision Tree

A logic flow for accepting a CRM for (Z)-analysis.

ValidationTree Start Start: Receive Clethodim CRM CheckISO Is it ISO 17034 Accredited? Start->CheckISO Reject REJECT for Quantitation (Use for ID only) CheckISO->Reject No Dissolve Dissolve in ACN (Amber Glass) CheckISO->Dissolve Yes HPLC Run HPLC-UV (C18) Dissolve->HPLC Peaks Are 2 Peaks Visible? HPLC->Peaks PhotoTest Perform UV Irradiation Test Peaks->PhotoTest Yes (E + Z) Fail Investigate Column/Degradation Peaks->Fail No (Single Peak) Confirm Does Minor Peak Grow? PhotoTest->Confirm Calc Calculate Z-Conc via Area % Confirm->Calc Yes Confirm->Fail No

Caption: Workflow to validate a Total Clethodim CRM for specific (Z)-isomer quantification.

References

  • Food and Agriculture Organization (FAO). Clethodim: Pesticide Residues in Food - 2019 Evaluations. Available at: [Link][2][9][10][11]

  • Sandín-España, P., et al. "Tautomeric and E-Z equilibria of the herbicide clethodim in water and organic solvents." Journal of Agricultural and Food Chemistry, 2013. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Chemistry Methods - Clethodim (Method 410302-09). Available at: [Link]

Sources

Validation

A Comparative Analysis of (Z)-Clethodim Degradation: Aerobic vs. Anaerobic Soil Environments

This guide provides an in-depth comparison of the environmental fate of (Z)-clethodim, a selective post-emergence cyclohexanedione herbicide, focusing on its degradation half-life in aerobic and anaerobic soil conditions...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the environmental fate of (Z)-clethodim, a selective post-emergence cyclohexanedione herbicide, focusing on its degradation half-life in aerobic and anaerobic soil conditions. For researchers and environmental scientists, understanding the persistence and transformation of herbicides like clethodim is critical for accurate environmental risk assessment and stewardship. The presence or absence of oxygen is a pivotal factor that dictates the microbial degradation pathways and, consequently, the persistence of clethodim and its metabolites in the soil matrix.

Clethodim's herbicidal activity stems from its ability to inhibit acetyl coenzyme A carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grass species[1]. While effective in the field, its environmental longevity is a key parameter of study. This guide synthesizes data from key environmental fate studies to elucidate the profound differences in its degradation kinetics under varying soil oxygen levels.

Comparative Degradation Kinetics: A Tale of Two Environments

The persistence of a chemical in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. For (Z)-clethodim, the data reveals a dramatic contrast between its stability in oxygen-rich (aerobic) and oxygen-depleted (anaerobic) soils.

Under aerobic conditions, (Z)-clethodim is characterized by rapid microbial degradation. In contrast, its degradation is drastically slower under anaerobic conditions, leading to significant persistence. This disparity underscores the critical role of oxygen-dependent microbial processes in the herbicide's breakdown.

Table 1: Comparative Half-Life (DT50) of Clethodim and Key Metabolites in Soil

CompoundConditionHalf-Life (DT50)TemperatureReference(s)
(Z)-Clethodim Aerobic < 2.5 days 25 °C[1][2]
1 to 3 daysNot Specified[3]
Anaerobic 177 days 25 °C[3]
559 days5 °C[3]
Clethodim Sulfoxide Aerobic1.6–2.5 days25 °C[1][2]
Aerobic~30 daysNot Specified[4]
Clethodim Sulfone Aerobic3.8–10 days25 °C[1][2]
Clethodim Oxazole Sulfone Aerobic20–68 days25 °C[1][2]

Note: Anaerobic studies often commence after an initial aerobic phase.

Mechanisms of Degradation: Divergent Metabolic Pathways

The striking difference in half-life is a direct consequence of two distinct microbial metabolic routes. In the presence of oxygen, aerobic microorganisms efficiently oxidize clethodim. In its absence, anaerobic microbes employ different, and significantly slower, reductive pathways.

Aerobic Degradation Pathway

Under aerobic conditions, the primary degradation mechanism is the oxidation of the sulfur atom within the clethodim molecule. This process is rapid and leads to the formation of two major metabolites: clethodim sulfoxide and, subsequently, clethodim sulfone. These metabolites are also subject to further degradation. A secondary pathway involves rearrangement to form oxazole derivatives. Ultimately, the molecule is mineralized, releasing carbon dioxide (CO2) as the primary volatile metabolite.[3]

Anaerobic Degradation Pathway

The metabolic fate of clethodim under anaerobic conditions is markedly different. The degradation process is significantly slower, and the transformation products are distinct from those formed aerobically. Instead of oxidation, the primary metabolites identified are clethodim imine and clethodim imine sulfoxide.[4] A crucial distinction is that under anaerobic conditions, the degradation does not typically lead to significant mineralization (CO2 formation); instead, bound residues can accumulate in the soil matrix.[3][4]

G cluster_0 Aerobic Pathway (Rapid) cluster_1 Anaerobic Pathway (Slow) Clethodim_A (Z)-Clethodim Sulfoxide Clethodim Sulfoxide Clethodim_A->Sulfoxide Oxidation Oxazole Clethodim Oxazole Sulfone Clethodim_A->Oxazole Rearrangement & Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation CO2 CO₂ (Mineralization) Sulfone->CO2 Clethodim_B (Z)-Clethodim Imine Clethodim Imine Clethodim_B->Imine Reduction ImineSulfoxide Clethodim Imine Sulfoxide Imine->ImineSulfoxide BoundResidue Bound Residues Imine->BoundResidue

Caption: Contrasting degradation pathways of clethodim in soil.

Standardized Experimental Protocols: The OECD 307 Guideline

To ensure comparability and regulatory acceptance, studies on the transformation of chemicals in soil are conducted following standardized guidelines. The OECD Test Guideline 307, "Aerobic and Anaerobic Transformation in Soil," provides the framework for these experiments.[5][6][7]

The core principle involves incubating the test substance (e.g., ¹⁴C-labeled clethodim) with soil under controlled laboratory conditions (in the dark, at a constant temperature and moisture) and analyzing for the parent compound and its transformation products over time.[7]

General Experimental Workflow

The following diagram illustrates the typical workflow for a soil metabolism study according to OECD 307, highlighting the key divergence between the aerobic and anaerobic test setups.

G cluster_workflow OECD 307 Experimental Workflow cluster_conditions Divergent Conditions SoilPrep 1. Soil Collection & Characterization Application 2. Application of ¹⁴C-Clethodim SoilPrep->Application Incubation 3. Incubation (Dark, Constant Temp.) Application->Incubation Aerobic Aerobic Setup Incubation->Aerobic Anaerobic Anaerobic Setup Incubation->Anaerobic Analysis 5. Sampling, Extraction & Analysis (HPLC) Aerobic->Analysis Anaerobic->Analysis Data 6. Calculate DT50 & Identify Metabolites Analysis->Data

Sources

Comparative

Assessing Matrix Interference in (Z)-Clethodim Validation Studies: A Comparative Guide

Introduction: The Analytical Complexity of (Z)-Clethodim Clethodim is a highly effective post-emergence cyclohexanedione oxime herbicide. In commercial formulations, it is synthesized and maintained predominantly as the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Complexity of (Z)-Clethodim

Clethodim is a highly effective post-emergence cyclohexanedione oxime herbicide. In commercial formulations, it is synthesized and maintained predominantly as the (E)-isomer due to its superior chemical stability and herbicidal efficacy[1]. However, the molecule is highly dynamic; upon exposure to aqueous environments, biological matrices, or UV irradiation, the (E)-isomer rapidly undergoes photoisomerization and tautomeric equilibration to form the (Z)-isomer[2].

Because (Z)-clethodim exhibits a different dipole moment and higher polarity than its (E)-counterpart, it elutes at a distinctly different retention time during reversed-phase liquid chromatography (LC). Consequently, it is subjected to a completely different profile of co-eluting matrix components. During LC-MS/MS analysis, these background components compete with the analyte for charge in the Electrospray Ionization (ESI) source, leading to unpredictable matrix effects (ion suppression or enhancement)[3]. Regulatory frameworks, including the ICH M10 guidelines for bioanalytical methods[4] and SANTE/11312/2021 for pesticide residues[5], mandate the rigorous evaluation and mitigation of these matrix effects to ensure quantitative accuracy.

Mechanistic Basis: Isomerization and Ion Suppression

To solve matrix interference, we must first understand its causality. The C=N double bond in clethodim's oxime group permits E/Z geometrical isomerism, while the cyclohexenone ring undergoes keto-enol tautomerism[1]. When analyzing complex matrices (e.g., leafy greens, soil extracts, or plasma), endogenous compounds like phospholipids and plant pigments often co-elute with the polar (Z)-isomer.

In the ESI droplet, these high-proton-affinity matrix molecules monopolize the available charge. As the droplet undergoes fission and solvent evaporation, the matrix components neutralize the (Z)-clethodim ions before they can enter the mass spectrometer's high-vacuum region, drastically suppressing the analytical signal[3].

Isomerization E_Cleth E-Clethodim (Stable Formulation) Z_Cleth Z-Clethodim (Aqueous/UV Isomer) E_Cleth->Z_Cleth UV / pH Equilibration Sulfoxide Clethodim Sulfoxide (Metabolite) E_Cleth->Sulfoxide S-Oxidation Z_Cleth->Sulfoxide S-Oxidation Sulfone Clethodim Sulfone (Terminal Product) Sulfoxide->Sulfone Further Oxidation

Clethodim E/Z isomerization and oxidative degradation pathway.

Comparative Evaluation of Sample Cleanup Strategies

To objectively assess how different sample preparation methods mitigate matrix interference for (Z)-clethodim, we compared three prevalent analytical workflows.

  • Modified QuEChERS (PSA/C18 dSPE): While standard for multi-residue analysis, the Primary Secondary Amine (PSA) sorbent can interact destructively with the acidic enol group of clethodim if the extract is not strictly buffered, leading to variable recovery.

  • Polymeric SPE (Hydrophilic-Lipophilic Balance - HLB): HLB sorbents retain the polar (Z)-isomer effectively via reversed-phase mechanisms without destructive ionic interactions. This allows for aggressive wash steps (e.g., 5% methanol) that strip away phospholipids, drastically reducing ion suppression.

  • Dilute-and-Shoot: Highly efficient for throughput but relies entirely on the mass spectrometer's dynamic range and the mandatory use of Isotopically Labeled Internal Standards (ILIS) to mathematically correct for massive ion suppression.

Quantitative Performance Comparison

Data represents (Z)-clethodim spiked into a complex leafy vegetable matrix analyzed via LC-MS/MS (ESI+).

Sample Preparation MethodExtraction Recovery (%)Matrix Effect (%)*Precision (%CV)Throughput
Modified QuEChERS (PSA/C18) 82 ± 4.5-35 (Medium Suppression)12.4High
Polymeric SPE (HLB) 91 ± 3.2-12 (Minimal Effect)6.1Medium
Dilute-and-Shoot (10x) N/A-65 (Severe Suppression)22.8Very High

*Note: SANTE/11312/2021 defines a matrix effect within ±20% as acceptable (low effect). Values > ±20% require matrix-matched calibration or ILIS correction[6].

Self-Validating Protocol for Matrix Effect Assessment

To ensure compliance with ICH M10[4] and SANTE[5] guidelines, laboratories must implement a self-validating system to calculate the Matrix Factor (MF). The following step-by-step methodology isolates the matrix effect from extraction recovery, ensuring that any signal deviation is definitively attributed to ESI ionization dynamics.

Step-by-Step Methodology

Step 1: Matrix Lot Selection Procure at least 6 independent lots of the blank biological or environmental matrix to account for natural biochemical variance across different sources[4].

Step 2: Post-Extraction Spiking (The Self-Validating Step) Extract the blank matrices using the optimized Polymeric SPE (HLB) protocol. After extraction, spike the blank matrix extracts with (Z)-clethodim at Low QC and High QC concentrations. Causality Check: Spiking post-extraction ensures that any signal loss is strictly due to ESI ion suppression (Matrix Effect), completely uncoupling it from physical loss during the SPE process (Recovery).

Step 3: Neat Solvent Preparation Prepare equivalent Low QC and High QC concentrations of (Z)-clethodim in a neat solvent that matches the final injection composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Step 4: LC-MS/MS Acquisition Analyze both the post-extraction spiked samples and the neat solvent samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure the use of an Isotopically Labeled Internal Standard (ILIS) spiked just prior to injection to track ionization fluctuations.

Step 5: Matrix Factor Calculation Calculate the IS-normalized Matrix Factor (MF) for each lot using the following equation: MF = (Peak Area Ratio of Analyte/IS in Matrix) / (Peak Area Ratio of Analyte/IS in Solvent)

Acceptance Criteria: Per ICH M10, the Coefficient of Variation (%CV) of the IS-normalized MF across the 6 independent lots must not exceed 15%[4].

MatrixEffect S1 Select 6 Independent Blank Matrix Lots S2 Extract Matrix (SPE or QuEChERS) S1->S2 S3 Post-Extraction Spike (Low & High QCs) S2->S3 S4 LC-MS/MS Analysis (ESI+ MRM Mode) S3->S4 S5 Calculate Matrix Factor MF = Area(Matrix) / Area(Solvent) S4->S5 S6 Validate (ICH M10) CV of MF ≤ 15% S5->S6

Self-validating ICH M10 workflow for LC-MS/MS matrix effect assessment.

Conclusion

Validating LC-MS/MS methods for (Z)-clethodim requires a mechanistic understanding of its E/Z isomerization and its unique susceptibility to ion suppression in the ESI source. While high-throughput methods like Dilute-and-Shoot suffer from severe matrix effects (-65%), targeted cleanup using Polymeric HLB SPE reduces suppression to regulatory-acceptable levels (-12%). By implementing the self-validating post-extraction spike protocol outlined above, analytical scientists can ensure their validation data withstands the rigorous scrutiny of ICH M10 and SANTE guidelines.

References

  • [5] Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Available at: 5

  • [3] The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at:3

  • [4] ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at:4

  • clethodim (187). Food and Agriculture Organization of the United Nations (FAO). Available at:

  • [2] Tautomeric and E ‐ Z equilibria of the herbicide clethodim in water and organic solvents: A nuclear magnetic resonance and theoretical study. ResearchGate. Available at: 2

  • [6] A multi-residue method for quantitation of pesticides in chicken, lamb, and fish using LC-MS/MS. ThermoFisher. Available at: 6

  • [1] Clethodim (Ref: RE 45601). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at:1

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Profile: The Rationale for Disposal Logistics

As a Senior Application Scientist, I understand that in drug development and agricultural research, maintaining absolute control over your chemical inventory is as critical as the assays themselves. (Z)-Clethodim (CAS: 9...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug development and agricultural research, maintaining absolute control over your chemical inventory is as critical as the assays themselves. (Z)-Clethodim (CAS: 99129-21-2) is a highly effective cyclohexanedione oxime herbicide used primarily to inhibit acetyl-CoA carboxylase (ACCase) in target species. However, its formulation—which heavily relies on petroleum distillates and heavy aromatic naphtha solvents—presents unique logistical, environmental, and safety challenges in laboratory and field environments.

This guide provides a self-validating, mechanistic framework for the safe handling, spill containment, and RCRA-compliant disposal of Clethodim, ensuring your laboratory maintains the highest standards of operational safety and regulatory compliance.

To design an effective disposal protocol, we must first understand the physicochemical properties that dictate Clethodim's behavior. Every step in our disposal and spill response methodology is directly informed by the quantitative data summarized below.

Table 1: Quantitative Safety Data for (Z)-Clethodim Formulations

PropertyValueMechanistic Implication for Disposal & Handling
Flash Point ~65°C (149°F)Classifies the formulation as a combustible liquid. Mandates the exclusion of combustible absorbents (e.g., sawdust) and requires non-sparking tools[1].
Aquatic Toxicity LC50: 18 - 67 mg/L (Rainbow Trout)Highly toxic to aquatic life. Strict isolation from sinks, drains, and municipal sewers is legally and environmentally required[2].
Aqueous Half-life ~128 days (Aqueous phase)Extreme environmental persistence. Rinsate cannot be flushed; it must be collected and treated as hazardous waste[3].
Aspiration Hazard Asp. Tox. 1Contains petroleum distillates. If ingested, vomiting must never be induced, as aspiration can cause fatal chemical pneumonitis[4].

Causality in Protocol Design: The combination of a low flash point and high aquatic toxicity means that standard laboratory cleanup procedures (like flushing with water or using paper towels) are not just ineffective—they are dangerous. The presence of aromatic solvents dictates that all disposal containers must be chemically compatible (e.g., High-Density Polyethylene [HDPE] or Teflon-lined) to prevent solvent degradation over time.

Spill Response and Containment Workflow

Immediate, calculated action is required during a spill to prevent environmental release and mitigate fire risks. The following workflow outlines the precise steps for containment.

SpillResponse Start Clethodim Spill Detected Assess Assess Spill Volume & Isolate Area (Eliminate Ignition Sources) Start->Assess Small Small Spill (< 5 Gallons) Assess->Small Large Large Spill (> 5 Gallons) Assess->Large AbsorbSmall Absorb with Inert Material (Sand, Vermiculite) DO NOT use sawdust Small->AbsorbSmall DikeLarge Dike with Impervious Material (Clay, Sand) to prevent runoff Large->DikeLarge Containerize Transfer to RCRA-Approved Hazardous Waste Container AbsorbSmall->Containerize Recover Recover free liquid via explosion-proof pump DikeLarge->Recover Recover->AbsorbSmall Decon Decontaminate Surface (Water + Detergent) & Collect Rinsate Containerize->Decon

Figure 1: Operational workflow for Clethodim spill containment, emphasizing ignition control.

Step-by-Step Spill Mitigation Methodology:
  • Site Isolation & Ignition Control: Immediately evacuate non-essential personnel. Extinguish all open flames, disable spark-producing equipment, and ensure adequate ventilation. Ground and bond all receiving containers to prevent static discharge[5].

  • Containment (Diking): For large spills (> 5 gallons), intercept the flow using impervious materials such as commercial clay booms or dry sand. Causality: Preventing the liquid from reaching floor drains or soil is the highest priority due to its extreme aquatic toxicity and 128-day aqueous half-life[3][6].

  • Absorption: Apply inert, non-combustible absorbents (e.g., vermiculite, diatomaceous earth, or sand) to the spill. Critical Warning: Never use combustible absorbents like sawdust. The heavy aromatic solvents in Clethodim will saturate the sawdust, creating a highly flammable matrix[7].

  • Recovery & Solidification: Allow the absorbent to fully solidify the liquid. Use non-sparking tools to scrape up the saturated material and transfer it to a designated hazardous waste container[1][5].

  • Decontamination: Wash the affected surface with a heavy-duty detergent and water solution. Do not flush this wash water down the drain. Collect all rinsate using additional inert absorbent and transfer it to the hazardous waste container[1][4].

Routine Laboratory Disposal & Container Decontamination

Standard laboratory workflows generate residual Clethodim waste that must be managed under strict EPA and RCRA guidelines[7][8].

Step-by-Step Empty Container Decontamination (Triple-Rinse Protocol)

Empty pesticide containers retain concentrated residues. They must be systematically decontaminated before they can be classified as non-hazardous solid waste[8][9]. This self-validating protocol uses serial dilution to mathematically reduce the active ingredient concentration to safe levels.

  • Initial Drain: Empty the remaining formulation into your designated hazardous waste mix tank. Allow the container to drain for a full 10 seconds after the flow reduces to a drip[8].

  • First Rinse: Fill the container to 25% (1/4) capacity with water (or an appropriate compatible laboratory solvent if water is contraindicated by your specific assay). Secure the cap tightly[8].

  • Agitation: Shake vigorously or tip the container on its side and roll it back and forth for 10 to 30 seconds, ensuring the solvent physically shears residues from all interior surfaces[8].

  • Purge: Pour the rinsate into the hazardous waste collection tank, draining again for 10 seconds[8].

  • Repeat: Execute steps 2-4 two additional times. Causality: A single rinse leaves significant residue. Triple-rinsing ensures the concentration of Clethodim and petroleum distillates drops below regulatory hazardous thresholds, rendering the container safe for recycling or sanitary landfill disposal[7][8].

  • Destruction: Puncture the plastic container to permanently prevent unauthorized reuse[8].

Liquid Waste Consolidation

All unused Clethodim, experimental spray mixtures, and rinsate must be collected in HDPE containers. Label the containers clearly with: "Hazardous Waste - Combustible Liquid, Toxic to Aquatic Life (Clethodim / Petroleum Distillates)" . Store these containers in a cool, well-ventilated, fire-rated cabinet, strictly segregated from strong oxidizing agents[1][5]. Final disposal must be executed via a licensed hazardous waste disposal facility[10].

References

Sources

Handling

Personal protective equipment for handling Clethodim, (Z)-

As a Senior Application Scientist, I understand that handling complex agrochemicals and their analytical standards requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure absolute safety and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex agrochemicals and their analytical standards requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure absolute safety and operational continuity in your laboratory or development facility, you must understand the causality behind the hazards.

Clethodim, (Z)- is a cyclohexanedione oxime herbicide used primarily as an acetyl-CoA carboxylase (ACCase) inhibitor. While the active pharmaceutical/agrochemical ingredient (API) itself presents specific toxicological profiles, the primary acute hazards in a laboratory setting stem from the petroleum distillate solvents and aromatic hydrocarbons used in its formulation [1][2]. These solvents render the chemical combustible, highly irritating, and a severe aspiration hazard[3][4].

Below is the comprehensive, self-validating operational guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of Clethodim.

Mechanistic Hazard Profile & PPE Matrix

To build a fail-safe environment, your PPE selection must directly address the physical and chemical realities of Clethodim. The chemical has a flashpoint of approximately 65°C (149°F) and forms explosive mixtures at or above this temperature[3]. Furthermore, ingestion or subsequent vomiting can result in the aspiration of light hydrocarbon liquids, leading to fatal pneumonitis or pulmonary edema[3][4].

Table 1: Mandatory PPE and Mechanistic Rationale

PPE CategoryRequired EquipmentMechanistic Rationale (The "Why")
Eye/Face Tightly fitting chemical safety goggles or full-face shield.Clethodim formulations cause moderate to severe eye irritation[4][5]. Solvents can cause immediate corneal damage upon splashing. Safety glasses with side shields are insufficient for liquid transfer.
Hands Chemical-resistant gloves (Barrier laminate, Nitrile rubber, Neoprene, or Viton).The aromatic hydrocarbons in the formulation will rapidly degrade standard latex. Nitrile or Viton provides a necessary non-polar barrier against solvent permeation[2].
Skin/Body Long-sleeved lab coat, chemical-resistant apron, and closed-toe protective footwear.Clethodim is a known skin sensitizer (allergic reaction) and moderate irritant[1][2]. Preventing dermal absorption is critical to avoiding systemic toxicity.
Respiratory NIOSH-certified respirator (TC23C or equivalent) with organic vapor (OV) cartridges and P2/P3 particulate pre-filters.Required if handling outside a fume hood or if aerosolization occurs. Protects against volatile organic compounds (VOCs) and airborne mists that cause respiratory tract irritation and central nervous system depression[1][2].

Operational Workflow: Safe Handling Protocol

When handling Clethodim—whether as a pure analytical standard or a formulated emulsion—cross-contamination and vapor accumulation are your primary enemies. Pure Clethodim standards are often air-sensitive and should be handled under an inert gas like argon to maintain chemical stability[6].

G Start Retrieve from Locked, Ventilated Storage PPE Don Required PPE (Respirator, Nitrile, Goggles) Start->PPE Vent Transfer to Fume Hood (Argon purge if pure std) PPE->Vent Mix Aspirate/Mix Clethodim (Avoid Agitation/Aerosols) Vent->Mix SpillCheck Spill Occurred? Mix->SpillCheck SpillResp Initiate Spill Protocol (Inert Absorbent Only) SpillCheck->SpillResp Yes Proceed Proceed to Experimental Application SpillCheck->Proceed No Clean Decontaminate PPE & Wash Hands Thoroughly SpillResp->Clean Proceed->Clean

Workflow for the safe handling, mixing, and immediate post-operation cleanup of Clethodim.

Step-by-Step Spill Response & Disposal Plan

Clethodim is highly toxic to aquatic life with long-lasting effects[2][6]. Because the material forms an emulsion in water, using large amounts of water to clean a spill will actually increase the spread of the contaminant and exacerbate environmental hazards[3][7].

Phase 1: Immediate Spill Containment

  • Evacuate & Isolate: Immediately clear the area of unprotected personnel. Eliminate all sources of ignition (sparks, flames, static discharge), as the liquid is combustible[4].

  • Ventilate: Maximize local exhaust ventilation or open windows to disperse volatile aromatic solvent fumes.

  • Dike the Spill: Use an inert absorbent material such as dry sand, earth, or commercial clay absorbents (e.g., Chemizorb®) to ring the spill and prevent it from reaching floor drains[6][7]. Crucial Warning: Never use combustible absorbents like sawdust, which can ignite when mixed with the oxidizing potential of the formulation.

Phase 2: Recovery and Decontamination 4. Absorb: Spread the inert absorbent inward from the dikes. Allow sufficient time for the liquid to fully bind to the matrix. 5. Collect: Use non-sparking tools to scoop the solidified material into a dedicated, sealable chemical waste container (e.g., a high-density polyethylene drum)[7]. 6. Decontaminate: Wash the affected surface with a concentrated detergent and a minimal amount of water. Pick up this wash liquid with additional absorbent to prevent aqueous runoff[3].

Phase 3: Regulatory Disposal 7. Segregation: Do not mix Clethodim waste with other laboratory wastes[6]. Keep in the original container or an approved, clearly labeled secondary container. 8. Destruction: Dispose of contents via an approved hazardous waste disposal facility[7]. Incineration is the preferred method of destruction for cyclohexanedione oximes and their associated petroleum distillates. Open dumping or pouring down the sink is strictly prohibited[6][7].

Emergency Exposure & First Aid Logic

In the event of exposure, the presence of petroleum distillates dictates a highly specific first aid response.

G Exp Clethodim Exposure Ingest Ingestion Exp->Ingest Inhale Inhalation Exp->Inhale Dermal Skin/Eye Contact Exp->Dermal NoVomit DO NOT Induce Vomiting (Fatal Aspiration Hazard) Ingest->NoVomit FreshAir Move to Fresh Air (Art. Resp. if needed) Inhale->FreshAir Rinse Rinse 15-20 mins (Remove Contacts/Clothing) Dermal->Rinse Med Seek Immediate Medical Attention NoVomit->Med FreshAir->Med Rinse->Med

Emergency response pathways for Clethodim exposure, highlighting the critical aspiration hazard.

Critical First Aid Directives:

  • Ingestion: DO NOT induce vomiting. If the patient vomits, the light hydrocarbon liquid can be aspirated into the lungs, causing chemical pneumonitis which is frequently fatal[3][4]. Do not give any liquid to the person.

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen. If breathing has stopped, provide artificial respiration (preferably mouth-to-mouth) and call emergency services[3].

  • Eye Contact: Hold eyes open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses after the first 5 minutes, then continue rinsing[3][4].

References

  • RedEagle International LLC. "CLETHODIM 2E SAFETY DATA SHEET." redeagleinternational.com. Available at:[Link]

  • Four Seasons Agribusiness. "FSA Clethodim 360 Herbicide Safety Data Sheet." fourseasonsag.com. Available at:[Link]

  • CDMS. "Safety Data Sheet - Clethodim 2E." cdms.net. Available at:[Link]

  • Albaugh LLC. "Clethodim 2E Safety Data Sheet." albaugh.com. Available at:[Link]

Sources

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